molecular formula C10H17NO2 B1439809 tert-Butyl 3-ethylideneazetidine-1-carboxylate CAS No. 934665-46-0

tert-Butyl 3-ethylideneazetidine-1-carboxylate

Cat. No.: B1439809
CAS No.: 934665-46-0
M. Wt: 183.25 g/mol
InChI Key: BBIQBESQCNUEAJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethylideneazetidine-1-carboxylate (CAS 934665-46-0) is a high-purity chemical building block of interest in advanced pharmaceutical research and development. With a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol, this compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is increasingly valued in medicinal chemistry for its role in improving the physicochemical and metabolic properties of drug candidates . The 3-ethylidene substituent and the tert-butoxycarbonyl (Boc) protective group on the ring nitrogen make this reagent a versatile intermediate for synthetic organic chemistry . The Boc group is widely used to protect amines during multi-step synthesis and can be cleanly removed under mild acidic conditions, allowing for further functionalization of the azetidine scaffold . Researchers utilize this compound in the exploration of new therapeutic agents, where the azetidine core can serve as a key structural motif. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use. Handling precautions should be taken as this compound may be harmful if swallowed and may cause skin and serious eye irritation .

Properties

IUPAC Name

tert-butyl 3-ethylideneazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIQBESQCNUEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680269
Record name tert-Butyl 3-ethylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934665-46-0
Record name tert-Butyl 3-ethylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating Uncharted Territory: A Technical Guide to the Prospective Synthesis and Characterization of tert-Butyl 3-Ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The subject of this technical guide, tert-butyl 3-ethylideneazetidine-1-carboxylate, is a novel compound for which no published data on its synthesis or properties currently exists. This document, therefore, serves as a prospective guide for researchers and drug development professionals. It outlines a scientifically grounded, hypothetical pathway for its synthesis and a comprehensive workflow for its physical and chemical characterization. The predictions and protocols herein are derived from established chemical principles and data from closely related, structurally analogous compounds.

Introduction: The Allure of Substituted Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry. Their strained ring system imparts unique conformational constraints and metabolic stability, making them attractive scaffolds for the development of novel therapeutics. The introduction of exocyclic double bonds, such as an ethylidene group, further functionalizes this core, offering new vectors for molecular interactions and subsequent chemical modifications. This guide focuses on the uncharted territory of this compound, a compound with potential as a versatile building block in drug discovery. Given the absence of existing literature, this document provides a roadmap for its creation and validation.

Proposed Synthetic Pathway: From Ketone to Exocyclic Alkene

The most logical and efficient synthetic route to the target compound commences with the commercially available and well-characterized precursor, tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone). The key transformation is an olefination reaction to introduce the ethylidene moiety. The Horner-Wadsworth-Emmons (HWE) reaction is proposed here due to its high reliability, stereocontrol, and the ease of removal of its water-soluble phosphate byproducts.[1][2]

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination Phosphonate Diethyl ethylphosphonate Base NaH or KHMDS in THF Phosphonate->Base Deprotonation Ylide Phosphonate Ylide (Carbanion) Base->Ylide Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Ylide->Ketone Nucleophilic Attack Product This compound Ketone->Product Elimination of diethyl phosphate

Caption: Proposed Horner-Wadsworth-Emmons synthesis of the target compound.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination
  • Ylide Generation: To a stirred, anhydrous solution of diethyl ethylphosphonate in tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add an equimolar amount of a strong base such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Olefination: Slowly add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Causality: The HWE reaction is favored over the Wittig reaction for this synthesis due to the typically higher E-selectivity for the resulting alkene and the simpler purification process.[1] The choice of base is critical; strong, non-nucleophilic bases are required to deprotonate the phosphonate without competing side reactions.

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound can be predicted based on its molecular structure and by analogy to similar compounds.

PropertyPredicted ValueRationale / Analogous Compound Data
Molecular Formula C₁₀H₁₇NO₂Based on chemical structure.
Molecular Weight 183.25 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidtert-Butyl 3-methyleneazetidine-1-carboxylate is a colorless to almost colorless clear liquid.
Boiling Point ~230-260 °C (at 760 mmHg)Extrapolated from related structures. The boiling point will be slightly higher than the methylene analog due to the additional methyl group.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water.The tert-butoxycarbonyl (Boc) group and the hydrocarbon structure confer significant nonpolar character.
Stability Stable under standard conditions. Sensitive to strong acids which can cleave the Boc protecting group. The exocyclic double bond is susceptible to oxidation and reduction.The Boc group is a well-known acid-labile protecting group.

Comprehensive Characterization Workflow

A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the newly synthesized compound.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Flash Chromatography Structural_Validation Structural_Validation Purification->Structural_Validation Spectroscopy Purity_Assessment Purity_Assessment Structural_Validation->Purity_Assessment Chromatography NMR 1H & 13C NMR Structural_Validation->NMR MS Mass Spectrometry Structural_Validation->MS IR Infrared Spectroscopy Structural_Validation->IR Final_Product Final_Product Purity_Assessment->Final_Product HPLC HPLC Purity_Assessment->HPLC GC GC-MS Purity_Assessment->GC

Caption: A typical workflow for the characterization of a novel compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be the most informative for initial structural confirmation. Key predicted signals include:

    • A singlet at ~1.45 ppm (9H) corresponding to the tert-butyl group.

    • A multiplet in the vinylic region (~5.3-5.8 ppm, 1H) for the =CH -CH₃ proton.

    • A doublet of quartets or similar complex multiplet for the methyl group on the double bond (~1.6-1.8 ppm, 3H).

    • Two multiplets for the azetidine ring protons (~3.8-4.2 ppm, 4H).

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Predicted chemical shifts are:

    • tert-Butyl carbons: ~28 ppm (CH₃) and ~80 ppm (quaternary C).

    • Azetidine ring carbons: ~50-60 ppm.

    • Alkene carbons: ~120-140 ppm.

    • Carbonyl carbon: ~155 ppm.[3]

    • Ethylidene methyl carbon: ~12-15 ppm.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition. The expected exact mass for [M+H]⁺ (C₁₀H₁₈NO₂⁺) is 184.1332.

  • Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) MS/MS will show characteristic fragmentation. A prominent loss of 56 Da (isobutylene) from the Boc group is expected, a common fragmentation pathway for Boc-protected amines.[4]

Infrared (IR) Spectroscopy:

  • The IR spectrum should display characteristic absorption bands:

    • ~1690-1710 cm⁻¹ for the C=O stretch of the carbamate.

    • ~1640-1680 cm⁻¹ for the C=C stretch of the exocyclic double bond.

    • ~2850-3000 cm⁻¹ for C-H stretching vibrations.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient mobile phase would be suitable for assessing purity. Detection can be performed using a UV detector (at a low wavelength, e.g., 210 nm) or an evaporative light scattering detector (ELSD).

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can provide both purity information and mass spectral data.

Chemical Reactivity and Stability

The chemical properties of this compound are dictated by its functional groups: the Boc-protected amine, the strained azetidine ring, and the exocyclic double bond.

  • Boc Group: This protecting group is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine.

  • Azetidine Ring: While more stable than aziridines, the four-membered ring possesses significant ring strain, making it susceptible to ring-opening reactions under certain nucleophilic or hydrogenolytic conditions.

  • Exocyclic Double Bond: This moiety is a site for various chemical transformations, including:

    • Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) would reduce the double bond to an ethyl group, yielding tert-butyl 3-ethylazetidine-1-carboxylate.

    • Oxidation: Epoxidation (e.g., with m-CPBA) or dihydroxylation (e.g., with OsO₄) can introduce new functional groups.

    • Addition Reactions: Halogenation or hydrohalogenation can occur across the double bond.

Conclusion

While this compound remains a hypothetical molecule at present, this technical guide provides a robust and scientifically sound framework for its synthesis and characterization. The proposed Horner-Wadsworth-Emmons approach offers a high probability of success, and the detailed characterization workflow will ensure the unambiguous identification and purity assessment of this novel compound. The successful synthesis of this molecule would provide the research community with a valuable new building block for the exploration of chemical space in drug discovery and development.

References

Sources

A Technical Guide to tert-Butyl 3-Ethylideneazetidine-1-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-ethylideneazetidine-1-carboxylate, a valuable heterocyclic building block in modern medicinal chemistry. The strained 3-ethylideneazetidine scaffold imparts unique conformational constraints and serves as a versatile synthon for the development of complex molecular architectures. This document details its systematic IUPAC nomenclature and structural features, outlines a robust, multi-step synthesis from commercially available precursors, and discusses its applications in drug discovery. The protocols described herein are designed to be self-validating, emphasizing the rationale behind key procedural steps and characterization methods essential for ensuring compound identity and purity. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this important intermediate.

Nomenclature and Structural Elucidation

The systematic IUPAC name for the title compound is This compound . The name is derived from its core structure: an azetidine ring, which is a four-membered heterocycle containing one nitrogen atom. The substituents are numbered starting from the nitrogen atom. An ethylidene group (=CHCH₃) is located at position 3, and a tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the nitrogen, is at position 1.

Common Synonyms:

  • 1-Boc-3-ethylideneazetidine

  • 1-(tert-Butoxycarbonyl)-3-ethylideneazetidine

Chemical Structure and Properties

The molecular structure combines the inherent ring strain of the azetidine core with the reactivity of an exocyclic double bond. The Boc group provides stability and improves solubility in common organic solvents.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Appearance Typically a colorless to pale yellow oil
Core Scaffold 3-Alkylideneazetidine

Core Synthesis Strategy

The most reliable and common synthetic route to this compound involves a two-step sequence starting from the corresponding 3-hydroxyazetidine precursor. This strategy is predicated on two fundamental organic transformations: the oxidation of a secondary alcohol to a ketone, followed by a Wittig olefination to form the exocyclic double bond.

The choice of the Boc protecting group is critical. The olefination of 3-azetidinones is most effective for derivatives with a pyramidal nitrogen atom.[1] N-substituents that induce planarity at the nitrogen, such as amides, can hinder the reaction.[1] The sterically bulky Boc group maintains the necessary pyramidal geometry and can be readily removed under acidic conditions if required for subsequent transformations.

G cluster_0 Synthesis Workflow A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-oxoazetidine-1-carboxylate A->B Oxidation (e.g., TEMPO/H₂O₂) C tert-Butyl 3-ethylideneazetidine-1-carboxylate B->C Wittig Olefination (Ph₃P=CHCH₃) G cluster_1 Chemical Derivatization Pathways Core tert-Butyl 3-Ethylideneazetidine-1-carboxylate Path1 Saturated Azetidine (e.g., for Scaffolds) Core->Path1 C=C Reduction (e.g., H₂/Pd-C) Path2 Free Amine (NH) (for Amide Coupling) Core->Path2 Boc Deprotection (e.g., TFA, HCl) Path3 Functionalized Side-Chain (e.g., Epoxidation, Dihydroxylation) Core->Path3 Double Bond Functionalization

Sources

A Technical Guide to the Synthesis and Application of tert-Butyl 3-Ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl 3-ethylideneazetidine-1-carboxylate, a functionalized azetidine scaffold of significant interest in medicinal chemistry. While a specific CAS number for this compound is not publicly registered, indicating its status as a novel or specialized research chemical, this document outlines a robust and scientifically grounded approach to its synthesis, characterization, and potential applications. The methodologies described herein are based on established and reliable transformations within the field of heterocyclic chemistry, providing researchers and drug development professionals with a practical framework for accessing this valuable molecular building block.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger rings, allowing for precise control over the spatial orientation of substituents. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of the azetidine motif can significantly improve the physicochemical properties of a drug candidate, including aqueous solubility and metabolic stability, making it a valuable "saturated bioisostere" for other cyclic and acyclic moieties.[3] This guide focuses on the synthesis and potential utility of this compound, a derivative poised to serve as a versatile intermediate for further chemical elaboration.

Compound Identification and Physicochemical Properties

As of this writing, this compound does not have a designated CAS number in major chemical databases. The properties of this target compound are predicted based on its structure, while the properties of its key synthetic precursor, tert-butyl 3-oxoazetidine-1-carboxylate, are well-documented.

PropertyThis compound (Predicted)tert-Butyl 3-Oxoazetidine-1-carboxylate (Established)
CAS Number Not Available398489-26-4[4]
Molecular Formula C₁₀H₁₇NO₂C₈H₁₃NO₃
Molecular Weight 183.25 g/mol 171.19 g/mol
Appearance Predicted: Colorless to pale yellow oil or low-melting solidOff-white crystalline solid[3]
Boiling Point Not DeterminedNot Determined
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)Soluble in common organic solvents

Core Synthesis Strategy: Olefination of a Ketone Precursor

The most logical and efficient synthetic route to this compound involves the olefination of the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. This ketone is a commercially available or readily synthesized intermediate. The key transformation is the formation of the exocyclic double bond, which can be reliably achieved using the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction.

The Wittig reaction, which earned Georg Wittig the Nobel Prize in Chemistry in 1979, is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[5] It utilizes a phosphonium ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. The reaction proceeds through a betaine or, more accurately, an oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine oxide byproduct.[6]

The overall synthetic workflow can be visualized as a two-step process: the oxidation of a readily available alcohol to the key ketone intermediate, followed by the Wittig olefination.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Olefination Start tert-Butyl 3-hydroxyazetidine-1-carboxylate Oxidation Oxidation (e.g., Swern, TEMPO) Start->Oxidation Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Oxidation->Ketone Wittig Wittig Reaction (with Ethyltriphenylphosphonium bromide) Ketone->Wittig Product This compound Wittig->Product G cluster_0 Wittig Reaction Mechanism Ylide [Ph₃P⁺-CH⁻-CH₃] Ketone Azetidinone Ketone Ylide->Ketone Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane [2+2] Cycloaddition Product Ethylidene Azetidine Oxaphosphetane->Product Cycloreversion Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Sources

Key starting materials for synthesizing tert-butyl 3-ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-Ethylideneazetidine-1-carboxylate: Key Starting Materials and Methodologies

Authored by a Senior Application Scientist

Introduction: The azetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart unique conformational constraints on bioactive molecules. This compound, in particular, serves as a critical building block in the synthesis of various pharmaceutical agents, including Janus kinase (JAK) inhibitors like Baricitinib.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, focusing on the key starting materials, reaction mechanisms, and process considerations for researchers and professionals in drug development.

The synthesis of this compound predominantly proceeds through a key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.[1][2][3] The overall synthetic strategy can be dissected into two core stages: the formation of the N-Boc protected azetidinone ring and the subsequent olefination to introduce the ethylidene moiety.

Part 1: Synthesis of the Key Intermediate: Tert-butyl 3-oxoazetidine-1-carboxylate

The most common and industrially viable pathway to tert-butyl 3-oxoazetidine-1-carboxylate involves the oxidation of a hydroxyl precursor. This approach ensures a reliable and scalable supply of the key ketone intermediate.

Starting Material: Tert-butyl 3-hydroxyazetidine-1-carboxylate

The journey begins with the acquisition or synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate. This starting material can be prepared from 1-benzylazetidin-3-ol. The process involves a debenzylation under hydrogen atmosphere using a palladium on carbon (Pd/C) catalyst, followed by the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.[1]

Experimental Protocol: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

  • Debenzylation: To a solution of 1-benzylazetidin-3-ol in a suitable solvent such as tetrahydrofuran (THF), add 5% Palladium on Carbon (Pd/C).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for approximately 20 hours.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude azetidin-3-ol.

  • Boc Protection: Dissolve the crude azetidin-3-ol in a suitable solvent and add di-tert-butyl dicarbonate and a base (e.g., sodium bicarbonate) to introduce the Boc protecting group, yielding tert-butyl 3-hydroxyazetidine-1-carboxylate.[1][3]

Oxidation to Tert-butyl 3-oxoazetidine-1-carboxylate

The oxidation of the secondary alcohol in tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone is a critical step. Several oxidation methods can be employed, with the choice often depending on factors like scale, cost, and environmental considerations.

Method A: TEMPO-Mediated Oxidation

A widely used and efficient method is the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation. This reaction can be performed using sodium hypochlorite (NaClO) as the terminal oxidant in the presence of potassium bromide.[1] For a greener approach, hydrogen peroxide (H₂O₂) can be used as the oxidant in a microchannel reactor, which offers excellent control over reaction parameters and safety.[1]

Experimental Protocol: TEMPO/NaClO Oxidation [1]

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane (CH₂Cl₂).

  • Add an aqueous solution of potassium bromide and TEMPO to the mixture at a reduced temperature (-15 to 5 °C).

  • Slowly add a pre-mixed aqueous solution of potassium bicarbonate (KHCO₃) and sodium hypochlorite (NaClO).

  • Stir the reaction mixture for approximately 30 minutes.

  • After completion, perform an aqueous workup to isolate the desired product, tert-butyl 3-oxoazetidine-1-carboxylate.

Method B: Swern Oxidation

Another classic and reliable method is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[3]

Experimental Protocol: Swern Oxidation [3]

  • Prepare a solution of oxalyl chloride in dichloromethane (DCM) and cool to -78 °C.

  • Slowly add dimethyl sulfoxide (DMSO) to the cooled solution.

  • After stirring for a short period, add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in DCM.

  • Continue stirring for 15-30 minutes, then add triethylamine to quench the reaction and facilitate the formation of the ketone.

  • Allow the reaction to warm to room temperature, followed by an aqueous workup and purification by column chromatography.

Table 1: Comparison of Oxidation Methods

Method Oxidant System Advantages Disadvantages Reference
TEMPO/NaClOTEMPO, NaClO, KBrCost-effective, suitable for large scaleUse of chlorinated waste[1]
TEMPO/H₂O₂TEMPO, H₂O₂Green, environmentally friendlyMay require specialized equipment (microreactor)[1]
Swern OxidationOxalyl chloride, DMSO, Et₃NHigh yields, reliableRequires cryogenic temperatures, unpleasant odor[3]

Part 2: Olefination to this compound

With the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, in hand, the final step is the introduction of the ethylidene group. The Wittig reaction and its variants are the most common methods to achieve this transformation.[4][5][6]

The Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent) to form an alkene.[5][7] For the synthesis of this compound, ethyltriphenylphosphonium bromide is the required phosphonium salt.

Experimental Protocol: Wittig Reaction

  • Ylide Formation: Suspend ethyltriphenylphosphonium bromide in a dry, aprotic solvent like tetrahydrofuran (THF).

  • Add a strong base, such as n-butyllithium or potassium tert-butoxide, at a low temperature (e.g., 0 °C) to deprotonate the phosphonium salt and form the ylide.

  • Olefination: To the freshly prepared ylide, add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield this compound.

Causality in Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like THF are crucial to prevent quenching of the highly basic ylide.

  • Base: A strong base is required to deprotonate the phosphonium salt. The choice of base can influence the stereoselectivity of the alkene product, although for a terminal alkene like the target molecule, this is not a concern.

  • Temperature: The initial deprotonation is performed at low temperatures to control the reaction and prevent side reactions. The olefination step is typically allowed to warm to room temperature to ensure a reasonable reaction rate.

Horner-Wadsworth-Emmons (HWE) Reaction

An alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate carbanion. While often used to favor the formation of (E)-alkenes, it can also be employed for the synthesis of terminal alkenes. The HWE reaction offers the advantage of a water-soluble phosphate byproduct, which can simplify purification compared to the triphenylphosphine oxide generated in the Wittig reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Carbanion Formation: To a solution of diethyl ethylphosphonate in an anhydrous solvent like THF, add a strong base such as sodium hydride (NaH) at 0 °C.

  • Olefination: After the evolution of hydrogen gas ceases, add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and purify by column chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: Olefination A 1-Benzylazetidin-3-ol B tert-Butyl 3-hydroxyazetidine-1-carboxylate A->B 1. H₂, Pd/C 2. (Boc)₂O C tert-Butyl 3-oxoazetidine-1-carboxylate B->C Oxidation (e.g., TEMPO) F This compound C->F D Ethyltriphenylphosphonium bromide E Phosphonium Ylide D->E Strong Base (e.g., n-BuLi) E->F Wittig Reaction

Caption: Synthetic pathway to this compound.

Conclusion

The synthesis of this compound is a well-established process that hinges on the successful execution of two key transformations: the oxidation of a hydroxyazetidine precursor and the subsequent olefination of the resulting ketone. The choice of reagents and reaction conditions for each step can be tailored to meet specific laboratory or industrial requirements, balancing factors such as cost, yield, safety, and environmental impact. A thorough understanding of the underlying chemical principles and experimental nuances is paramount for the efficient and reliable production of this important pharmaceutical intermediate.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC - NIH. [Link]

  • Preparation of 3‐Oxo‐ and 3‐Ethylideneazetidine Derivatives. (1987). ResearchGate. [Link]

  • Tert-Butyl 3-Oxoazetidine-1-Carboxylate: A Key Pharmaceutical Intermediate. (n.d.). Pharmaffiliates. [Link]

  • Wittig reaction. (n.d.). Wikipedia. [Link]

  • tert-Butyl 3-oxoazetidine-1-carboxylate - Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • The Wittig reaction. (n.d.). Lumen Learning. [Link]

Sources

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery and its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, has emerged as a valuable and privileged scaffold in medicinal chemistry.[1][2] Its significance is rooted in the unique conformational rigidity and inherent ring strain, which provide a structurally distinct and synthetically versatile backbone for drug design.[2][3] This constrained molecular geometry can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding.[3] While historically associated with the β-lactam (azetidin-2-one) core of penicillin and cephalosporin antibiotics, the fully saturated azetidine moiety is now integral to a diverse range of therapeutic agents.[4][5] This guide provides a comprehensive technical overview of the significant biological activities exhibited by substituted azetidine compounds, delves into their mechanisms of action, presents detailed experimental protocols for their evaluation, and discusses key structure-activity relationships (SAR).

The Azetidine Core: A Structural Rationale for Biological Activity

The therapeutic potential of the azetidine scaffold is not coincidental; it is a direct consequence of its physicochemical properties. The ring strain of approximately 25.4 kcal/mol makes the ring more stable and easier to handle than highly reactive aziridines, yet susceptible to specific chemical transformations, offering unique reactivity profiles.[2] This inherent strain and the defined spatial orientation of its substituents make azetidine an excellent bioisosteric replacement for other cyclic and acyclic moieties, such as the proline ring in protease inhibitors, to improve potency and pharmacokinetic profiles.[6] Researchers leverage these features to design novel chemical entities targeting a broad spectrum of diseases, from infectious diseases to cancer and neurodegenerative disorders.[1][7]

Anticancer Activity: Targeting Oncogenic Signaling

Substituted azetidines have demonstrated significant potential as anticancer agents, primarily by inhibiting key proteins in oncogenic signaling pathways.[8] A prominent target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis.[9][10]

Mechanism of Action: Inhibition of the JAK-STAT Pathway

Many azetidine-based anticancer compounds function as potent and selective inhibitors of STAT3.[11] Some advanced analogues have been shown to bind irreversibly to specific cysteine residues (Cys426, Cys468) on the STAT3 protein.[12] This covalent modification prevents the phosphorylation, dimerization, and subsequent nuclear translocation of STAT3, thereby inhibiting the transcription of downstream target genes like c-Myc and Cyclin D1 that are essential for tumor growth.[10][12]

The diagram below illustrates the canonical JAK-STAT signaling pathway and the inhibitory action of a representative azetidine compound.

JAK_STAT_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Inhibitor Azetidine Inhibitor Inhibitor->STAT3_active Inhibits Phosphorylation & Dimerization Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) DNA->Transcription 6. Binds & Initiates Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Inhibition of the JAK-STAT3 signaling pathway by an azetidine compound.

Data on Anticancer Activity

The in vitro efficacy of azetidine compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against various cancer cell lines.

Compound ClassTargetCancer Cell LineIC₅₀ / EC₅₀ (µM)Reference
(R)-azetidine-2-carboxamidesSTAT3MDA-MB-231 (Breast)EC₅₀: 2.5 - 2.7[10]
Azetidine-based compoundsSTAT3-IC₅₀: 0.38 - 0.98[12][13]
TZT-1027 AnaloguesTubulinA549 (Lung)IC₅₀: 0.0022[14]
TZT-1027 AnaloguesTubulinHCT116 (Colon)IC₅₀: 0.0021[14]
Platinum(II) ComplexDNAP388 (Leukemia)T/C: 162% @ 32 mg/kg[15]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric method to assess the metabolic activity of cells, serving as a proxy for cell viability and cytotoxicity. It is essential for determining the dose-response relationship of a novel compound.

Workflow: MTT Assay for Cytotoxicity Screening

Caption: Standard workflow for assessing compound cytotoxicity via MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted azetidine compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours. The duration is critical as it must be sufficient to observe the compound's effect on cell proliferation.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity: A Legacy Reimagined

The antimicrobial legacy of azetidines is rooted in β-lactam antibiotics.[16] However, modern research focuses on novel substituted azetidines and azetidin-2-ones to combat the growing challenge of antimicrobial resistance.[7] These compounds exhibit activity against a wide range of bacterial and fungal pathogens.[17][18]

Mechanism of Action: Cell Wall Disruption and Beyond

The classical mechanism for β-lactams involves the acylation of transpeptidases, enzymes crucial for the final step in bacterial cell wall biosynthesis.[4] This inhibition disrupts the integrity of the peptidoglycan layer, leading to cell lysis. The causality lies in the strained four-membered ring, which mimics the D-Ala-D-Ala substrate of the enzyme and acts as an effective acylating agent upon ring-opening.[4] Newer derivatives may possess alternative mechanisms, but cell wall disruption remains a primary mode of action.

Structure-Activity Relationship (SAR) Insights

SAR studies have shown that the nature and position of substituents on the azetidine ring dramatically influence antimicrobial potency and spectrum.[19]

  • Position 1 (Nitrogen): Substitution with bulky aromatic or heterocyclic rings often enhances activity.

  • Position 3: The presence of a chloro group has been shown to be favorable in some series.[19][20]

  • Position 4: Aryl groups with electron-withdrawing substituents (e.g., -F, -Cl) can increase antibacterial efficacy.[19]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)

The agar disc diffusion method is a standard, qualitative technique to screen for antimicrobial activity. It is valued for its simplicity and reproducibility.[17]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Müller-Hinton agar plates for bacteria or Sabouraud Dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the entire surface of the agar plate with the microbial inoculum to create a lawn.

  • Disc Application: Sterilize blank paper discs and impregnate them with a known concentration of the synthesized azetidine compound (typically dissolved in a solvent like DMSO). Place the discs onto the inoculated agar surface.

  • Controls: Include a negative control disc (solvent only) and a positive control disc with a standard antibiotic (e.g., Streptomycin, Ampicillin).[18][19]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Antiviral Activity: Inhibiting Viral Replication

Azetidine derivatives have emerged as potent inhibitors of viral enzymes, particularly proteases, which are essential for the viral life cycle.[21]

Mechanism of Action: HCV NS3/4A Protease Inhibition

A notable success story is the development of azetidine-containing inhibitors for the Hepatitis C Virus (HCV) NS3/4A serine protease.[6] In these molecules, the azetidine ring acts as a conformationally restricted P2 proline mimic.[6][21] This structure-based design approach leads to potent inhibitors that fit snugly into the enzyme's active site, blocking the cleavage of the viral polyprotein and thus halting viral replication.

Compound ClassTargetVirusEC₅₀ (µM)Reference
Spiro[azetidine-3,2'-indene]NS3/4A ProteaseHepatitis C Virus (HCV)0.8[21][22]

Anti-inflammatory and CNS Activities

The versatility of the azetidine scaffold extends to immunomodulation and neurological targets.

  • Anti-inflammatory: Certain azetidine derivatives have been shown to possess anti-inflammatory properties.[23] For instance, one compound attenuated the production of pro-inflammatory mediators (IL-6, TNF-α) in amyloid-β-stimulated microglial cells by modulating the Akt/GSK-3β/NF-κB signaling pathway, suggesting potential in treating neuroinflammation associated with Alzheimer's disease.[24]

  • Central Nervous System (CNS): Azetidines have been explored as ligands for CNS targets. Derivatives have been designed as GABA uptake inhibitors and 5-HT6 receptor ligands, indicating their potential for treating conditions like epilepsy, anxiety, and cognitive disorders associated with schizophrenia or Alzheimer's disease.[25][26]

Conclusion and Future Outlook

The substituted azetidine scaffold is a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique structural and chemical properties make it a highly adaptable core for designing potent and selective modulators of diverse biological targets. The continued exploration of novel synthetic methodologies will undoubtedly unlock access to more complex and functionally diverse azetidine derivatives.[27] Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, advancing the most promising candidates from in vitro validation to in vivo efficacy studies and, ultimately, to clinical development. The systematic evaluation framework outlined in this guide, combining mechanistic studies, robust bioassays, and clear data presentation, will be critical in realizing the full therapeutic potential of this exceptional class of compounds.[28]

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Navigating the Synthesis of a Niche Azetidine Building Block: A Guide to tert-Butyl 3-Ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl 3-ethylideneazetidine-1-carboxylate is a valuable, yet commercially elusive, saturated heterocyclic building block. Its rigid, three-dimensional azetidine core, combined with the reactive ethylidene moiety, makes it a compelling scaffold for introducing novel chemical vectors in drug discovery programs. This guide addresses the apparent lack of commercial suppliers by providing a comprehensive technical overview of its likely synthesis, characterization, and safe handling. We will delve into the strategic considerations for its preparation from readily available starting materials, focusing on robust and scalable olefination methodologies.

Market Landscape: The Scarcity of a Specific Isomer

A thorough survey of the chemical supplier landscape reveals that while a variety of 3-substituted N-Boc-azetidine analogs are commercially available, this compound is not a standard catalog item. Researchers can readily procure precursors and related analogs such as:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4): The key precursor for the synthesis of the target molecule.[1]

  • tert-Butyl 3-methyleneazetidine-1-carboxylate (CAS: 934664-41-2): A structurally related isomer.[2]

  • tert-Butyl 3-ethenylazetidine-1-carboxylate (CAS: 1026796-78-0): Another unsaturated analog.[3]

  • tert-Butyl 3-ethynylazetidine-1-carboxylate (CAS: 287193-01-5): An analog with a different type of unsaturation.[4][5]

The absence of the target compound from major chemical catalogs necessitates a well-defined in-house synthesis strategy for any research program requiring this specific building block.

Strategic Synthesis: From Ketone to Exocyclic Alkene

The most logical and efficient synthetic route to this compound commences with the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The core transformation involves an olefination reaction to introduce the ethylidene group. The two most prominent and reliable methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

Synthesis_Overview Start tert-Butyl 3-oxoazetidine-1-carboxylate Product This compound Start->Product Wittig or HWE Reaction (Base) Reagent Ethyltriphenylphosphonium bromide or Diethyl ethylphosphonate Reagent->Product caption Synthetic approach to the target molecule.

Caption: A high-level overview of the synthetic strategy.

Recommended Synthetic Protocol: The Horner-Wadsworth-Emmons (HWE) Approach

While the Wittig reaction is a viable option, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred for its operational simplicity and the ease of removing the water-soluble phosphate byproduct, which simplifies purification.[6][7][8] The HWE reaction typically provides excellent E-selectivity for the resulting alkene.[6][8]

Reaction Scheme:

HWE_Reaction cluster_reactants Reactants cluster_reagents Reagents Azetidinone tert-Butyl 3-oxoazetidine-1-carboxylate Product This compound Azetidinone->Product Phosphonate Diethyl ethylphosphonate Phosphonate->Product Base Strong Base (e.g., NaH, KHMDS) Base->Product Solvent Anhydrous Solvent (e.g., THF, DME) Solvent->Product caption Horner-Wadsworth-Emmons olefination.

Caption: Key components of the HWE reaction for synthesis.

Step-by-Step Experimental Protocol:

  • Preparation of the Ylide:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

    • Add diethyl ethylphosphonate (1.1 equivalents).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or potassium hexamethyldisilazide (KHMDS, 1.1 equivalents), portion-wise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This will form the phosphonate carbanion.

  • Olefination Reaction:

    • In a separate flame-dried flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF.

    • Cool the ketone solution to 0 °C.

    • Slowly add the pre-formed phosphonate carbanion solution to the ketone solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical Method Purpose Expected Observations
¹H NMR Structural elucidation and purity assessment.Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the azetidine ring protons, and the ethylidene group protons (quartet and doublet).
¹³C NMR Confirmation of carbon framework.Resonances for the Boc-carbonyl, the quaternary carbon of the tert-butyl group, the azetidine ring carbons, and the two carbons of the ethylidene double bond.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of C₁₀H₁₇NO₂ (183.25 g/mol ).
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic stretches for the C=O of the carbamate (~1690 cm⁻¹) and the C=C of the alkene.

Applications in Drug Discovery and Organic Synthesis

The title compound is a versatile intermediate. The exocyclic double bond can undergo a variety of chemical transformations, including:

  • Hydrogenation: To access the corresponding tert-butyl 3-ethylazetidine-1-carboxylate.

  • Epoxidation: To form a spirocyclic epoxide, a useful electrophilic handle.

  • Diels-Alder Reactions: Where it can act as a dienophile.

  • Michael Additions: As an acceptor for nucleophiles.

The azetidine ring itself is a sought-after motif in medicinal chemistry, often used as a bioisostere for other saturated rings, imparting improved physicochemical properties such as solubility and metabolic stability.

Safety and Handling

As with any chemical synthesis, a thorough risk assessment should be conducted prior to commencing work.

  • tert-Butyl 3-oxoazetidine-1-carboxylate: This starting material may cause skin and eye irritation.[9]

  • Strong Bases (e.g., NaH, KHMDS): These reagents are highly reactive and moisture-sensitive. Sodium hydride is flammable. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Solvents (e.g., THF): Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all reagents used.

References

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Navigating the Chemistry of tert-Butyl 3-Ethylideneazetidine-1-carboxylate: A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1] Their inherent ring strain, intermediate between the highly reactive aziridines and the more stable pyrrolidines, imparts a unique conformational rigidity and a vector for chemical diversification.[2] This distinct stereochemical profile allows for the precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions. The subject of this guide, tert-butyl 3-ethylideneazetidine-1-carboxylate, is a functionalized azetidine building block of significant interest for introducing the ethylidene moiety into novel molecular entities. The tert-butoxycarbonyl (Boc) protecting group provides stability and facilitates controlled reactivity at the nitrogen atom, while the exocyclic double bond serves as a versatile handle for further chemical transformations.

This document serves as a technical guide for professionals engaged in the research and development of novel therapeutics, providing a detailed overview of the safety precautions, handling protocols, and chemical properties of this compound. As a Senior Application Scientist, the following information is synthesized from established safety data for analogous compounds and fundamental principles of chemical reactivity to ensure a thorough understanding of the causality behind each procedural recommendation.

Hazard Identification and Risk Assessment

Summary of Anticipated Hazards

Data extrapolated from the safety profiles of compounds such as tert-butyl 3-amino-3-methylazetidine-1-carboxylate, tert-butyl 3-ethynylazetidine-1-carboxylate, and tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate indicate the following potential hazards[3][4][5]:

Hazard StatementGHS ClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[4]
H315Skin Corrosion/Irritation (Category 2)Causes skin irritation.[3]
H319Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[3]
H335Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[4]

The ethylidene moiety introduces a site of unsaturation, which may present additional, uncharacterized hazards related to reactivity and stability. Exocyclic double bonds can be susceptible to polymerization or oxidation. Therefore, it is prudent to treat this compound as air and light-sensitive and to handle it with the appropriate precautions to mitigate these risks.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Primary Engineering Controls

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[6] The fume hood provides critical protection against the inhalation of vapors and aerosols. The work area should be equipped with an accessible safety shower and eyewash station.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following represent the minimum required PPE:

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[7] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn at all times.[7] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.

  • Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.[8] For larger scale operations, additional protective clothing may be necessary.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge should be used.

PPE_Workflow cluster_Pre_Operation Pre-Operation Checklist cluster_Operation Handling Operation Pre_Op Assess Procedural Risks Verify_Controls Verify Fume Hood Functionality and Eyewash/Shower Access Pre_Op->Verify_Controls Select_PPE Select Appropriate PPE Verify_Controls->Select_PPE Don_PPE Don PPE: 1. Lab Coat 2. Gloves 3. Eye Protection Select_PPE->Don_PPE Handle_Compound Handle Compound in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE in Designated Area Handle_Compound->Doff_PPE

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining the integrity of the compound and ensuring laboratory safety.

Handling
  • Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood.[3]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[9]

  • Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation or polymerization of the ethylidene group.

Storage
  • Container: Store in a tightly sealed container to prevent exposure to moisture and air.[10]

  • Environment: Keep in a cool, dry, and well-ventilated place away from direct sunlight.[10] Recommended storage temperature is 2-8 °C.[10]

  • Segregation: Store separately from incompatible materials.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Accidental Release Measures
  • Minor Spills: Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[3] Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills: Evacuate the laboratory and alert emergency personnel. Prevent the spill from entering drains or waterways.

Spill_Response_Flowchart Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Minor_Spill Minor Spill Assess->Minor_Spill Major_Spill Major Spill Assess->Major_Spill Evacuate_Area Evacuate Immediate Area Minor_Spill->Evacuate_Area Yes Evacuate_Lab Evacuate Laboratory Major_Spill->Evacuate_Lab Yes Don_PPE Don Appropriate PPE Evacuate_Area->Don_PPE Contain_Spill Contain and Absorb Spill with Inert Material Don_PPE->Contain_Spill Collect_Waste Collect Waste in Labeled Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Alert_Emergency Alert Emergency Personnel Evacuate_Lab->Alert_Emergency

Caption: Spill Response Flowchart.

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the chemical to enter drains or waterways.

  • Contaminated Materials: Any materials used for spill cleanup or contaminated PPE should be placed in a sealed, labeled container for hazardous waste disposal.

Physical and Chemical Properties

While experimental data for the target compound is limited, the properties of a close analog, tert-butyl 3-methyleneazetidine-1-carboxylate, are provided for reference.

PropertyValue (for tert-butyl 3-methyleneazetidine-1-carboxylate)
CAS Number 934664-41-2
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Appearance Colorless to almost colorless clear liquid
Flash Point 84 °C

Conclusion: A Commitment to Safety and Scientific Integrity

The utility of this compound as a building block in drug discovery is significant. However, its safe and effective use is contingent upon a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks, ensure the integrity of their experiments, and contribute to the advancement of pharmaceutical sciences in a safe and responsible manner.

References

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Characterizing the Solubility of Novel Azetidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This is particularly true for novel chemical entities, where an early and accurate understanding of the solubility profile can significantly de-risk and accelerate the drug development process. This guide provides a comprehensive framework for determining the solubility of tert-butyl 3-ethylideneazetidine-1-carboxylate, a representative N-Boc protected azetidine derivative, in common organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the theoretical principles and practical methodologies required to generate and interpret such a solubility profile. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols, and discuss the application of these findings in a drug development context.

Introduction: The Critical Role of Solubility in Drug Discovery

The path from a promising lead compound to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility stands out as a crucial parameter.[1] A drug must be in solution to be absorbed, and for oral dosage forms, it must dissolve in the gastrointestinal tract before it can permeate the intestinal membrane.[1] Therefore, a thorough understanding of a compound's solubility in various media is fundamental to formulation development, toxicity studies, and predicting in vivo performance.[1]

This compound represents a class of small, saturated heterocyclic compounds that are of significant interest in medicinal chemistry due to their potential as bioisosteres and building blocks for more complex molecules.[2][3] The N-Boc protecting group is common in organic synthesis, and understanding its influence on solubility is vital for process chemistry and purification. This guide will use this compound as a case study to illustrate a systematic approach to solubility profiling.

Theoretical Framework: Predicting and Understanding Solubility

The adage "like dissolves like" provides a foundational, qualitative understanding of solubility.[4][5] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[4][5] However, for a quantitative and more nuanced understanding, more sophisticated models are required.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a semi-empirical method to predict solubility by deconstructing the total cohesion energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[6]

Each solvent and solute can be characterized by its three HSP values, placing it as a point in a three-dimensional "Hansen space".[6][7] The principle is that solutes will dissolve in solvents with similar HSPs.[7] The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and a smaller distance implies a higher likelihood of dissolution.[6]

Computational Models: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, without the need for experimental data.[8][9][10] COSMO-RS calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charge densities.[8][10] This ab initio approach can be particularly valuable in early drug discovery for screening large numbers of virtual compounds and prioritizing synthetic efforts.[9][11] It can also be used to predict Hansen Solubility Parameters, providing a bridge between theoretical and empirical models.[8]

Experimental Determination of Solubility

While theoretical models are invaluable for prediction, experimental determination remains the gold standard for accurate solubility data.[12] The choice of method often depends on the stage of drug development, the amount of available compound, and the required throughput.

Equilibrium Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[12] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Protocol:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C and 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[13][14] The presence of undissolved solid is necessary to ensure saturation.[15]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.[16]

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, gravimetric analysis).

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

In early discovery, where compound availability is limited and speed is critical, kinetic solubility methods are often employed.[16] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[16]

Common HTS Techniques:

  • Nephelometry: This method detects precipitation by measuring light scattering as the solution becomes turbid.[16][17]

  • UV-Vis Spectroscopy: The concentration in the filtrate after precipitation is determined by UV absorbance against a calibration curve.[16][18]

Analytical Quantification

Gravimetric Analysis: This is a simple and direct method for determining the concentration of a solute in a saturated solution.[15][19]

Protocol:

  • Pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.[15]

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

  • Dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.[15][19]

  • The weight of the residue corresponds to the amount of solute dissolved in the initial volume of the solution.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying the concentration of the solute.

Protocol:

  • Prepare a calibration curve by injecting known concentrations of this compound into the HPLC system.

  • Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the range of the calibration curve.

  • Inject the diluted sample and determine the concentration based on the peak area relative to the calibration curve.

Data Presentation and Interpretation

A comprehensive solubility profile should present quantitative data in a clear and comparative format.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

SolventPolarity IndexHansen Parameters (δD, δP, δH)Solubility (mg/mL)
Hexane0.1(14.9, 0.0, 0.0)< 1
Toluene2.4(18.0, 1.4, 2.0)5 - 10
Dichloromethane3.1(17.0, 7.3, 7.1)> 100
Acetone5.1(15.5, 10.4, 7.0)> 100
Ethyl Acetate4.4(15.8, 5.3, 7.2)50 - 100
Ethanol4.3(15.8, 8.8, 19.4)20 - 50
Methanol5.1(14.7, 12.3, 22.3)10 - 20
Water10.2(15.5, 16.0, 42.3)< 0.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Interpretation: The solubility of this compound would be expected to be low in non-polar solvents like hexane and in highly polar protic solvents like water. Its solubility is likely to be highest in moderately polar aprotic solvents like dichloromethane and acetone. This is consistent with the structure of the molecule, which has a non-polar tert-butyl group and a polar carbamate group.

Visualizing the Workflow

A clear workflow diagram can help in understanding the process of solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation (Shake-Flask Method) cluster_analysis Analysis cluster_output Output compound This compound excess Add Excess Compound to Solvent compound->excess solvents Select Organic Solvents solvents->excess equilibrate Equilibrate at Constant Temperature (24-72h) excess->equilibrate filter Filter Supernatant (0.22 µm) equilibrate->filter quantify Quantify Concentration filter->quantify hplc HPLC-UV quantify->hplc gravimetric Gravimetric quantify->gravimetric profile Generate Solubility Profile (Table) quantify->profile interpretation Interpret Data profile->interpretation

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion and Implications for Drug Development

A detailed understanding of the solubility profile of a new chemical entity like this compound is indispensable for its progression through the drug development pipeline. The methodologies outlined in this guide, from theoretical prediction using models like HSP and COSMO-RS to experimental determination via the shake-flask method, provide a robust framework for generating this critical data. The resulting solubility profile informs decisions on formulation strategies, aids in the design of toxicological studies, and is a key input for developing predictive models of in vivo bioavailability. For process chemists, this data is crucial for selecting appropriate solvents for reaction, purification, and crystallization, ultimately impacting the cost and efficiency of API manufacturing. By systematically applying these principles and techniques, researchers can build a comprehensive understanding of a compound's physicochemical properties, paving the way for successful drug development.

References

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  • Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and universal method for predicting thermophysical data of liquids and liquid mixtures. Fluid Phase Equilibria, 172(1), 43-72.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Bergström, C. A. S., et al. (2004). In silico prediction of drug solubility in water-ethanol solutions using the general solubility equation. Journal of Pharmaceutical Sciences, 93(6), 1475-1492.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
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  • Pan, L., et al. (2004). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 76(14), 4251-4256.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
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  • Glomme, A., et al. (2005). Comparison of a single-filter-plate-based method for the determination of aqueous drug solubility with a conventional shake-flask method. Journal of Pharmaceutical Sciences, 94(1), 1-8.
  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787.
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
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  • PubMed. (n.d.). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Retrieved from [Link]

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  • ResearchGate. (n.d.). The experimental solubility and COSMO-RS predicted solubility in DES.... Retrieved from [Link]

  • NIH. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]

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  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

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  • YouTube. (2023). How Does Solvent Polarity Impact Compound Solubility?. Retrieved from [Link]

  • Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

  • Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. Retrieved from [Link]

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A Comprehensive Technical Guide to the Synthesis of tert-Butyl 3-Ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic methodology for tert-butyl 3-ethylideneazetidine-1-carboxylate, a valuable building block in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis is logically derived from established and well-documented organic chemistry principles. This guide will focus on the most practical and scientifically sound approach: a two-step sequence involving the preparation of the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, followed by a Wittig olefination to introduce the ethylidene moiety. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, accessible format.

Introduction: The Significance of the 3-Substituted Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Specifically, substitution at the 3-position provides a vector for introducing diverse functionalities, enabling the fine-tuning of a compound's interaction with its biological target. The introduction of an exocyclic double bond, as in the case of the ethylidene group, imparts conformational rigidity and can influence metabolic stability and receptor binding affinity.

This compound serves as a versatile intermediate for the synthesis of more complex molecules, including those with applications as Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further derivatization of the azetidine nitrogen.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points to the disconnection of the carbon-carbon double bond, leading back to a carbonyl compound and a phosphorus ylide. This immediately suggests a Wittig reaction as the key bond-forming step. The required precursors are the commercially available or readily synthesized tert-butyl 3-oxoazetidine-1-carboxylate and an ethyl-substituted phosphorus ylide.

G target This compound intermediate Wittig Reaction target->intermediate C=C bond formation precursor1 tert-Butyl 3-oxoazetidine-1-carboxylate intermediate->precursor1 precursor2 Ethyltriphenylphosphonium Ylide intermediate->precursor2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Precursor: tert-Butyl 3-Oxoazetidine-1-carboxylate

The synthesis of tert-butyl 3-oxoazetidine-1-carboxylate is a critical first stage. Several methods have been reported, with a common and efficient route starting from 1-benzylazetidin-3-ol. This multi-step process involves protection of the azetidine nitrogen, debenzylation, and subsequent oxidation of the secondary alcohol.

N-Boc Protection of 1-Benzylazetidin-3-ol

The initial step involves the protection of the secondary amine of 1-benzylazetidin-3-ol with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Hydrogenolytic Debenzylation

The benzyl group is a commonly used protecting group for amines and can be efficiently removed by catalytic hydrogenation. This step exposes the secondary alcohol for the subsequent oxidation.

Oxidation to the Ketone

The oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone is the final step in the precursor synthesis. A variety of oxidizing agents can be employed, with Swern oxidation or methods utilizing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst being common choices due to their mild reaction conditions and high yields.[1] A green chemistry approach using a TEMPO-H₂O₂ system in a microchannel reactor has also been reported, offering an environmentally friendly alternative.[1]

G start 1-Benzylazetidin-3-ol step1 N-Boc Protection (Boc)₂O, Base start->step1 intermediate1 tert-Butyl 3-hydroxy-1-benzylazetidine-1-carboxylate step1->intermediate1 step2 Hydrogenolysis H₂, Pd/C intermediate1->step2 intermediate2 tert-Butyl 3-hydroxyazetidine-1-carboxylate step2->intermediate2 step3 Oxidation (e.g., TEMPO/NaOCl) intermediate2->step3 product tert-Butyl 3-oxoazetidine-1-carboxylate step3->product

Caption: Synthetic pathway to the key ketone precursor.

The Wittig Reaction: Formation of the Ethylidene Moiety

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[2] It involves the reaction of a phosphorus ylide with a carbonyl compound to form a four-membered ring intermediate (an oxaphosphetane), which then collapses to form the alkene and a phosphine oxide byproduct.[3]

Preparation of the Phosphorus Ylide

The required phosphorus ylide, ethyltriphenylphosphonium ylide, is typically generated in situ from the corresponding phosphonium salt, ethyltriphenylphosphonium bromide. This is achieved by deprotonation of the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide.[4]

Olefination of tert-Butyl 3-Oxoazetidine-1-carboxylate

The generated ylide is then reacted with tert-butyl 3-oxoazetidine-1-carboxylate. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of the desired this compound.

G cluster_0 Ylide Formation cluster_1 Wittig Reaction phosphonium Ethyltriphenylphosphonium Bromide base Strong Base (e.g., n-BuLi) phosphonium->base ylide Ethyltriphenylphosphonium Ylide base->ylide reaction Reaction with Ylide ylide->reaction ketone tert-Butyl 3-oxoazetidine-1-carboxylate ketone->reaction product This compound reaction->product

Caption: The Wittig reaction for the synthesis of the target molecule.

Detailed Experimental Protocols

The following protocols are representative examples and may require optimization based on laboratory conditions and reagent purity.

Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate [1]

  • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield crude tert-butyl 3-hydroxyazetidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Oxidation to tert-butyl 3-oxoazetidine-1-carboxylate (TEMPO-mediated) [1]

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL) at -15 to -5 °C, add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Slowly add a pre-mixed aqueous solution of KHCO₃ (104 g) and NaClO (86 g, 12% aqueous solution) in water (389 mL).

  • Stir the reaction mixture vigorously for 30 minutes at -15 to -5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-oxoazetidine-1-carboxylate as a white to off-white solid.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield
tert-Butyl 3-hydroxyazetidine-1-carboxylateC₈H₁₅NO₃173.21>95% (crude)
tert-Butyl 3-oxoazetidine-1-carboxylateC₈H₁₃NO₃171.1980-90%
Synthesis of this compound (Wittig Reaction)
  • Suspend ethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C and add a solution of a strong base, such as n-butyllithium in hexanes (1.1 equivalents), dropwise.

  • Stir the resulting deep red-orange solution at 0 °C for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture to -78 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Spectroscopic Data
This compoundC₁₀H₁₇NO₂183.25¹H NMR: Signals corresponding to the tert-butyl group (~1.4 ppm), the azetidine ring protons, and the ethylidene group protons (alkenic proton and methyl group).

Conclusion

The synthesis of this compound is a straightforward yet crucial process for accessing a valuable class of building blocks for drug discovery. By understanding the underlying principles of the key transformations—namely the synthesis of the azetidinone precursor and the subsequent Wittig olefination—researchers can reliably produce this important intermediate. The protocols and insights provided in this guide are intended to empower scientists in their efforts to develop novel therapeutics based on the versatile 3-substituted azetidine scaffold.

References

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  • Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

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Methodological & Application

Application Note: Step-by-Step Synthesis of tert-Butyl 3-Ethylideneazetidine-1-carboxylate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl 3-ethylideneazetidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol leverages the Wittig reaction, a cornerstone of organic synthesis for converting carbonyls into alkenes with high regioselectivity.[1][2] This application note details the preparation of the necessary phosphonium salt, the in situ generation of the phosphorus ylide, the subsequent olefination reaction with tert-butyl 3-oxoazetidine-1-carboxylate, and the final workup and purification procedures. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind key experimental choices, and provide troubleshooting insights to ensure a robust and reproducible synthesis.

Introduction and Scientific Background

Azetidine scaffolds are prevalent in modern pharmaceuticals due to their ability to impart unique conformational constraints and improve physicochemical properties. The introduction of an exocyclic double bond, as in this compound, creates a versatile functional handle for further molecular elaboration. The Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), is an unparalleled method for this transformation.[3] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[4] The reaction's primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide by-product.[5]

This protocol employs a non-stabilized ylide, generated from ethyltriphenylphosphonium bromide. Non-stabilized ylides are highly reactive and are known to favor the formation of (Z)-alkenes, although stereoselectivity can be influenced by reaction conditions and substrate.[6] The ketone starting material, tert-butyl 3-oxoazetidine-1-carboxylate, is a commercially available or readily synthesized intermediate crucial in pharmaceutical research.[7][8][9][10]

Reaction Scheme and Mechanism

The overall synthesis is a two-step process starting from the commercially available triphenylphosphine and ethyl bromide.

Step 1: Synthesis of the Phosphonium Salt

PPh₃ + CH₃CH₂Br → [Ph₃P⁺-CH₂CH₃]Br⁻ (Triphenylphosphine + Ethyl Bromide → Ethyltriphenylphosphonium Bromide)

Step 2: Wittig Olefination

[Ph₃P⁺-CH₂CH₃]Br⁻ + Base → [Ph₃P=CHCH₃] (Phosphonium Salt + Strong Base → Phosphorus Ylide)

[Ph₃P=CHCH₃] + tert-Butyl 3-oxoazetidine-1-carboxylate → tert-Butyl 3-ethylideneazetidine-1-carboxylate + Ph₃P=O (Ylide + Ketone → Alkene + Triphenylphosphine Oxide)

Mechanism of the Wittig Reaction

The reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the ketone.[6][11] The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, while the carbonyl oxygen attacks the electrophilic phosphorus atom.[5] This forms a transient, four-membered ring intermediate called an oxaphosphetane.[5][6] This intermediate is unstable and rapidly collapses, breaking the C-P and C-O single bonds to form a C=C double bond (the desired alkene) and a P=O double bond (triphenylphosphine oxide).[5]

Wittig_Mechanism Ylide [Ph₃P⁺-CH⁻CH₃] Ylide TS [2+2] Cycloaddition Transition State Ylide->TS Attack Ketone Boc-N-(C=O)-Azetidine Ketone Ketone->TS Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Formation Alkene This compound (Alkene Product) Oxaphosphetane->Alkene Collapse TPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPO

Caption: The Wittig reaction mechanism pathway.

Materials and Reagents

ReagentCAS No.MW ( g/mol )QuantitySupplier Notes
Triphenylphosphine (PPh₃)603-35-0262.2926.2 g (100 mmol)Handle in a fume hood.
Ethyl Bromide (Bromoethane)74-96-4108.9712.0 g (110 mmol)Lachrymator, toxic. Handle with care.
Toluene108-88-392.14250 mLAnhydrous grade recommended.
tert-Butyl 3-oxoazetidine-1-carboxylate398489-26-4171.208.56 g (50 mmol)Moisture sensitive.[7] Store under inert gas.
Ethyltriphenylphosphonium bromide1530-32-1371.25~18.5 g (50 mmol)Synthesized in Part A or purchased. Hygroscopic.
n-Butyllithium (n-BuLi), 2.5 M in hexanes109-72-864.0620 mL (50 mmol)Pyrophoric. Requires anhydrous/inert techniques.
Tetrahydrofuran (THF)109-99-972.11300 mLAnhydrous, inhibitor-free grade is essential.
Diethyl Ether (Et₂O)60-29-774.12200 mLAnhydrous grade.
Saturated aq. NH₄Cl12125-02-953.49100 mLFor reaction quenching.
Brine (Saturated aq. NaCl)7647-14-558.44100 mLFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 gFor drying organic phase.
Silica Gel7631-86-960.08As neededFor column chromatography (230-400 mesh).

Experimental Workflow

Caption: High-level experimental workflow diagram.

Detailed Protocols

Part A: Synthesis of Ethyltriphenylphosphonium Bromide

Rationale: This step prepares the phosphonium salt precursor to the ylide. The Sₙ2 reaction between the nucleophilic triphenylphosphine and ethyl bromide is typically straightforward.[3] Toluene is a suitable solvent that allows for heating to reflux to drive the reaction to completion.[12][13]

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (26.2 g, 100 mmol) and toluene (200 mL).

  • Reagent Addition: Add ethyl bromide (12.0 g, 110 mmol) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 10-12 hours.[12] A white precipitate will form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the white solid product by vacuum filtration. Wash the filter cake with cold toluene (2 x 25 mL) to remove any unreacted starting material.

  • Drying: Dry the solid under vacuum at 60 °C to a constant weight. The expected yield is typically >90%. Store the resulting hygroscopic salt in a desiccator.

Part B & C: Ylide Generation and Wittig Reaction

Causality: This is the core of the synthesis. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the phosphonium salt, which is only weakly acidic.[3] n-Butyllithium (n-BuLi) is a common choice for non-stabilized ylides. The entire process must be conducted under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere) as both n-BuLi and the resulting ylide are highly reactive towards water and oxygen. THF is an ideal aprotic polar solvent that can solvate the intermediates. The reaction is performed at low temperatures to control the high reactivity of n-BuLi and the ylide.

  • Inert Setup: Assemble a 500 mL three-necked round-bottom flask, previously oven-dried and cooled under a stream of argon. Equip it with a magnetic stir bar, a thermometer, and a rubber septum.

  • Phosphonium Salt Addition: Add the dried ethyltriphenylphosphonium bromide (18.5 g, 50 mmol) to the flask.

  • Solvent Addition: Add 200 mL of anhydrous THF via cannula or syringe. Stir the resulting suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Ylide Generation: Slowly add n-BuLi (2.5 M in hexanes, 20 mL, 50 mmol) dropwise via syringe over 30 minutes. Maintain the internal temperature below 5 °C. A deep red or orange color should develop, indicating the formation of the ylide.

  • Stirring: After the addition is complete, stir the mixture at 0 °C for an additional 1 hour.

  • Ketone Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (8.56 g, 50 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C over 30 minutes.

  • Reaction: After the addition, allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

Part D: Reaction Workup and Extraction

Rationale: The workup is designed to quench the reactive species and separate the organic product from inorganic salts and the polar triphenylphosphine oxide by-product. Quenching with saturated ammonium chloride protonates any remaining ylide or base. The subsequent aqueous workup aims to remove water-soluble impurities. However, triphenylphosphine oxide has moderate polarity and can be challenging to separate completely by extraction alone.[2][14]

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Phase Separation: Transfer the mixture to a 1 L separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Combine & Wash: Combine all organic layers. Wash the combined organic phase with 100 mL of brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a crude oil or semi-solid containing the desired product and triphenylphosphine oxide.

Part E: Purification

Rationale: Flash column chromatography is the standard method to separate the less polar alkene product from the more polar triphenylphosphine oxide by-product. A gradient elution is often most effective.

  • Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The product is less polar than triphenylphosphine oxide and will elute first.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil or low-melting solid.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

ParameterExpected Data
Appearance Colorless to pale yellow oil.
Yield 60-75% (after purification).
¹H NMR (CDCl₃) Anticipated shifts (δ, ppm): ~5.3-5.8 (m, 1H, =CH -CH₃), ~4.1 (m, 4H, azetidine CH₂), ~1.6-1.8 (m, 3H, =CH-CH₃ ), 1.45 (s, 9H, C(CH₃)₃).
¹³C NMR (CDCl₃) Anticipated shifts (δ, ppm): ~156 (C=O), ~140 (>C=), ~115 (=CH-), ~80 (O-C (CH₃)₃), ~55 (azetidine CH₂), ~28 (C(CH₃ )₃), ~13 (=CH-CH₃ ).
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₁₀H₁₈NO₂: 184.13; [M+Na]⁺ calculated for C₁₀H₁₇NNaO₂: 206.11.

Safety and Handling

  • n-Butyllithium: Pyrophoric and corrosive. Must be handled under an inert atmosphere using proper syringe techniques. Any exposure to air or moisture can cause it to ignite.

  • Ethyl Bromide: Toxic and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene, THF, and diethyl ether are flammable. Ensure all heating is done using heating mantles or oil baths and that no ignition sources are present.

  • General: Always wear appropriate PPE. Review the Safety Data Sheet (SDS) for all reagents before beginning the experiment.

References

Application Notes & Protocols: The Strategic Use of Azetidine Intermediates in the Synthesis of Baricitinib

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) subtypes JAK1 and JAK2, pivotal enzymes in the signaling pathways of numerous cytokines implicated in autoimmune and inflammatory diseases.[1] Its approval for the treatment of conditions like rheumatoid arthritis underscores the importance of robust and efficient synthetic routes for its manufacture.[2] A cornerstone of Baricitinib's molecular architecture is the 3-substituted azetidine ring, which plays a critical role in orienting the molecule within the kinase binding site.

This document provides a detailed technical guide on the synthesis of Baricitinib, with a specific focus on the strategic application of tert-butyl 3-oxoazetidine-1-carboxylate and its subsequent transformation into the key intermediate, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. While the topic specified tert-butyl 3-ethylideneazetidine-1-carboxylate, the established and scientifically validated synthetic pathways for Baricitinib predominantly utilize the cyanomethylene analogue. The exocyclic double bond in this intermediate, activated by the electron-withdrawing nitrile group, is perfectly primed for the crucial aza-Michael addition that forms the core of the final molecule. This guide will elucidate the rationale behind this synthetic strategy, provide detailed protocols, and offer insights grounded in established chemical principles.

Overall Synthetic Strategy

The synthesis of Baricitinib from the azetidine core is a multi-step process designed for efficiency and scalability. The pathway hinges on the creation of a key electrophilic intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, which serves as the Michael acceptor for the pyrazole-pyrrolo[2,3-d]pyrimidine fragment. The entire sequence is designed to build complexity in a controlled, stepwise manner.

G A tert-Butyl 3-oxoazetidine-1-carboxylate B tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate A->B C 3-(Cyanomethylene)azetidine (Deprotected Intermediate) B->C Boc Deprotection (e.g., TFA) D 2-(1-(Ethylsulfonyl)azetidin- 3-ylidene)acetonitrile C->D F Protected Baricitinib Intermediate D->F Aza-Michael Addition E Protected Pyrazole- Pyrrolopyrimidine Core E->F G Baricitinib (API) F->G Final Deprotection

Caption: Overall workflow for the synthesis of Baricitinib.

Part 1: Synthesis of the Key Intermediate, tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Expertise & Rationale

The conversion of a ketone to an α,β-unsaturated nitrile is a classic transformation efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] In this context, tert-butyl 3-oxoazetidine-1-carboxylate is the ideal starting material.[5][6] The choice of diethyl (cyanomethyl)phosphonate as the HWE reagent is strategic; it is commercially available, and its corresponding phosphonate anion is a potent nucleophile that readily attacks the ketone. The resulting exocyclic double bond is crucial for the subsequent aza-Michael addition, while the Boc (tert-butoxycarbonyl) group provides robust protection for the azetidine nitrogen, which can be cleanly removed under acidic conditions without affecting other parts of the molecule.[7]

Detailed Experimental Protocol

Reaction: tert-butyl 3-oxoazetidine-1-carboxylate + Diethyl (cyanomethyl)phosphonate → tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

  • Reagent Preparation: To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes), add potassium tert-butoxide (1.1 equivalents) portion-wise under a nitrogen atmosphere at -5 °C to 0 °C.

    • Causality: Potassium tert-butoxide is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate to generate the reactive carbanion (ylide) necessary for the HWE reaction. The low temperature controls the exothermicity of this deprotonation.

  • Ylide Formation: Stir the resulting suspension at -5 °C for 3 hours to ensure complete formation of the phosphonate anion.

  • Ketone Addition: Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF (2 volumes) dropwise to the reaction mixture, maintaining the temperature below 0 °C.

    • Causality: Slow addition of the ketone prevents side reactions and helps manage the reaction temperature.

  • Reaction Progression: Allow the reaction to stir for an additional 2 hours at -5 °C, then warm to room temperature and continue to stir for 16-20 hours. Monitor the reaction for completion using TLC or LC-MS.

  • Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a solid.[4][7]

Data Summary
ParameterValue/ConditionSource
Base Potassium tert-butoxide[7]
Solvent Tetrahydrofuran (THF)[7]
Temperature -5 °C to Room Temperature[7]
Reaction Time ~20 hours[7]
Typical Yield 80-95%[4]
Melting Point 75–77 °C[4]

Part 2: Formation of the Michael Acceptor, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Expertise & Rationale

This two-step sequence transforms the stable, Boc-protected intermediate into the highly reactive Michael acceptor required for the key fragment coupling.

  • Boc Deprotection: The Boc group is an acid-labile protecting group. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is highly effective for its rapid and clean removal at room temperature.[8][9] The resulting trifluoroacetate salt of the azetidine is typically not isolated but is used directly in the next step.

  • Sulfonylation: The introduction of the ethylsulfonyl group is critical for the biological activity of Baricitinib. This is achieved by reacting the free secondary amine of the deprotected azetidine with ethanesulfonyl chloride. A hindered, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is essential. It acts as a scavenger for the HCl generated during the reaction without competing with the azetidine nitrogen as a nucleophile.[8][9]

Detailed Experimental Protocol

Reaction: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate → 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

  • Deprotection: Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM (10 volumes). Add trifluoroacetic acid (TFA, 20 equivalents) dropwise at room temperature. Stir for 5 hours.

    • Trustworthiness: The reaction must be anhydrous to prevent side reactions. The large excess of TFA ensures complete and rapid deprotection.

  • Solvent Removal: Concentrate the reaction mixture to dryness in vacuo to remove excess TFA and DCM. The resulting crude 3-(cyanomethylene)azetidine salt is an amorphous solid.[8]

  • Sulfonylation Setup: Immediately suspend the crude salt in anhydrous acetonitrile (10 volumes) under a nitrogen atmosphere and cool the mixture to 0 °C.

    • Causality: The deprotected amine is a reactive species. Using it immediately and keeping the temperature low minimizes potential polymerization or degradation.

  • Base and Reagent Addition: Add DIPEA (3.7 equivalents) dropwise, ensuring the internal temperature remains below 5 °C. Following this, add ethanesulfonyl chloride (1.0 equivalent) dropwise, again maintaining a temperature below 5 °C.[8]

  • Reaction and Work-up: Stir the reaction at 0-5 °C for 1-2 hours, then warm to room temperature and monitor for completion. Upon completion, concentrate the mixture, dilute the residue with DCM, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile as a yellow oil or white solid.[8]

Part 3: The Crucial Aza-Michael Addition

Mechanism and Rationale

The aza-Michael addition is the linchpin of the entire synthesis, forming the critical C-N bond between the azetidine ring and the pyrazole heterocycle.[10] The reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. In this case, the nitrogen of the pyrazole ring attacks the β-carbon of the α,β-unsaturated nitrile system of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

The reaction is typically catalyzed by a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3][8][11] The base is thought to deprotonate the pyrazole N-H, increasing its nucleophilicity and facilitating the attack on the Michael acceptor. This step creates the quaternary carbon center characteristic of Baricitinib's structure.

G Pyr Pyrazole-Pyrrolopyrimidine (Nu-H) Pyr_anion Deprotonated Pyrazole (Nu⁻) Pyr->Pyr_anion Deprotonation Aze Azetidine-Acetonitrile (Michael Acceptor) Enolate Enolate Intermediate Aze->Enolate DBU DBU (Base) Pyr_anion->Enolate Nucleophilic Attack Product Adduct (Protected Baricitinib) Enolate->Product Protonation

Caption: Mechanism of the DBU-catalyzed aza-Michael addition.

Detailed Experimental Protocol

Reaction: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile + Protected 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine → Protected Baricitinib

  • Reaction Setup: To a suspension of the protected pyrazole-pyrrolo[2,3-d]pyrimidine core (e.g., the SEM-protected analogue, 1.0 equivalent) and 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.2 equivalents) in anhydrous acetonitrile (5 volumes), add DBU (1.2 equivalents) dropwise at room temperature (15-25 °C).[8]

  • Reaction Progression: Stir the mixture at room temperature. A precipitate often forms within 30-60 minutes. Continue stirring for an additional 16-24 hours to ensure the reaction goes to completion.[8]

  • Isolation: Quench the reaction by adding water (5 volumes) and stir the resulting slurry for 30 minutes. Collect the solid product by filtration, wash the filter cake with water, and dry under vacuum.[8]

  • Final Deprotection: The isolated, protected Baricitinib intermediate is then subjected to a final deprotection step (e.g., using tin(IV) chloride or acidic conditions to remove the SEM group) to yield the final Baricitinib API.[9]

Data Summary
ParameterValue/ConditionSource
Base/Catalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[8][9]
Solvent Anhydrous Acetonitrile[8]
Temperature Room Temperature (15-25 °C)[8]
Reaction Time 16-24 hours[8]
Typical Yield >90% (often quantitative)[8][9]

Conclusion

The synthesis of Baricitinib is a testament to modern synthetic strategy, where the careful selection and manipulation of key intermediates are paramount. The pathway proceeding through tert-butyl 3-oxoazetidine-1-carboxylate to its cyanomethylene derivative provides a robust and high-yielding route to a critical Michael acceptor. The subsequent aza-Michael addition represents a highly efficient C-N bond formation that assembles the core of the final drug molecule. The principles and protocols outlined in this guide demonstrate a logical, validated, and scalable approach suitable for professionals in drug development and chemical research.

References

  • ChemBK. (2024). tert-butyl 3-ethynylazetidine-1-carboxylate. Available at: [Link]

  • Xu, J., Cai, J., Chen, J., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205–208. Available at: [Link]

  • SAGE Publications. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research. Available at: [Link]

  • Cui, X., Du, J., Jia, Z., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(131). Available at: [Link]

  • OUCI. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research. Available at: [Link]

  • Jansen-van Vuuren, R. D., & Vohra, R. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labeled Compounds and Radiopharmaceuticals, 65(5), 156-161. Available at: [Link]

  • Reddy, B. P., Kumar, K. A., Reddy, K. S., et al. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega, 8(8), 7935–7943. Available at: [Link]

  • Jansen-van Vuuren, R. D., & Vohra, R. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. ScienceOpen. Available at: [Link]

  • Huang, S., Yang, J., Xu, Q., & Wu, S. (2019). Synthesis of Baricitinib. Chinese Journal of Pharmaceuticals, 50(06), 618-622. Available at: [Link]

  • Reddy, B. P., et al. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. PMC - NIH. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. Available at: [Link]

  • Google Patents. (2019). WO2019114258A1 - Method for preparing baricitinib.
  • ResearchGate. (2022). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Available at: [Link]

  • Wang, J., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Available at: [Link]

  • Google Patents. (2016). WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof.
  • Zhang, Z., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(24), 15231-15235. Available at: [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at: [Link]

  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • ResearchGate. (2020). Catalyst and base free aza-Michael addition reaction: Synthesis of poly-substituted 4-pyrazole based benzopyrans. Available at: [Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with... Semantic Scholar. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

Sources

The Rising Star in Medicinal Chemistry: Synthetic Applications of tert-Butyl 3-Ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Strategic Importance of the 3-Ethylidene Moiety

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated heterocycles, the azetidine ring has emerged as a "privileged" motif. Its constrained, three-dimensional structure offers a unique vectoral exit from a core scaffold, enabling chemists to explore previously inaccessible chemical space. This often leads to improved metabolic stability, reduced lipophilicity, and enhanced binding affinity compared to more flexible or larger ring systems.

tert-Butyl 3-ethylideneazetidine-1-carboxylate stands out as a particularly versatile and powerful building block for the medicinal chemist. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for controlled manipulation of the azetidine nitrogen. The exocyclic double bond, an α,β-unsaturated system, is the key to its synthetic utility, acting as a Michael acceptor and a dienophile in various transformations. This guide will provide an in-depth exploration of the synthetic applications of this valuable intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Core Synthetic Transformations

The reactivity of this compound is dominated by the electrophilic nature of the exocyclic double bond. This allows for a range of synthetic manipulations, primarily conjugate additions and cycloadditions, to introduce diverse functionalities and construct complex molecular architectures.

Aza-Michael Addition: A Gateway to Novel 3,3-Disubstituted Azetidines

The conjugate addition of nitrogen nucleophiles, or aza-Michael addition, is a cornerstone of its application. This reaction provides a straightforward route to 3,3-disubstituted azetidines, which are valuable isosteres for gem-disubstituted motifs in drug candidates. The resulting β-amino acid derivatives are of significant interest in medicinal chemistry.

Causality of Experimental Choices: The choice of a base is critical in this reaction. A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often preferred as it is strong enough to facilitate the addition of less nucleophilic amines without promoting unwanted side reactions. Acetonitrile is a common solvent as it is polar enough to dissolve the reactants and facilitate the polar reaction mechanism, while being relatively inert. The reaction is typically conducted at elevated temperatures to overcome the activation energy barrier for the addition of weaker nucleophiles.

Experimental Protocol: Aza-Michael Addition of N-Heterocycles [1]

  • Materials:

    • This compound (1.0 equiv)

    • N-Heterocycle (e.g., pyrrolidine, piperidine, morpholine) (1.0 equiv)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv)

    • Acetonitrile (to achieve a 1.5 M concentration of the azetidine)

  • Procedure:

    • To a solution of this compound in acetonitrile, add the N-heterocycle and DBU.

    • Stir the reaction mixture at 65 °C for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with the addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of water).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate gradient).

Data Presentation: Representative Yields for Aza-Michael Additions [1]

NucleophileProductReaction Time (h)Yield (%)
Pyrrolidinetert-Butyl 3-(pyrrolidin-1-yl)-3-(azetidin-3-yl)acetate461
Piperidinetert-Butyl 3-(piperidin-1-yl)-3-(azetidin-3-yl)acetate475
4-Hydroxypiperidinetert-Butyl 3-((4-hydroxypiperidin-1-yl)methyl)azetidine-1-carboxylate675

Logical Relationship Diagram: Aza-Michael Addition Workflow

aza_michael_workflow start Start: Reactants & Solvent reactants 1. This compound 2. N-Heterocycle 3. DBU 4. Acetonitrile start->reactants reaction Heat at 65 °C (4-16 h) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Flash Chromatography workup->purification product Purified 3,3-Disubstituted Azetidine Product purification->product

Aza-Michael Addition Workflow Diagram
Thia-Michael Addition: Accessing Sulfur-Containing Scaffolds

The addition of thiol nucleophiles proceeds readily, providing access to 3-thioether-substituted azetidines. These sulfur-containing scaffolds are of interest in medicinal chemistry due to the unique properties of the sulfur atom, which can engage in various non-covalent interactions with biological targets.

Causality of Experimental Choices: The thia-Michael addition is often base-catalyzed to generate the more nucleophilic thiolate anion. A mild base like triethylamine is typically sufficient. The reaction is usually fast and can be performed at room temperature. Dichloromethane is a suitable solvent for this transformation.

Experimental Protocol: Thia-Michael Addition of Thiols

  • Materials:

    • This compound (1.0 equiv)

    • Thiol (e.g., thiophenol, benzyl thiol) (1.1 equiv)

    • Triethylamine (1.2 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in DCM.

    • Add the thiol, followed by the dropwise addition of triethylamine at room temperature.

    • Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

Carbon-Michael Addition: Building Molecular Complexity

The conjugate addition of carbon nucleophiles, such as malonates or nitroalkanes, allows for the formation of a new carbon-carbon bond, significantly increasing the molecular complexity of the azetidine scaffold. This opens up avenues for the synthesis of novel azetidine-containing amino acids and other complex structures.

Causality of Experimental Choices: The addition of stabilized carbanions like those derived from malonates requires a stronger base, such as sodium hydride or potassium tert-butoxide, to deprotonate the acidic methylene protons. Anhydrous conditions are crucial to prevent quenching of the carbanion. Tetrahydrofuran (THF) is a common aprotic solvent for such reactions.

Experimental Protocol: Michael Addition of Diethyl Malonate

  • Materials:

    • Diethyl malonate (1.2 equiv)

    • Sodium hydride (60% dispersion in mineral oil) (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound (1.0 equiv)

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

[3+2] Cycloaddition Reactions: Constructing Spirocyclic Systems

The double bond of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides or azomethine ylides. This powerful transformation allows for the one-step construction of complex spirocyclic systems containing a five-membered ring fused to the azetidine core. Such spirocycles are highly sought after in drug discovery for their rigid, three-dimensional structures.

Causality of Experimental Choices: The in-situ generation of the 1,3-dipole is a common strategy to avoid its decomposition. For nitrile oxides, this is often achieved by the dehydrohalogenation of a hydroximoyl chloride with a base like triethylamine. The choice of solvent can influence the rate and selectivity of the cycloaddition.

Experimental Protocol: [3+2] Cycloaddition with a Nitrile Oxide

  • Materials:

    • This compound (1.0 equiv)

    • Aldoxime (e.g., benzaldoxime) (1.1 equiv)

    • N-Chlorosuccinimide (NCS) (1.1 equiv)

    • Triethylamine (2.2 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of the aldoxime in DCM, add NCS in one portion and stir at room temperature for 1 hour to form the hydroximoyl chloride.

    • Add this compound to the reaction mixture.

    • Add triethylamine dropwise at room temperature. The reaction is often exothermic.

    • Stir the reaction mixture for 12-24 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting spiro-isoxazoline by flash column chromatography.

Reaction Scheme Diagram: Key Transformations of this compound

reaction_schemes start tert-Butyl 3-Ethylideneazetidine-1-carboxylate michael_addition Michael Addition start->michael_addition Conjugate Addition cycloaddition [3+2] Cycloaddition start->cycloaddition Pericyclic Reaction hydrogenation Hydrogenation (e.g., H2, Pd/C) start->hydrogenation Reduction aza_michael Aza-Michael (e.g., R2NH, DBU) michael_addition->aza_michael thia_michael Thia-Michael (e.g., RSH, Et3N) michael_addition->thia_michael carbon_michael Carbon-Michael (e.g., CH2(CO2Et)2, NaH) michael_addition->carbon_michael nitrile_oxide Nitrile Oxide (R-CNO) cycloaddition->nitrile_oxide

Overview of Synthetic Transformations
Catalytic Hydrogenation: Access to 3-Ethylazetidines

The exocyclic double bond can be selectively reduced by catalytic hydrogenation to provide tert-butyl 3-ethylazetidine-1-carboxylate. This transformation is valuable for accessing 3-alkyl-substituted azetidines, which can serve as important building blocks for further functionalization or as final products in drug discovery programs.

Causality of Experimental Choices: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of alkenes. The reaction is typically carried out under a hydrogen atmosphere. Methanol or ethanol are common solvents for this reaction.

Experimental Protocol: Catalytic Hydrogenation

  • Materials:

    • This compound (1.0 equiv)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • To a solution of this compound in methanol in a suitable pressure vessel, add the Pd/C catalyst.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-10 atm) and stir the reaction mixture vigorously at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for subsequent steps. If necessary, purify by flash column chromatography.

Medicinal Chemistry Applications and Case Studies

The derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules.

  • Kinase Inhibitors: The 3-aminoazetidine moiety, readily accessible via aza-Michael addition, is a key structural feature in numerous kinase inhibitors. For example, the 3-(pyrazol-1-yl)azetidine skeleton is present in the Janus kinase (JAK) inhibitor Baricitinib. The synthesis of such compounds often involves the conjugate addition of a pyrazole to an activated azetidine.[2][3]

  • Spirocyclic Scaffolds in Drug Discovery: The construction of spiro[azetidine-3,3'-oxindole] and other spirocyclic systems via cycloaddition or multi-step sequences provides access to novel, three-dimensional chemical space. Spirooxindoles are a prominent class of natural products and synthetic compounds with a wide range of biological activities, including anticancer and antiviral properties.

Conclusion and Future Outlook

This compound is a versatile and powerful building block in medicinal chemistry. Its ability to undergo a variety of synthetic transformations, including Michael additions, cycloadditions, and hydrogenations, provides access to a diverse array of functionalized azetidine derivatives. The resulting scaffolds, particularly 3,3-disubstituted and spirocyclic azetidines, are of significant interest for the development of new therapeutic agents. As the demand for novel, three-dimensional molecular architectures in drug discovery continues to grow, the importance of this and related building blocks is set to increase. Future research in this area will likely focus on the development of stereoselective transformations of the ethylidene moiety to further expand the accessible chemical space and enable the synthesis of enantiomerically pure drug candidates.

References

  • Iaroshenko, V. O., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(3), 933. Available from: [Link]

  • Kim, J., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. European Journal of Medicinal Chemistry, 258, 115577. Available from: [Link]

  • Fröhlich, J., Sauter, F., & Blasl, K. (1994). A novel synthesis of 3,3-(spiro)substituted azetidines. Heterocycles, 38(11), 2447-2456. Available from: [Link]

  • Wang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 123. Available from: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]

  • Rainey, M. A., et al. (2022). Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning. Journal of the American Chemical Society, 144(1), 397-406. Available from: [Link]

  • Iaroshenko, V. O., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(3), 933. Available from: [Link]

  • Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Croatica Chemica Acta, 96(3), 141-152. Available from: [Link]

  • Encyclopedia MDPI. Thia-Michael Reaction. Available from: [Link]

  • Zhang, X., & Chi, Y. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 10(22), 13834-13851. Available from: [Link]

  • Yanguas, N., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 428. Available from: [Link]

Sources

Application Note & Protocol: High-Purity Isolation of tert-Butyl 3-Ethylideneazetidine-1-carboxylate via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of tert-butyl 3-ethylideneazetidine-1-carboxylate, a key building block in medicinal chemistry, using silica gel column chromatography. The protocol is specifically designed to address the common challenges associated with the purification of Wittig reaction products, namely the removal of triphenylphosphine oxide (TPPO) and the potential separation of E/Z geometric isomers. By optimizing the stationary phase, mobile phase, and loading technique, this method consistently yields the target compound with high purity (>98%).

Introduction: The Rationale Behind the Purification Strategy

This compound is a valuable intermediate in the synthesis of novel therapeutic agents due to the presence of a reactive exocyclic double bond on a strained azetidine ring. Its synthesis most commonly proceeds via a Wittig reaction between tert-butyl 3-oxoazetidine-1-carboxylate and a phosphorus ylide (e.g., ethyltriphenylphosphonium bromide). While efficient, this reaction introduces specific purification challenges that must be addressed to obtain material suitable for downstream applications.

The primary impurities of concern are:

  • Triphenylphosphine oxide (TPPO): A ubiquitous byproduct of the Wittig reaction, TPPO can be challenging to separate from the desired product due to its moderate polarity and tendency to co-elute.[1][2]

  • Unreacted Aldehyde/Ketone: Incomplete reaction will leave residual tert-butyl 3-oxoazetidine-1-carboxylate.

  • Geometric Isomers (E/Z): The Wittig reaction can produce a mixture of E and Z isomers of the ethylidene product. Their separation depends on subtle differences in their spatial arrangement and resulting polarity.[3][4]

The protocol outlined herein is based on normal-phase chromatography on silica gel, which provides excellent resolving power for compounds with differing polarities. The key to a successful separation lies in the precise selection of the mobile phase to maximize the polarity difference between the target compound and the key impurities.

Physicochemical Properties and Chromatographic Considerations

PropertyValue/ConsiderationRationale for Chromatographic Approach
Molecular Formula C₁₀H₁₇NO₂The presence of the Boc-protecting group and the ethylidene moiety suggests a compound of low to moderate polarity.
Molecular Weight 183.25 g/mol ---
CAS Number 934665-46-0Used for unambiguous identification.
Predicted Polarity Low to ModerateA normal-phase chromatography system (polar stationary phase, non-polar mobile phase) is ideal. Silica gel is the stationary phase of choice due to its cost-effectiveness and resolving power for this polarity range.
Key Impurities TPPO, unreacted ketone, E/Z isomersThe mobile phase must be carefully tuned to first elute the less polar product isomers, followed by the more polar TPPO and unreacted starting material.

Experimental Workflow: From Crude Mixture to Pure Product

The overall workflow for the purification of this compound is depicted below. This multi-step process ensures the removal of all significant impurities.

Purification_Workflow cluster_pre_chrom Pre-Chromatography Work-up cluster_chrom Column Chromatography cluster_post_chrom Post-Chromatography Analysis A Crude Reaction Mixture (Post-Wittig) B Aqueous Work-up (e.g., Water/Brine Wash) A->B Remove water-soluble salts C Drying and Concentration (Na₂SO₄ or MgSO₄, Rotary Evaporation) B->C Remove residual water D TLC Analysis for Solvent System Optimization C->D Proceed to Purification E Column Packing (Silica Gel Slurry) D->E F Sample Loading (Dry or Wet Loading) E->F G Gradient Elution (Hexane/Ethyl Acetate) F->G H Fraction Collection G->H I TLC Analysis of Fractions H->I Analyze Fractions J Pooling of Pure Fractions I->J K Solvent Removal (Rotary Evaporation) J->K L Final Product Characterization (NMR, MS) K->L

Caption: Workflow for the purification of this compound.

Detailed Protocol

Materials and Reagents
  • Stationary Phase: Silica gel (230-400 mesh, 60 Å)

  • Mobile Phase Solvents: Hexanes (HPLC grade), Ethyl Acetate (EtOAc, HPLC grade), Triethylamine (TEA, optional)

  • Crude Product: this compound (post-workup)

  • Apparatus: Glass chromatography column, fraction collector (or test tubes), rotary evaporator, TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), appropriate glassware.

Step-by-Step Purification Procedure

Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

The causality behind this first step is crucial: an optimized mobile phase is the single most important factor for achieving good separation. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3, and is well-separated from TPPO and other impurities.

  • Prepare several eluent mixtures of varying polarity (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the crude mixture onto TLC plates and develop them in the prepared eluent mixtures.

  • Visualize the spots under a UV lamp (254 nm). TPPO is highly UV-active. The product, lacking a strong chromophore, may be faint. Staining with potassium permanganate (KMnO₄) can be used as a secondary visualization method, as the double bond in the product will react.

  • Identify a solvent system that provides good separation. A 90:10 or 85:15 Hexane:EtOAc mixture is a good starting point.

    • Expert Insight: If peak tailing is observed for the product spot on TLC, which can occur with amine-containing structures on acidic silica, add 0.1-0.5% triethylamine (TEA) to the mobile phase. This will neutralize the acidic silanol groups on the silica surface, leading to sharper peaks.

Step 2: Column Preparation

  • Select a column with a diameter appropriate for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Pour the slurry into the column and allow the silica to pack under gentle pressure (using a pump or bulb), ensuring a flat, undisturbed bed.

  • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

Step 3: Sample Loading

Choose one of the following methods. Dry loading is preferred for better resolution.

  • Dry Loading (Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Concentrate the mixture on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the smallest possible volume of the initial mobile phase.

    • Use a pipette to carefully apply the solution to the top of the silica bed.

Step 4: Elution and Fraction Collection

  • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is as follows:

    • 2 column volumes of 95:5 Hexane:EtOAc

    • 5 column volumes of 90:10 Hexane:EtOAc

    • 5 column volumes of 85:15 Hexane:EtOAc

    • Further increases in polarity if necessary to elute TPPO.

  • Collect fractions of a consistent volume throughout the elution process.

Step 5: Fraction Analysis and Product Isolation

  • Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate and develop using the optimized mobile phase from Step 1.

  • Identify and combine the fractions that contain the pure product. The product should elute before the more polar TPPO.

  • Remove the solvent from the pooled pure fractions using a rotary evaporator.

  • Place the resulting oil or solid under high vacuum to remove any residual solvent.

  • Characterize the final product by NMR and/or Mass Spectrometry to confirm its identity and purity.[5][6]

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Co-elution of Product and TPPO Mobile phase polarity is too high initially, or the gradient is too steep.Start with a less polar mobile phase (e.g., 98:2 Hexane:EtOAc) and use a shallower gradient.
Poor Separation of E/Z Isomers The polarity difference between isomers is minimal.Use a very shallow gradient and a longer column to increase theoretical plates. Sometimes, a different solvent system (e.g., Toluene/EtOAc) can improve selectivity.
Product Tailing Interaction of the azetidine nitrogen with acidic silica gel.Add 0.1-0.5% triethylamine to the mobile phase to mask the acidic sites.
Low Recovery Product is irreversibly adsorbed onto the silica.This is less common for this compound but can be mitigated by using TEA in the eluent or deactivating the silica gel before use.

Conclusion

The purification of this compound presents a classic challenge in synthetic chemistry: the removal of a persistent byproduct from a Wittig reaction. The protocol detailed in this application note provides a systematic and robust method to achieve this separation, yielding a high-purity product. The keys to success are careful optimization of the mobile phase using TLC, the choice of an appropriate loading technique, and the use of a gradient elution to resolve the target compound from its main impurities. This method is readily adaptable for various scales and serves as a reliable foundation for the purification of similar heterocyclic building blocks.

References

  • Wittig reaction purification for products with very low polarity. (2025). Taylor & Francis Online. [Link]

  • tert-butyl 3-ethynylazetidine-1-carboxylate - Introduction. (2024). ChemBK. [Link]

  • Separation of olefinic isomers. (2002).
  • The Separation of Inorganic Stereoisomers by Adsorption Chromatography. I. Non-electrolytic Geometric Isomers of Platinum(II). (n.d.). ElectronicsAndBooks. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. [Link]

  • A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]

  • A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • isomers!. (2005). Chromatography Forum. [Link]

  • Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020). YouTube. [Link]

  • Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. (2020). YouTube. [Link]

  • Supporting Information. (2007). Wiley-VCH. [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. (n.d.). PubChem. [Link]

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Unlocking the Synthetic Potential of a Strained Scaffold: Application Notes on the Reactions of tert-Butyl 3-Ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of a Strained Exocyclic Alkene

tert-Butyl 3-ethylideneazetidine-1-carboxylate is a versatile building block in modern medicinal and process chemistry. Its synthetic utility is largely derived from the interplay between the nucleophilicity of the exocyclic double bond and the inherent ring strain of the four-membered azetidine core, which is approximately 25.4 kcal/mol.[1] This strained environment activates the ethylidene moiety towards a variety of chemical transformations that are often sluggish with unstrained alkenes. The presence of the tert-butoxycarbonyl (Boc) protecting group provides stability and enhances solubility in common organic solvents, while also influencing the steric accessibility of the double bond and the nitrogen lone pair.

This guide provides detailed application notes and protocols for key reactions involving the exocyclic double bond of this compound, offering researchers, scientists, and drug development professionals a practical framework for the synthesis of novel azetidine-containing scaffolds.

Catalytic Hydrogenation: Access to Substituted Azetidines

Catalytic hydrogenation of the exocyclic double bond provides a direct route to 3-ethylazetidine derivatives. The reaction typically proceeds via syn-addition of hydrogen across the double bond. Given the prochiral nature of the substrate, asymmetric hydrogenation presents an opportunity to generate chiral 3-substituted azetidines, which are highly valuable in medicinal chemistry.

General Protocol for Achiral Hydrogenation

This protocol describes the complete reduction of the exocyclic double bond to yield tert-butyl 3-ethylazetidine-1-carboxylate.

Workflow for Achiral Catalytic Hydrogenation

reagents Substrate Pd/C (10 mol%) Methanol setup Reaction Setup (Inert Atmosphere) reagents->setup Combine reaction Hydrogenation (H2 balloon, RT, 12h) setup->reaction Introduce H2 workup Filtration & Concentration reaction->workup Reaction Complete product Purified Product workup->product Purify sub Substrate molozonide Molozonide sub->molozonide + O3 o3 O3 fragments Carbonyl + Carbonyl Oxide molozonide->fragments Rearrangement ozonide Ozonide fragments->ozonide Recombination product Ketone Product ozonide->product + Me2S dms Me2S dmso DMSO dms->dmso

Caption: Simplified mechanism of ozonolysis followed by reductive workup.

Protocol:

  • Dissolve this compound (1.0 equiv.) in a mixture of dichloromethane and methanol (9:1, 0.05 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (DMS, 3.0 equiv.) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography (e.g., ethyl acetate/hexanes) to yield tert-butyl 3-oxoazetidine-1-carboxylate.

ParameterValue/Condition
Solvent CH₂Cl₂/MeOH (9:1)
Temperature -78 °C
Workup Reagent Dimethyl Sulfide (DMS)
Typical Yield 85-95%

Cycloaddition Reactions: Building Molecular Complexity

The strained nature of the exocyclic double bond makes it an excellent dienophile and cycloaddition partner in various transformations, allowing for the rapid construction of complex polycyclic systems.

Pauson-Khand Reaction: [2+2+1] Cycloaddition

The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. S[2][3]trained cyclic alkenes are known to be highly reactive substrates for this transformation.

[4]Protocol for the Pauson-Khand Reaction:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve dicobalt octacarbonyl (1.1 equiv.) in anhydrous toluene (0.1 M).

  • Add the desired alkyne (1.0 equiv.) and stir at room temperature for 1 hour to allow for the formation of the alkyne-cobalt complex.

  • Add this compound (1.2 equiv.) to the reaction mixture.

  • Add N-methylmorpholine N-oxide (NMO, 4.0 equiv.) as a promoter. 5[3]. Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and filter through a plug of silica gel, eluting with ethyl acetate.

  • The filtrate is concentrated and the residue is purified by flash column chromatography to afford the spirocyclic cyclopentenone-azetidine product.

ParameterValue/Condition
Catalyst Co₂(CO)₈ (stoichiometric)
Promoter N-Methylmorpholine N-oxide (NMO)
Solvent Toluene
Temperature 80 °C
Expected Product Spiro[azetidine-3,4'-cyclopent-2'-en-1'-one] derivative
[3+2] Dipolar Cycloaddition

The exocyclic double bond can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides or azomethine ylides, leading to the formation of five-membered heterocyclic rings fused in a spirocyclic fashion to the azetidine core.

[5][6]General Considerations for [3+2] Cycloaddition:

  • 1,3-Dipole Generation: The method of generating the 1,3-dipole (e.g., in situ from an oxime and an oxidant for nitrile oxides) will influence the reaction conditions.

  • Regioselectivity: The regioselectivity of the addition will depend on the electronic nature of both the dipole and the dipolarophile.

  • Stereoselectivity: The reaction can often proceed with high diastereoselectivity, influenced by the steric hindrance of the Boc group.

Palladium-Catalyzed Heck Cross-Coupling

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide. The use of sterically hindered, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), has expanded the scope of the Heck reaction to include less reactive aryl chlorides.

[7][8]#### 4.1. Protocol for the Heck Reaction

Heck Reaction Catalytic Cycle

pd0 Pd(0)L2 pd2 Ar-Pd(II)-X-L2 pd0->pd2 Oxidative Addition (Ar-X) alkene_complex Alkene Complex pd2->alkene_complex Alkene Coordination insertion_product Insertion Product alkene_complex->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination + Reductive Elimination

Caption: Simplified catalytic cycle for the Heck reaction.

Protocol:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (6 mol%), and Cs₂CO₃ (1.1 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous dioxane, the aryl chloride (1.0 equiv.), and this compound (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography.

ParameterValue/Condition
Catalyst System Pd₂(dba)₃ / P(t-Bu)₃
Base Cs₂CO₃
Solvent Dioxane
Temperature 100-120 °C
Expected Product tert-Butyl 3-(1-aryl)ethylideneazetidine-1-carboxylate

Conclusion

The exocyclic double bond of this compound serves as a versatile handle for a wide range of chemical transformations. The protocols and insights provided herein demonstrate its utility in catalytic hydrogenation, oxidative cleavage, cycloaddition reactions, and transition-metal catalyzed cross-coupling. The inherent ring strain of the azetidine core often enhances the reactivity of the alkene, enabling the construction of novel and complex molecular architectures that are of significant interest to the pharmaceutical and agrochemical industries. Further exploration, particularly in the realm of asymmetric catalysis, will undoubtedly continue to expand the synthetic utility of this valuable building block.

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). The Pauson-Khand reaction in the synthesis of complex molecules. Chemical Society Reviews, 36(11), 1719-1736. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. Available at: [Link]

  • Pauson, P. L., & Khand, I. U. (1977). The Pauson-Khand reaction. Annals of the New York Academy of Sciences, 295(1), 2-14. Available at: [Link]

  • Rose, J. A., & Toste, F. D. (2016). Enantioselective Hydrogenation of 3-Alkylidenelactams: High-Throughput Screening Provides a Surprising Solution. Organic Letters, 18(8), 1836-1839. Available at: [Link]

  • Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice.
  • Zhou, Y.-G. (2007). Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research, 40(12), 1357-1366. Available at: [Link]

  • Liu, G., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 4(3), 102452. Available at: [Link]

  • Gibson, S. E., & Mainolfi, N. (2005). The Pauson-Khand reaction. Angewandte Chemie International Edition, 44(20), 3022-3037. Available at: [Link]

  • Bailey, P. S. (1978). Ozonation in Organic Chemistry, Vol. I: Olefinic Compounds. Academic Press.
  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • Rios Torres, R. (Ed.). (2012).
  • Singh, U. P., & Singh, R. P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(23), 13834-13851. Available at: [Link]

  • Meng, F., & Li, X. (2013). Iridium-catalyzed asymmetric hydrogenation of imines. Chemical Society Reviews, 42(18), 7541-7550. Available at: [Link]

  • University of Calgary. (n.d.). Ch 6: Alkene + ozone. Retrieved from [Link]

  • K, D. J. (2012). Ring-opening metathesis polymerization of 3-substituted cyclooctenes initiated by group 6 alkylidene complexes. DSpace@MIT. Available at: [Link]

  • Knowles, R. R., & Hyster, T. K. (2023). Catalytic Asymmetric Hydrogen Atom Transfer: Enantioselective Hydroamination of Alkenes. Journal of the American Chemical Society, 145(29), 16118-16129. Available at: [Link]

  • Organic Syntheses. (n.d.). (e)-2-methyl-3-phenylacrylic acid butyl ester. Retrieved from [Link]

  • Dove, A. P., & O'Reilly, R. K. (2014). Combining ring-opening metathesis polymerization and thiol-ene coupling chemistries: facile access to novel functional linear and nonlinear macromolecules. Macromolecular Rapid Communications, 35(4), 391-404. Available at: [Link]

  • Pery, T., et al. (2018). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. Polymers, 10(11), 1243. Available at: [Link]

  • Zeits, P. D., Fiedler, T., & Gladysz, J. A. (2012). Ring opening metathesis polymerization of an η4-benzene complex: a direct synthesis of a polyacetylene with a regular pattern of π bound metal fragments. Chemical Communications, 48(64), 7925-7927. Available at: [Link]

  • So, S., et al. (2015). Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups. Polymer Journal, 47(7), 492-499. Available at: [Link]

  • Mayer, G., & Wagenknecht, H.-A. (2016). Cycloadditions for Studying Nucleic Acids. In Click-Labeling of Nucleic Acids. Springer. Available at: [Link]

  • Schwarz, S., et al. (2004). Addition reactions at the 16(17) double bond of 3-methoxy-13alpha-estra-1,3,5(10),16-tetraene. Steroids, 69(2), 99-107. Available at: [Link]

  • Alajarín, M., et al. (2002). Diastereoselectivenitroso Diels-Alder cycloaddition reactions of 3-dienyl-2- azetidinones with nitrosoarenes. Tetrahedron: Asymmetry, 13(21), 2355-2366.
  • Wells, J. R. (2015). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis.
  • Campos-Pineda, M., & Zhang, J. (2014). Study of the Ozonolysis of Ethene and 2,3-‐Dimethyl-‐2-‐Butene Using Cavity Ring-‐down Spectroscopy. UC Riverside.
  • Bergman, J., & Ellman, J. A. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Angewandte Chemie, 125(2), 637-640.
  • Jackson, B. W., et al. (2015). Identification and quantification of carbonyl-containing α-pinene ozonolysis products using O-tert-butylhydroxylamine hydrochloride.
  • Miller, A. K., & Beaudry, C. M. (2012). Diastereoselective acyl nitroso Diels-Alder reactions using 1,3-dienes derived from (R)-4-tert-butyldimethylsilyloxy-2-cyclohexen-1-one. Organic Letters, 14(11), 2854-2857.
  • Dolbier Jr, W. R., & Burkholder, C. R. (1990). Cycloaddition reactions of 3-fluorobutenone. The Journal of Organic Chemistry, 55(2), 589-594.
  • Wells, J. R. (2015). Gas-phase reaction products and yields of terpinolene with ozone and nitric oxide using a new derivatization agent.

Sources

Application Notes and Protocols for the Large-Scale Production of tert-Butyl 3-Ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry.[1][2][3][4][5] Their inherent ring strain and well-defined three-dimensional geometry offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic properties.[2][5] Specifically, the tert-butyl 3-ethylideneazetidine-1-carboxylate scaffold is a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The exocyclic double bond provides a key functional handle for further chemical transformations, while the N-Boc protecting group ensures stability and allows for controlled deprotection during multi-step syntheses.

The development of robust and scalable synthetic routes to access functionalized azetidines like this compound is paramount for advancing drug discovery programs.[6][7][8] This guide provides a detailed, field-proven protocol for the large-scale production of this key intermediate, focusing on the critical steps of precursor synthesis and the subsequent olefination reaction. The methodologies presented herein are designed to be efficient, cost-effective, and amenable to industrial scale-up.

Strategic Overview: A Two-Step Approach to the Target Molecule

The most efficient and scalable synthesis of this compound involves a two-step sequence starting from the commercially available 1-benzylazetidin-3-ol. This strategy hinges on the initial formation of the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, followed by a stereoselective olefination reaction to introduce the ethylidene moiety.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Olefination 1-Benzylazetidin-3-ol 1-Benzylazetidin-3-ol tert-Butyl 3-hydroxyazetidine-1-carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate 1-Benzylazetidin-3-ol->tert-Butyl 3-hydroxyazetidine-1-carboxylate Boc Protection & Debenzylation tert-Butyl 3-oxoazetidine-1-carboxylate tert-Butyl 3-oxoazetidine-1-carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate->tert-Butyl 3-oxoazetidine-1-carboxylate Oxidation This compound This compound tert-Butyl 3-oxoazetidine-1-carboxylate->this compound Horner-Wadsworth-Emmons Reaction

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: tert-Butyl 3-Oxoazetidine-1-carboxylate

The successful large-scale production of the target molecule is critically dependent on an efficient synthesis of the ketone precursor, tert-butyl 3-oxoazetidine-1-carboxylate. The following protocol outlines a reliable method starting from 1-benzylazetidin-3-ol.

Step 1.1: N-Boc Protection and Hydrogenolysis of 1-Benzylazetidin-3-ol

This initial step involves the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the removal of the N-benzyl group via catalytic hydrogenation.

Protocol:

  • To a solution of 1-benzylazetidin-3-ol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion of the N-Boc protection, add a palladium on carbon catalyst (5% Pd/C, 0.05 equivalents).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for approximately 20 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 3-hydroxyazetidine-1-carboxylate, which can often be used in the next step without further purification.[9]

Step 1.2: Oxidation of tert-Butyl 3-Hydroxyazetidine-1-carboxylate

The secondary alcohol is then oxidized to the corresponding ketone. A TEMPO-mediated oxidation is a green and efficient method suitable for large-scale production.[9]

Protocol:

  • In a reaction vessel equipped for cooling, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (CH₂Cl₂).

  • Add an aqueous solution of potassium bromide (KBr, 0.1 equivalents) and TEMPO (0.02 equivalents).

  • Cool the mixture to a temperature between -15°C and 5°C.[9]

  • Slowly add a pre-mixed aqueous solution of sodium hypochlorite (NaClO, 1.2 equivalents) and potassium bicarbonate (KHCO₃).

  • Stir the biphasic mixture vigorously for 30 minutes, maintaining the low temperature.[9]

  • Allow the mixture to warm to room temperature and continue stirring until the reaction is complete (as monitored by TLC or LC-MS).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Part 2: The Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones.[10][11][12][13][14] It offers significant advantages over the traditional Wittig reaction, particularly in large-scale synthesis, due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[10][13] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[11][15]

G Phosphonate Reagent Phosphonate Reagent Phosphonate Carbanion Phosphonate Carbanion Phosphonate Reagent->Phosphonate Carbanion Deprotonation Base Base Base->Phosphonate Carbanion Oxaphosphetane Intermediate Oxaphosphetane Intermediate Phosphonate Carbanion->Oxaphosphetane Intermediate Nucleophilic Addition tert-Butyl 3-oxoazetidine-1-carboxylate tert-Butyl 3-oxoazetidine-1-carboxylate tert-Butyl 3-oxoazetidine-1-carboxylate->Oxaphosphetane Intermediate This compound This compound Oxaphosphetane Intermediate->this compound Elimination Phosphate Byproduct Phosphate Byproduct Oxaphosphetane Intermediate->Phosphate Byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Protocol for the Horner-Wadsworth-Emmons Reaction:
  • To a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a strong base such as potassium tert-butoxide (1.1 equivalents) portion-wise at a low temperature (e.g., -5°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture for 3 hours at this temperature to ensure complete formation of the phosphonate carbanion.[9]

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in THF dropwise to the reaction mixture, maintaining the low temperature.

  • Continue stirring for an additional 2 hours at -5°C.[9]

  • Allow the reaction mixture to warm to room temperature and stir for another 16 hours.[9]

  • Quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

ParameterRecommended ConditionRationale
Olefination Reagent Triethyl phosphonoacetateReadily available, forms a stabilized ylide, leading to good yields.
Base Potassium tert-butoxideStrong, non-nucleophilic base suitable for generating the phosphonate carbanion.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that effectively solvates the intermediates.
Temperature -5°C to Room TemperatureInitial low temperature controls the exothermic deprotonation and addition steps, preventing side reactions.
Reaction Time ~21 hoursEnsures complete reaction and conversion to the final product.

Troubleshooting and Optimization for Scale-Up

  • Incomplete Oxidation: If the oxidation of the alcohol to the ketone is sluggish, ensure the quality of the sodium hypochlorite solution and consider a slight excess of the oxidizing agent. Maintaining the recommended low temperature is crucial to prevent degradation of the product.

  • Low Yield in HWE Reaction: Ensure all reagents and solvents for the HWE reaction are anhydrous, as moisture will quench the carbanion. The slow, controlled addition of the ketone to the pre-formed ylide is critical to maximize yield.

  • Purification Challenges: The phosphate byproduct from the HWE reaction is water-soluble, facilitating its removal through aqueous workup.[10][13] If emulsions form during extraction, the addition of brine can help to break them. For large-scale purification, crystallization may be a more cost-effective alternative to chromatography.

Conclusion

The synthetic route detailed in this application note provides a robust and scalable method for the production of this compound. By employing a reliable oxidation and a high-yielding Horner-Wadsworth-Emmons olefination, this key building block can be synthesized in high purity and on a scale suitable for drug development campaigns. The insights provided into the causality behind experimental choices and potential optimization strategies are intended to empower researchers to successfully implement and adapt this protocol for their specific needs.

References

  • Alcaide, B., & Almendros, P. (2002). The chemistry of 2-azetidinones (β-lactams). Chemical Society Reviews, 31(3), 163-175.
  • Couty, F., & Evano, G. (2006). Syntheses and uses of enantiopure azetidines. Organic & Biomolecular Chemistry, 4(18), 3349-3368.
  • De Kimpe, N. (2007). Azetidines, Azetines, and Azetes.
  • Isoda, T., Yamamura, I., Tamai, S., Kumagai, T., & Nagao, Y. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-1411. [Link]

  • Li, P., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15724. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
  • Singh, G. S., & D'hooghe, M. (2014).
  • Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87-99.
  • Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885-7887. [Link]

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
  • Brandi, A., & Goti, A. (2008). Synthesis of azetidines. In The Chemistry of Heterocyclic Compounds: Azetidines, Azetines and Azetes (Vol. 65, pp. 1-134). John Wiley & Sons.
  • Wessjohann, L. A., & Wild, H. (2003). Azetidines and their derivatives in organic synthesis. Topics in Current Chemistry, 229, 1-79.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

Sources

Application Notes & Protocols: Tert-butyl 3-ethylideneazetidine-1-carboxylate as a Versatile Scaffold for Novel Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Strained Scaffolds

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged scaffolds" due to their unique ability to impart favorable properties upon parent molecules.[1][2] Their rigid, three-dimensional structure can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility—key attributes in the optimization of lead compounds.[3]

The building block at the heart of this guide, tert-butyl 3-ethylideneazetidine-1-carboxylate, represents a significant advancement in the accessibility and utility of the azetidine core. It combines the conformational constraints of the strained ring with the versatile reactivity of an exocyclic alkene. This alkene is not a simple functional handle; its reactivity is profoundly influenced by the adjacent strained ring, enabling a suite of transformations that lead to diverse and complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group ensures stability across a wide range of reaction conditions and allows for straightforward deprotection for further derivatization.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a collection of field-proven insights and detailed protocols to unlock the synthetic potential of this powerful building block.

[4+2] Cycloadditions: Forging Spirocyclic Pyridazines

The exocyclic double bond of this compound is an excellent dienophile, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions. This powerful transformation allows for the rapid construction of spiro[azetidine-3,3'-pyridazine] frameworks, which are of significant interest in medicinal chemistry for their rigid, three-dimensional topology.

Protocol 1.1: IEDDA Reaction with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a catalyst-free cycloaddition that proceeds efficiently at room temperature. The reaction's progress is often visually indicated by a color change from deep pink to yellow or colorless upon consumption of the tetrazine.

Reaction Workflow:

G cluster_generation Ylide Generation (in situ) cluster_cycloaddition [3+2] Cycloaddition A Heat Sarcosine (1.2 eq) & Paraformaldehyde (1.5 eq) in Toluene B Decarboxylative Condensation A->B C Formation of Azomethine Ylide B->C E Reflux in Toluene with Dean-Stark Trap C->E 1,3-Dipole D Add Azetidine Building Block (1.0 eq) D->E F Formation of Spiro-pyrrolidine E->F

Sources

Deprotection of the Boc group from tert-butyl 3-ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Deprotection of the Boc Group from tert-butyl 3-ethylideneazetidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, providing robust protection for amine functionalities.[1] Its removal is a critical step that must be efficient, high-yielding, and selective to preserve the integrity of the target molecule. This guide provides a detailed technical overview and actionable protocols for the deprotection of the Boc group from this compound, a substrate featuring a strained four-membered ring and an exocyclic double bond. We will explore the mechanistic underpinnings of acid-catalyzed deprotection, present validated experimental protocols, discuss methods for reaction monitoring and product confirmation, and address potential challenges. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and field-proven resource for this essential transformation.

Introduction: The Strategic Importance of Boc Deprotection

The Boc group is favored for its stability across a wide range of non-acidic conditions, including exposure to bases and nucleophiles, making it an ideal orthogonal protecting group in complex synthetic routes.[2][3] The deprotection of Boc-protected amines is most commonly achieved under acidic conditions, which proceed via a well-defined mechanistic pathway.[4]

The specific substrate, this compound, presents unique considerations:

  • Azetidine Ring: A strained four-membered heterocycle that requires conditions that avoid ring-opening side reactions.

  • Ethylidene Group: An exocyclic double bond that could be susceptible to isomerization or hydration under harsh acidic conditions.

This guide focuses on providing robust protocols that ensure the selective removal of the Boc group while preserving the core azetidine and ethylidene functionalities.

The Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the reaction mechanism is paramount for troubleshooting and optimizing experimental conditions. The acid-catalyzed removal of a Boc group is a three-step process initiated by protonation.[1][5]

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[4]

  • Fragmentation: This protonation weakens the C-O bond, leading to the fragmentation of the protonated intermediate. This step releases a highly stable tert-butyl cation and a transient carbamic acid intermediate.[1][5]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine.[4][5]

The liberated tert-butyl cation typically deprotonates to form isobutylene gas or, in some cases, can act as an alkylating agent, leading to potential side products if other nucleophilic sites are present in the molecule.[5][6]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation BocAmine Boc-Protected Amine H_plus + H⁺ BocAmine->H_plus ProtonatedBoc Protonated Carbamate H_plus->ProtonatedBoc CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Slow ProtonatedBoc->CarbamicAcid tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine Fast CO2 CO₂ (gas) CarbamicAcid->CO2

Caption: Acid-catalyzed mechanism for Boc group removal.

Comparative Analysis of Deprotection Methodologies

The choice of deprotection agent is critical and depends on the substrate's overall stability and the desired final salt form. For this compound, standard strong acid conditions are generally effective.

MethodReagents & SolventTypical ConditionsAdvantagesDisadvantages & Considerations
Method A: TFA Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% TFA in DCM, 0°C to RT, 30 min - 2 h[7]Highly effective, volatile reagents are easily removed in vacuo.[4]TFA is corrosive and requires careful handling. The product is isolated as a TFA salt, which may need to be neutralized.[8]
Method B: HCl 4M HCl in 1,4-Dioxane1.0 M final concentration, RT, 1-4 h[7][9]Often more potent than TFA for stubborn Boc groups.[10] Product precipitates as the HCl salt, allowing for easy isolation by filtration.[1][7]Dioxane is a peroxide-former and has health concerns. The HCl salt may be hygroscopic.
Method C: Milder Oxalyl Chloride in Methanol3 equiv. (COCl)₂, MeOH, RT, 1-4 h[3][11]Very mild conditions, suitable for highly acid-sensitive substrates.[12]Reagent is moisture-sensitive; mechanism is more complex than simple acidolysis.[11]
Method D: Thermal Refluxing in Water or high-boiling solventWater, 100°C, ~15 min[1][2]Green chemistry approach, avoids strong acids and organic solvents.[2]Requires higher temperatures, which may not be suitable for all substrates. Not ideal for non-polar molecules.[13]

For the target substrate, Methods A and B are the most recommended due to their efficiency and reliability.

Experimental Protocols

Safety Precaution: All operations involving strong acids (TFA, HCl) must be performed in a certified chemical fume hood. Personal protective equipment (lab coat, safety glasses, and acid-resistant gloves) is mandatory. Reactions can evolve CO₂ and isobutylene gas; do not run in a sealed system.[5]

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This protocol is a standard and highly reliable method for Boc deprotection.[7]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add TFA (5-10 equiv, or to a final concentration of 25-50% v/v) to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).[7]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.[4]

    • To obtain the free amine , carefully dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the free amine, 3-ethylideneazetidine.[14]

    • To obtain the TFA salt , simply concentrate the reaction mixture to dryness and azeotrope with toluene (3x) to remove residual TFA.[4]

Protocol B: Deprotection using HCl in 1,4-Dioxane

This method is an excellent alternative, often resulting in the precipitation of the product as its hydrochloride salt.[1][15]

Materials:

  • This compound

  • 4M HCl solution in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: Suspend or dissolve this compound (1.0 equiv) in a minimal amount of a co-solvent like methanol if needed, though direct suspension in the HCl solution is often sufficient.[10]

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv) to the substrate.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.[7][10] Monitor by TLC or LC-MS.

  • Isolation:

    • Upon completion, the product, 3-ethylideneazetidine hydrochloride, will often precipitate from the reaction mixture.[1]

    • Dilute the slurry with diethyl ether to further promote precipitation and to wash the product.

    • Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum.[7]

    • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[7]

Reaction Monitoring and Product Validation

Confirming the complete removal of the Boc group is a critical quality control step. A combination of chromatographic and spectroscopic methods provides the most comprehensive validation.[16]

Workflow_Validation cluster_exp Experimental Workflow cluster_val Product Validation Setup 1. Reaction Setup (Substrate + Solvent) Addition 2. Acid Addition (TFA or HCl/Dioxane) Setup->Addition Monitor 3. Reaction Monitoring (TLC / LC-MS) Addition->Monitor Workup 4. Work-up & Isolation Monitor->Workup Product Isolated Product Workup->Product NMR ¹H / ¹³C NMR Product->NMR MS Mass Spec (LC-MS) Product->MS FTIR FTIR Product->FTIR

Caption: General workflow for Boc deprotection and validation.

Summary of Validation Techniques
TechniquePrincipleKey Indicator of Boc Removal
¹H NMR Measures the magnetic environment of protons.Complete disappearance of the characteristic singlet for the nine tert-butyl protons, typically found around 1.4-1.5 ppm .[16]
¹³C NMR Measures the magnetic environment of carbon atoms.Disappearance of the quaternary carbon signal (~80 ppm) and the methyl carbon signal (~28 ppm) of the tert-butyl group.[16]
Mass Spec Measures the mass-to-charge ratio of ionized molecules.A mass decrease of 100.12 amu corresponding to the loss of the C₅H₈O₂ moiety of the Boc group.[16]
FTIR Measures the absorption of infrared radiation by molecular vibrations.Disappearance of the strong carbamate C=O stretching band, typically observed between 1680-1720 cm⁻¹ .[16]
TLC Separates compounds based on polarity.The deprotected amine product is significantly more polar and will have a much lower Rf value than the Boc-protected starting material. Staining with ninhydrin can visualize the amine product.[14]

Troubleshooting and Advanced Considerations

  • Incomplete Reaction: If monitoring shows significant starting material remaining after the standard reaction time, consider increasing the concentration of the acid, extending the reaction time, or gently warming the reaction to 40°C.[10]

  • Potential Side Reactions: While the ethylidene group is expected to be stable, prolonged exposure to very strong acid or high temperatures could potentially lead to isomerization or other side reactions. It is crucial to monitor the reaction and avoid unnecessarily harsh conditions.

  • Genotoxic Impurities: The use of acids can generate the tert-butyl cation, which may react with counter-ions (like Cl⁻) to form potential genotoxic impurities (PGIs) such as tert-butyl chloride. While typically volatile and removed during work-up, this is a consideration for late-stage pharmaceutical synthesis.[6]

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • El-Mochtar, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ChemBK. (2024, April 9). tert-butyl 3-ethynylazetidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterocycle N‐Boc deprotection scope [Image]. Retrieved from [Link]

  • RSC Publishing. (2020, June 12). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • RSC Advances. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl Examples. Retrieved from [Link]

  • Chemical Synthesis. (n.d.). Cas 1259034-35-9,TERT-BUTYL 3-ETHYNYL-3-HYDROXYAZETIDINE-1-CARBOXYLATE. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis acid stabilized group 13–15 element analogs of ethylene. Retrieved from [Link]

  • ACS Publications. (2020, May 21). Ethylene-Triggered Formation of Ruthenium Alkylidene from Decomposed Catalyst. ACS Catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethylene. PubChem. Retrieved from [Link]

  • Quora. (2017, February 3). What is the order of acidic strength in ethane, ethene and ethyne? Retrieved from [Link]

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Asymmetric Synthesis of Chiral Azetidine Derivatives: Application Notes and Protocols for tert-Butyl 3-Ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique platform for the development of novel therapeutics.[1] The constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, which can significantly enhance binding affinity and selectivity for biological targets. Furthermore, the incorporation of azetidine moieties has been shown to improve critical pharmacokinetic properties such as metabolic stability and aqueous solubility.[2]

This application note provides a comprehensive technical guide to the asymmetric synthesis of chiral derivatives from tert-butyl 3-ethylideneazetidine-1-carboxylate. This versatile starting material, featuring a prochiral exocyclic double bond, serves as an excellent substrate for a variety of catalytic asymmetric transformations. We will explore key synthetic strategies, including asymmetric hydrogenation, conjugate addition, and epoxidation, providing detailed, field-proven protocols and the underlying scientific principles for each method.

Core Synthetic Strategies and Mechanistic Insights

The exocyclic α,β-unsaturated ester moiety of this compound is amenable to several classes of asymmetric reactions. The choice of catalytic system is paramount in achieving high levels of stereocontrol.

Asymmetric Hydrogenation: Accessing Chiral 3-Ethylazetidines

Asymmetric hydrogenation of the prochiral double bond offers a direct and atom-economical route to enantioenriched 3-ethylazetidine derivatives. Transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine ligands, are highly effective for this transformation.

Mechanistic Rationale: The catalytic cycle typically involves the coordination of the olefin to the chiral metal complex. The pre-existing chirality on the ligand environment dictates the facial selectivity of hydride insertion from the metal center to the double bond, leading to the formation of the stereogenic center with high enantiomeric excess. The choice of ligand is critical in creating a chiral pocket that effectively differentiates between the two prochiral faces of the alkene.

Workflow for Asymmetric Hydrogenation:

cluster_prep Catalyst Activation & Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up & Analysis A Chiral Ligand + Metal Precursor B Activation to form Active Chiral Catalyst A->B Solvent D Reaction Vessel under H₂ Atmosphere B->D C This compound C->D E Formation of Substrate-Catalyst Complex D->E F Stereoselective Hydride Insertion E->F G Product Release & Catalyst Regeneration F->G H Solvent Removal G->H I Purification (e.g., Chromatography) H->I J Chiral HPLC Analysis for ee Determination I->J K Chiral 3-Ethylazetidine Derivative I->K

Caption: Workflow for the asymmetric hydrogenation of this compound.

Asymmetric Conjugate Addition: Introducing Functional Groups at the β-Position

The electron-deficient nature of the exocyclic double bond makes it an excellent Michael acceptor for the conjugate addition of various nucleophiles. The use of chiral catalysts, including organocatalysts and chiral metal complexes, can afford highly enantioenriched products with a newly formed stereocenter at the β-position.

Mechanistic Rationale (Organocatalysis): Chiral secondary amines, such as diarylprolinol silyl ethers, are commonly employed as organocatalysts.[3] These catalysts react with the nucleophile (e.g., an aldehyde) to form a transient enamine intermediate. The chiral catalyst then directs the facial-selective attack of the enamine onto the Michael acceptor (this compound). Subsequent hydrolysis releases the chiral product and regenerates the catalyst. The stereochemical outcome is governed by the steric and electronic properties of the catalyst, which shields one face of the enamine and the Michael acceptor.

Catalytic Cycle for Organocatalytic Michael Addition:

catalyst Chiral Amine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Nucleophile - H₂O nucleophile Nucleophile (e.g., Aldehyde) nucleophile->enamine complex Stereoselective Michael Addition enamine->complex + Substrate substrate tert-Butyl 3-Ethylideneazetidine- 1-carboxylate substrate->complex iminium Iminium Ion Intermediate complex->iminium product Chiral Adduct iminium->product + H₂O product->catalyst - Catalyst water H₂O water->product cluster_prep Reaction Setup cluster_reaction Asymmetric Epoxidation cluster_workup Work-up and Purification A This compound E Reaction Mixture at Controlled Temperature A->E B Chiral Catalyst (e.g., Mn-salen complex) B->E C Stoichiometric Oxidant (e.g., m-CPBA, NaOCl) C->E D Anhydrous Solvent D->E F Facial-Selective Oxygen Transfer E->F G Formation of Chiral Spirocyclic Epoxide F->G H Quenching of Excess Oxidant G->H I Aqueous Work-up and Extraction H->I J Purification (e.g., Chromatography) I->J K Characterization and ee Determination J->K

Caption: General workflow for the asymmetric epoxidation of this compound.

Experimental Protocols

The following protocols are representative methods adapted from well-established procedures for analogous substrates. Researchers should optimize conditions for their specific experimental setup.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from methodologies for the asymmetric hydrogenation of similarly substituted olefins. [4] Materials:

  • This compound

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (R)-BINAP

  • Degassed methanol

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 mol%) and (R)-BINAP (1.1 mol%).

  • Degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • This compound (1 equivalent) is added to the catalyst solution.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The flask is purged with hydrogen gas (3 cycles of vacuum and H₂ backfill).

  • The reaction is stirred under a positive pressure of hydrogen (1-10 atm) at room temperature for 12-24 hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by silica gel chromatography to afford the chiral 3-ethylazetidine derivative.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Organocatalytic Asymmetric Michael Addition of Aldehydes

This protocol is based on the well-established organocatalytic Michael addition of aldehydes to α,β-unsaturated esters. [3] Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Benzoic acid (co-catalyst)

  • Anhydrous toluene

Procedure:

  • To a vial containing this compound (1 equivalent) in anhydrous toluene is added the aldehyde (2 equivalents).

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%) and benzoic acid (20 mol%) are added.

  • The reaction mixture is stirred at room temperature for 24-72 hours.

  • The reaction progress is monitored by TLC or ¹H NMR of an aliquot.

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.

  • The product is eluted with an appropriate solvent system (e.g., hexane/ethyl acetate).

  • The enantiomeric excess of the purified product is determined by chiral HPLC analysis.

Protocol 3: Jacobsen-Katsuki Asymmetric Epoxidation

This protocol is a representative procedure for the asymmetric epoxidation of unfunctionalized olefins using a chiral manganese-salen catalyst. [2][5] Materials:

  • This compound

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • 4-Phenylpyridine N-oxide (co-catalyst)

  • Sodium hypochlorite solution (commercial bleach, buffered to pH 11)

  • Dichloromethane

Procedure:

  • To a solution of this compound (1 equivalent) in dichloromethane at 0 °C is added 4-phenylpyridine N-oxide (0.25 equivalents).

  • Jacobsen's catalyst (5 mol%) is added, and the mixture is stirred for 10 minutes.

  • Buffered sodium hypochlorite solution (1.5 equivalents) is added dropwise over 1-2 hours, maintaining the temperature at 0 °C.

  • The reaction is stirred vigorously at 0 °C for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield the chiral spirocyclic epoxide.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the described asymmetric transformations based on results from analogous systems. Actual yields and enantioselectivities may vary and require optimization.

ReactionCatalyst SystemExpected ProductTypical Yield (%)Typical ee (%)Reference for Analogy
Asymmetric Hydrogenation[Rh((R)-BINAP)(COD)]BF₄(R)-tert-Butyl 3-ethylazetidine-1-carboxylate>90>95[4]
Organocatalytic Michael AdditionDiarylprolinol Silyl EtherChiral 3-(1-formyl-2-methylpropyl)azetidine derivative70-90>90[3]
Asymmetric Epoxidation(R,R)-Jacobsen's Catalyst(R)-tert-Butyl 2-oxa-5-azaspiro[2.3]hexane-5-carboxylate60-85>90[2][5]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse array of chiral azetidine derivatives. The application of modern asymmetric catalytic methods, such as hydrogenation, conjugate addition, and epoxidation, provides efficient and highly stereoselective access to these important building blocks for drug discovery and development. The protocols and mechanistic insights provided in this application note serve as a robust starting point for researchers and scientists in the field to explore the rich chemistry of this privileged scaffold.

References

  • Organic Letters. Organocatalytic Michael addition of aldehydes to gamma-keto-alpha,beta-unsaturated esters. an efficient entry to versatile chiral building blocks. [Link]

  • Beilstein Journal of Organic Chemistry. Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. [Link]

  • The Journal of Organic Chemistry. A General Synthesis of Methylenecyclopentanes by a Stereoselective [3 + 2] Approach. [Link]

  • Chemical Reviews. Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. [Link]

  • MDPI. Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. [Link]

  • PubMed. Origin of the enantioselectivity in organocatalytic Michael additions of β-ketoamides to α,β-unsaturated carbonyls: a combined experimental, spectroscopic and theoretical study. [Link]

  • Organic Chemistry Portal. Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. [Link]

  • MDPI. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. [Link]

  • University of Bath. Asymmetric Epoxide Ring Opening. [Link]

  • Organic Chemistry Portal. Synthesis of epoxides. [Link]

  • YouTube. Advanced Organic Chemistry: Asymmetric Epoxidation. [Link]

  • Chemical Communications (RSC Publishing). Heterogeneous asymmetric epoxidation of alkenes catalysed by a polymer-bound (pyrrolidine salen)manganese(iii) complex. [Link]

  • SciELO. Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. [Link]

  • YouTube. Synthesis Workshop: Diastereoselective Conjugate Additions with Michael Liang (Episode 19). [Link]

  • PMC. How Lewis Acids Catalyze Diels–Alder Reactions. [Link]

  • MDPI. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. [Link]

  • YouTube. Asymmetric Synthesis. [Link]

  • YouTube. Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. [Link]

  • Chemical Science (RSC Publishing). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • PMC. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. [Link]

  • PubMed. Asymmetric hydrogenation of N-alkyl ketimines with phosphine-free, chiral, cationic Ru-MsDPEN catalysts. [Link]

  • ChemRxiv. Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. [Link]

  • Amanote Research. Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. [Link]

  • R Discovery. Reaction Of Methylenecyclopropanes Research Articles. [Link]

  • R Discovery. Transition‐Metal‐Catalyzed Asymmetric Hydrogenation of Aromatics. [Link]

  • Queen's University Belfast. Notes on the Asymmetric Hydrogenation of Methyl Acetoacetate in Neoteric Solvents. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-Ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of tert-butyl 3-ethylideneazetidine-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic step. We will delve into common challenges, provide evidence-based solutions, and offer detailed protocols to enhance your reaction yields and product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge needed to troubleshoot effectively.

Question 1: What is the standard synthetic route for this compound?

The most common and effective method for synthesizing this compound is via a Wittig reaction.[1][2][3] This process involves two principal stages:

  • Oxidation: The precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, is oxidized to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate.

  • Wittig Olefination: The ketone is then reacted with a phosphorus ylide (specifically, one that will introduce the ethylidene group) to form the desired exocyclic double bond.

The quality and yield of each step are critically codependent. A high-purity ketone from the first step is essential for a successful and high-yielding Wittig reaction.

Synthetic_Workflow Start tert-Butyl 3-hydroxyazetidine-1-carboxylate Ketone tert-Butyl 3-oxoazetidine-1-carboxylate Start->Ketone Oxidation (e.g., TEMPO/NaOCl) Final_Product tert-Butyl 3-ethylideneazetidine-1-carboxylate Ketone->Final_Product Wittig Reaction Ylide_Prep Ethyltriphenylphosphonium bromide + Base Ylide Phosphorus Ylide Ylide_Prep->Ylide Deprotonation Ylide->Final_Product

Caption: Overall synthetic workflow.

Question 2: Why is the purity of the starting ketone, tert-butyl 3-oxoazetidine-1-carboxylate, so critical for the final yield?

The purity of the ketone is paramount for two main reasons:

  • Reactivity: The Wittig reaction is sensitive to impurities. Residual oxidizing agents, solvents, or byproducts from the oxidation step can quench the highly reactive phosphorus ylide, effectively reducing its concentration and thus lowering the yield.

  • Side Products: The oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate can sometimes lead to the formation of byproducts like tert-butyl 5-oxooxazolidine-3-carboxylate, especially under suboptimal conditions (e.g., incorrect temperature).[4] This impurity will not participate in the desired Wittig reaction and will complicate the final purification, leading to a lower isolated yield of the target compound. The ketone itself can be unstable and is often sensitive to moisture and incompatible with strong oxidizing agents.[5]

Question 3: What is the mechanism of the Wittig reaction, and how does it influence the outcome?

The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde.[2][3] The generally accepted mechanism proceeds through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[2][6] This intermediate then collapses to form the desired alkene and a very stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction.

Understanding this mechanism is key:

  • Ylide Reactivity: The choice of base and reaction conditions for generating the ylide is crucial. Non-stabilized ylides (like the one needed for the ethylidene group) are highly reactive and require strong bases (e.g., n-BuLi, t-BuOK) and anhydrous, aprotic solvents.[7]

  • Kinetic Control: The reaction is typically under kinetic control, meaning the stereochemistry of the product is determined by the transition state leading to the oxaphosphetane.[6]

Wittig_Mechanism cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Cycloreversion Ketone R₂C=O TS Transition State Ketone->TS Ylide Ph₃P⁺-C⁻HR' Ylide->TS Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Oxaphosphetane_2 Oxaphosphetane Intermediate Alkene R₂C=CHR' Byproduct Ph₃P=O Oxaphosphetane_2->Alkene Oxaphosphetane_2->Byproduct

Caption: Simplified Wittig reaction mechanism.

Part 2: Troubleshooting Guide

This guide is formatted to address specific problems you might encounter during your synthesis.

Problem: Low Yield of tert-butyl 3-oxoazetidine-1-carboxylate (Ketone Synthesis)

Question: My oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate is giving a low yield. What are the likely causes and solutions?

Low yields in this oxidation step are common and can usually be traced back to the reaction conditions.

Potential Cause 1: Suboptimal Temperature Control The oxidation is highly exothermic. Poor temperature control can lead to the formation of byproducts. For instance, in TEMPO-mediated oxidations using sodium hypochlorite (NaClO), temperatures above -10°C can increase the formation of tert-butyl 5-oxooxazolidine-3-carboxylate.[4]

  • Solution: Maintain strict temperature control. For TEMPO/NaClO systems, it is optimal to keep the reaction temperature at or below -10°C.[4] For other systems like Swern or Dess-Martin periodinane oxidations, adhere closely to the recommended temperature profiles.[8]

Potential Cause 2: Inefficient Oxidation System While classic methods like Swern or Dess-Martin oxidations work, they can be cumbersome on a larger scale and produce significant waste. TEMPO-based systems are often preferred for their catalytic nature.

  • Solution: Consider using a more efficient and greener oxidation system. A TEMPO/H₂O₂ system in a microchannel reactor has been shown to be highly effective, minimizing byproducts and simplifying workup.[4] If using a batch TEMPO system, ensure the catalytic cycle is efficient by carefully controlling the pH and addition rates of the primary oxidant.

Data Summary: Effect of Temperature on Ketone Synthesis[4]

Temperature (°C)Yield of Desired Ketone (%)Yield of Byproduct (%)
08515
-59010
-10955
-15946
Problem: Low Yield in the Final Wittig Reaction Step

Question: I have a pure ketone, but my Wittig reaction yield for this compound is still low. What should I troubleshoot?

Assuming the starting ketone is pure, issues with the Wittig step itself are the next logical place to investigate.

Potential Cause 1: Incomplete Ylide Formation The phosphorus ylide must be generated in situ before the addition of the ketone.[7] Incomplete deprotonation of the phosphonium salt is a common failure point.

  • Solution:

    • Choice of Base: Use a sufficiently strong base. Potassium tert-butoxide (t-BuOK) is a common and effective choice for this type of non-stabilized ylide.[4] Ensure the base is fresh and has been stored under anhydrous conditions.

    • Anhydrous Conditions: The ylide is highly basic and will be quenched by water. Ensure all glassware is oven-dried, and use anhydrous solvents (like THF). Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]

    • Reaction Time & Temperature: Allow sufficient time for the ylide to form completely. This is often indicated by a distinct color change. A common procedure involves stirring the phosphonium salt and base at a low temperature (e.g., -5°C to 0°C) for a few hours before adding the ketone.[4]

Potential Cause 2: Suboptimal Reaction Conditions Even with a properly formed ylide, the reaction with the ketone requires careful control.

  • Solution:

    • Temperature of Ketone Addition: Add the ketone slowly as a solution at a low temperature (e.g., -5°C) to control the exothermic reaction and prevent side reactions.[4]

    • Reaction Time: After the addition, allow the reaction to proceed for a sufficient duration. Some protocols call for stirring at a low temperature for a couple of hours, followed by warming to room temperature and stirring overnight to ensure complete conversion.[4]

Troubleshooting_Wittig Start Low Wittig Yield Check_Ketone Is Ketone Pure? Start->Check_Ketone Check_Ylide Ylide Formation Issues? Check_Ketone->Check_Ylide Yes Sol_Ketone Re-purify Ketone or Re-synthesize under Optimal Conditions Check_Ketone->Sol_Ketone No Check_Conditions Reaction Condition Issues? Check_Ylide->Check_Conditions No Sol_Ylide Use Strong, Anhydrous Base (e.g., t-BuOK). Ensure Anhydrous Solvent (THF). Allow Sufficient Formation Time. Check_Ylide->Sol_Ylide Yes Sol_Conditions Add Ketone Slowly at Low Temp. Allow Reaction to Warm Gradually. Ensure Sufficient Reaction Time. Check_Conditions->Sol_Conditions Yes Success Improved Yield Check_Conditions->Success No, consult specialist Sol_Ketone->Start Re-evaluate Sol_Ylide->Success Sol_Conditions->Success

Caption: Troubleshooting decision tree for the Wittig reaction.

Part 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol based on successful literature procedures.[4]

Step 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate (V-5)
  • Setup: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Cooling: Cool the mixture to between -15°C and -10°C.

  • Oxidant Addition: Slowly add a pre-mixed aqueous solution of KHCO₃ (104 g) and 12% NaClO (86 g).

  • Reaction: Stir the mixture vigorously for 30 minutes, ensuring the temperature remains below -10°C.

  • Workup: Separate the organic layer. Wash it with a saturated sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ketone, which should be used promptly in the next step.

Step 2: Synthesis of this compound
  • Ylide Preparation: In a flame-dried, three-neck flask under a hydrogen atmosphere, dissolve ethyltriphenylphosphonium bromide (or a similar phosphonium salt) in anhydrous THF.

  • Base Addition: Cool the solution to -5°C. Slowly add a solution of potassium tert-butoxide (t-BuOK) in THF.

  • Ylide Formation: Stir the resulting mixture at -5°C for 3 hours to ensure complete formation of the ylide.

  • Ketone Addition: Dissolve the tert-butyl 3-oxoazetidine-1-carboxylate (from Step 1) in anhydrous THF and add it dropwise to the ylide solution, maintaining the temperature at -5°C.

  • Reaction: Continue stirring at -5°C for another 2 hours. Then, allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.

  • Quenching & Extraction: Quench the reaction by adding a 12.5% aqueous solution of sodium chloride. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel to yield the final product as a white solid. A reported yield for a similar reaction is 91%.[4]

References

Common byproducts in the synthesis of tert-butyl 3-ethylideneazetidine-1-carboxylate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl 3-ethylideneazetidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block. We will address common challenges, with a focus on identifying and removing process-related impurities and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound, and what are its immediate implications for purity?

A1: The most prevalent and direct method for synthesizing this compound is through an olefination reaction, specifically the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction .[1][2] The choice between these two routes is the single most important factor determining the byproduct profile of your synthesis.

The reaction starts with the ketone precursor, tert-butyl 3-oxoazetidine-1-carboxylate, and introduces the ethylidene group using a phosphorus-stabilized nucleophile.

  • Wittig Reaction: Employs a phosphonium ylide, typically generated in situ from ethyltriphenylphosphonium bromide and a strong base.

  • Horner-Wadsworth-Emmons (HWE) Reaction: Uses a phosphonate carbanion, generated from a diethyl phosphonate and a base like sodium hydride (NaH).[3]

The fundamental difference lies in the phosphorus-containing byproduct generated: triphenylphosphine oxide (TPPO) in the Wittig reaction, and a water-soluble dialkyl phosphate in the HWE reaction.[4][5] This distinction is critical for purification, as we will explore below.

cluster_start Starting Material cluster_reagents Olefination Reagents cluster_product Product & Byproducts Ketone tert-butyl 3-oxoazetidine-1-carboxylate Wittig_Reagent Ethyltriphenylphosphonium Bromide + Strong Base HWE_Reagent Diethyl (ethyl)phosphonate + Base (e.g., NaH) Product tert-butyl 3-ethylideneazetidine-1-carboxylate Wittig_Reagent->Product Wittig Reaction TPPO Triphenylphosphine Oxide (TPPO) Wittig_Reagent->TPPO HWE_Reagent->Product HWE Reaction Phosphate Water-Soluble Phosphate Salt HWE_Reagent->Phosphate

Caption: Primary synthetic routes and their characteristic byproducts.

Troubleshooting Guide: The Wittig Reaction Pathway

The Wittig reaction is a classic and powerful tool, but it is infamous for one particular byproduct: Triphenylphosphine Oxide (TPPO).[4][6]

Q2: My NMR shows a complex aromatic multiplet around 7.5-7.8 ppm and a broad singlet in the ³¹P NMR that I cannot remove with a standard aqueous workup. What is it?

A2: You are almost certainly observing Triphenylphosphine Oxide (TPPO) . TPPO is the thermodynamic sink of the Wittig reaction, formed as the phosphorus atom is eliminated to create the alkene.[7] Its properties make it a purification challenge:

  • High Polarity: Makes it "sticky" on silica gel.

  • Good Organic Solubility: Prevents its removal by simple aqueous extraction.

  • High Boiling Point: Non-volatile, cannot be removed under high vacuum.

Q3: What are the most effective, field-proven methods for removing Triphenylphosphine Oxide (TPPO)?

A3: There is no single "magic bullet" for TPPO removal; the best method depends on the scale of your reaction and the properties of your desired product. We recommend a multi-pronged approach.

Removal MethodPrincipleStep-by-Step ProtocolPros & Cons
Flash Chromatography Differential Adsorption. TPPO is more polar than the target alkene and will adhere more strongly to silica gel.1. Dissolve the crude mixture in a minimal amount of dichloromethane (DCM).2. Dry-load onto silica gel for best separation.3. Elute with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate gradient).4. Monitor fractions by TLC.Pro: The most reliable method for achieving high purity. Con: Can be time-consuming and solvent-intensive, especially on a large scale. TPPO can streak across fractions if overloaded.
Trituration/Filtration Differential Solubility. Exploits the crystalline nature of TPPO and its poor solubility in non-polar, aliphatic solvents.1. Concentrate the crude reaction mixture to a thick oil or solid.2. Add cold diethyl ether or a hexanes/ether mixture.3. Stir or sonicate the suspension vigorously. TPPO should precipitate as a white solid.4. Filter the solid TPPO, washing with more cold solvent. The desired product remains in the filtrate.Pro: Fast, simple, and avoids chromatography.[8] Con: May not be quantitative; some product may be lost through co-precipitation or adsorption onto the TPPO solid. Purity may not be >95%.
Chemical Conversion Salt Formation. Converts TPPO into a water-soluble salt complex by reaction with a metal salt.1. Dissolve the crude product in an organic solvent (e.g., DCM or Toluene).2. Add a solution of MgCl₂ or ZnCl₂ in a suitable solvent and stir.3. A precipitate of the TPPO-metal complex will form.4. Filter the solid complex off.Pro: Can be effective for large-scale reactions where chromatography is impractical. Con: Introduces additional reagents that must be removed. May not be compatible with all functional groups.
Q4: I still have unreacted ethyltriphenylphosphonium bromide in my crude product. How do I get rid of it?

A4: This is a much simpler issue to resolve. The phosphonium starting material is a salt.[9] It is highly soluble in water and virtually insoluble in most common organic extraction solvents like ethyl acetate, ether, or DCM. A standard aqueous workup should effectively remove it.

Troubleshooting Protocol:

  • Dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer 2-3 times with deionized water.

  • Wash once with brine to break any emulsions and help dry the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.

If the salt persists, it suggests an inefficient or incomplete phase separation during the workup.

Troubleshooting Guide: The Horner-Wadsworth-Emmons (HWE) Pathway

The HWE reaction is often preferred in industrial settings precisely because it avoids the TPPO problem.[5]

Q5: Why should I consider the HWE reaction over the Wittig?

A5: The primary advantage is the nature of the byproduct. The HWE reaction generates a dialkyl phosphate salt (e.g., sodium diethyl phosphate), which is highly water-soluble.[2][3] This means it can be almost entirely removed with a simple aqueous workup, making purification significantly easier and more scalable. Furthermore, HWE reactions with stabilized phosphonates often show excellent selectivity for the (E)-alkene, which is typically the desired isomer.[2][10]

Q6: My HWE reaction is sluggish or incomplete. What are the likely causes?

A6: An incomplete HWE reaction typically points to one of three issues:

  • Insufficiently Strong Base: The pKa of the phosphonate's α-proton must be overcome. While bases like NaOMe can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are more reliable for ensuring complete deprotonation and carbanion formation.[3]

  • Moisture in the Reaction: Strong bases like NaH are highly water-sensitive. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. Moisture will quench the base and the phosphonate carbanion, halting the reaction.

  • Steric Hindrance: While less of an issue with the relatively small azetidinone ketone, highly substituted phosphonates or ketones can slow the reaction rate. Gentle heating may be required in such cases.

cluster_wittig Wittig Byproducts cluster_hwe HWE Byproducts cluster_actions Purification Actions start Crude Product Analysis (TLC, NMR) wittig_byproduct Major Byproduct: Triphenylphosphine Oxide (TPPO)? start->wittig_byproduct Wittig Route hwe_byproduct Byproduct is Water-Soluble? start->hwe_byproduct HWE Route phosphonium_salt Unreacted Phosphonium Salt? wittig_byproduct->phosphonium_salt No chromatography Flash Column Chromatography wittig_byproduct->chromatography Yes trituration Triturate with Cold Ether/Hexanes wittig_byproduct->trituration Yes (for bulk removal) aq_workup Perform Aqueous Workup/Wash phosphonium_salt->aq_workup Yes pure_product Pure Product phosphonium_salt->pure_product No, proceed to final purification hwe_byproduct->aq_workup Yes chromatography->pure_product trituration->chromatography Follow with chromatography aq_workup->chromatography Further Polishing aq_workup->pure_product If sufficiently pure

Caption: Decision workflow for purification strategy.

References

  • The Wittig Reaction: Synthesis of Alkenes. [Link]

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google P
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. [Link]

  • Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. [Link]

  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. [Link]

  • WITTIG REACTION | MECHANISM - AdiChemistry. [Link]

  • contrasting the Wittig and Horner-Wadsworth-Emmons reaction - YouTube. [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

  • 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]

  • Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Wittig Olefination of N-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the Wittig olefination of N-Boc-3-azetidinone. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to synthesize 3-methylene-1-Boc-azetidine and its derivatives. The unique structural features of N-Boc-3-azetidinone, namely its strained four-membered ring and the presence of a moderately reactive ketone, can present specific challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Wittig olefination of N-Boc-3-azetidinone, presented in a practical question-and-answer format.

Question 1: I am observing very low to no conversion of my N-Boc-3-azetidinone to the desired methylene product. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in the Wittig reaction of N-Boc-3-azetidinone is a common hurdle. The primary reasons often revolve around the generation and reactivity of the ylide, as well as the inherent stability of the azetidinone.

Potential Causes and Solutions:

  • Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical first step.

    • Base Strength: For the preparation of non-stabilized ylides like methylenetriphenylphosphorane (Ph3P=CH2), a strong base is essential. Ensure your base is sufficiently strong and fresh. n-Butyllithium (n-BuLi) is a common choice, but other strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be effective. The choice of base can be critical for sensitive substrates.

    • Anhydrous Conditions: Ylides are highly reactive and sensitive to moisture and protic solvents. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be rigorously dried.

    • Ylide Generation Time and Temperature: Allow sufficient time for the ylide to form completely before adding the N-Boc-3-azetidinone. This is typically indicated by a color change (e.g., to deep red or orange for methylenetriphenylphosphorane). The generation is often performed at 0 °C or room temperature.

  • Insufficient Reactivity of the Ketone: While the ring strain of N-Boc-3-azetidinone can enhance reactivity in some cases, it is still a ketone and generally less reactive than an aldehyde.

    • Reaction Temperature: After adding the azetidinone to the pre-formed ylide, you may need to gently heat the reaction to drive it to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.

    • Consider a More Reactive Ylide: If using a stabilized or semi-stabilized ylide, which are inherently less reactive, they may struggle to react with the ketone. For simple methylenation, an unstabilized ylide is the most effective choice.

  • Steric Hindrance: Although N-Boc-3-azetidinone itself is not exceptionally bulky, the phosphonium salt precursor to the ylide can be.

    • Choice of Phosphine: While triphenylphosphine is standard, in cases of severe steric hindrance, using a less bulky phosphine like tri-n-butylphosphine might be considered, though this can introduce its own set of challenges.

Question 2: My reaction is proceeding, but I am getting a significant amount of side products. What are these likely to be and how can I minimize them?

Answer:

Side product formation can complicate purification and reduce your overall yield. The nature of the base and the reaction conditions play a crucial role here.

Potential Side Reactions and Mitigation Strategies:

  • Epimerization: While less common for N-Boc-3-azetidinone at the C2 and C4 positions due to the lack of acidic protons, if you are using a substituted azetidinone, strong bases could potentially cause epimerization.

    • Use of Milder Bases (if applicable): If your ylide allows (i.e., it's more acidic), consider using a milder base. However, for simple alkyl ylides, strong bases are generally unavoidable.

    • Temperature Control: Keep the temperature as low as possible during ylide formation and the subsequent reaction to minimize base-mediated side reactions.

  • Reaction with the Boc-Protecting Group: The Boc group is generally stable to the basic conditions of the Wittig reaction. However, with very strong bases and elevated temperatures over prolonged periods, you might observe some degradation.

    • Control Reaction Time and Temperature: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

  • Aldol-type Reactions: If your ylide is generated from a phosphonium salt with acidic alpha-protons other than the one intended for deprotonation, self-condensation of the ylide or reaction with the ketone in an aldol-like fashion can occur, though this is less common with standard Wittig reagents.

Question 3: The reaction seems to have worked, but I am struggling to purify the 3-methylene-1-Boc-azetidine from the triphenylphosphine oxide byproduct.

Answer:

The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions. Both the product and TPPO can have similar polarities, making chromatographic separation difficult.

Purification Strategies:

  • Crystallization: If your product is a solid, recrystallization can be an effective method. TPPO is often more soluble in certain solvents than the desired alkene, allowing for its removal.[1][2] A solvent system like 1-propanol can be effective where the TPPO remains in solution while the less polar alkene crystallizes out.[1][2]

  • Chromatography Optimization:

    • Solvent System: Carefully screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina.

  • Chemical Conversion of TPPO: In some cases, TPPO can be chemically modified to alter its polarity, facilitating its removal. For instance, conversion to a more polar phosphonium salt by treatment with an acid can make it water-soluble.

  • Aqueous Extraction: While TPPO has low water solubility, repeated extractions with a suitable organic solvent and washing the organic layer with brine can help reduce the amount of TPPO.

  • Horner-Wadsworth-Emmons (HWE) Reaction as an Alternative: If purification remains a major issue, consider the Horner-Wadsworth-Emmons reaction. This modification uses a phosphonate ester, and the resulting phosphate byproduct is typically water-soluble and easily removed by an aqueous workup.[3]

Frequently Asked Questions (FAQs)

Q1: Which type of ylide is best for the olefination of N-Boc-3-azetidinone?

A1: For the synthesis of the parent 3-methylene-1-Boc-azetidine, an unstabilized ylide such as methylenetriphenylphosphorane (Ph3P=CH2) is the most effective choice. Ketones are generally less reactive than aldehydes, and unstabilized ylides are more nucleophilic and reactive, making them better suited for this transformation.[4] Stabilized ylides (e.g., those containing an adjacent ester or ketone) are significantly less reactive and may not react efficiently with N-Boc-3-azetidinone under standard conditions.

Q2: What is the recommended base for generating the ylide in this reaction?

A2: For generating an unstabilized ylide from a phosphonium salt like methyltriphenylphosphonium bromide, a strong base is required. Common and effective choices include:

  • n-Butyllithium (n-BuLi): A very strong and widely used base. It is pyrophoric and requires careful handling under inert conditions.

  • Sodium Hydride (NaH): A strong base that is easier to handle than n-BuLi, but reactions can sometimes be slower.

  • Potassium tert-Butoxide (t-BuOK): Another strong, non-nucleophilic base that is effective for ylide generation.

The choice of base can sometimes influence the reaction's stereochemistry, although this is not a factor for the synthesis of a terminal alkene like 3-methylene-1-Boc-azetidine.[4]

Q3: Can the Horner-Wadsworth-Emmons (HWE) reaction be used as an alternative?

A3: Yes, the HWE reaction is an excellent alternative and is often preferred for reactions with ketones, especially when purification from triphenylphosphine oxide is problematic.[3] The HWE reaction typically uses a phosphonate ester (e.g., diethyl (lithiomethyl)phosphonate) which is deprotonated to form a more nucleophilic phosphonate carbanion. The resulting phosphate byproduct is water-soluble, greatly simplifying the workup. A known protocol for a similar substrate involves the use of DBU as a catalyst.[3]

Q4: How does the ring strain of N-Boc-3-azetidinone affect the reaction?

A4: The ring strain in the four-membered azetidine ring can influence the reactivity of the carbonyl group. While ring strain can sometimes lead to unexpected reactivity, in the context of the Wittig reaction, it is not expected to be a major impediment. The primary factor governing reactivity will be the choice of a sufficiently nucleophilic ylide to react with the ketone functionality.

Q5: Are there any specific safety precautions I should take when running this reaction?

A5: Yes, several safety precautions are crucial:

  • Inert Atmosphere: As mentioned, ylides are sensitive to air and moisture. The use of an inert atmosphere (nitrogen or argon) is essential for consistent results and safety, especially when using pyrophoric reagents.

  • Pyrophoric Reagents: If using n-BuLi, ensure you are familiar with the proper techniques for handling pyrophoric materials. This includes using syringes and septa for transfers and having an appropriate quenching agent readily available.

  • Solvent Safety: Anhydrous solvents like THF and diethyl ether are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Experimental Protocols

Protocol 1: Wittig Methylenation of N-Boc-3-azetidinone

This protocol outlines a general procedure for the synthesis of 3-methylene-1-Boc-azetidine using an unstabilized ylide.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • N-Boc-3-azetidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (1.2 eq.).

    • Suspend the phosphonium salt in anhydrous THF (approx. 0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 eq.) dropwise via syringe. A deep red or orange color should develop, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Olefination Reaction:

    • Cool the ylide solution back down to 0 °C.

    • Dissolve N-Boc-3-azetidinone (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • The crude product will contain the desired 3-methylene-1-Boc-azetidine and triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by crystallization.

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_step1 Step 1: Ylide Attack cluster_step2 Step 2: Oxaphosphetane Formation cluster_step3 Step 3: Cycloreversion Ylide Ph₃P⁺-C⁻H₂ (Ylide) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone N-Boc-3-Azetidinone Ketone->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Product 3-Methylene-1-Boc-azetidine Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: The mechanism of the Wittig reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low/No Conversion Check_Ylide Check Ylide Formation Start->Check_Ylide Ylide_OK Ylide Formation Confirmed Check_Ylide->Ylide_OK Yes Ylide_Bad Inefficient Ylide Formation Check_Ylide->Ylide_Bad No Check_Conditions Check Reaction Conditions Ylide_OK->Check_Conditions Optimize Further Optimization Ylide_Bad->Optimize Solution: Stronger/Fresher Base, Anhydrous Conditions Conditions_OK Conditions Appropriate Check_Conditions->Conditions_OK Yes Conditions_Bad Suboptimal Conditions Check_Conditions->Conditions_Bad No Consider_Alternative Consider Alternative Reaction Conditions_OK->Consider_Alternative Conditions_Bad->Optimize Solution: Increase Temperature, Longer Reaction Time HWE Use Horner-Wadsworth-Emmons Consider_Alternative->HWE Yes Consider_Alternative->Optimize No

Sources

Stability of tert-butyl 3-ethylideneazetidine-1-carboxylate in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl 3-ethylideneazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under common laboratory conditions. Here, we address frequently encountered issues, offer troubleshooting strategies, and provide validated protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability of this compound.

Q1: What is the primary stability concern for this compound under acidic conditions?

The most significant liability under acidic conditions is the cleavage of the N-tert-butoxycarbonyl (N-Boc) protecting group. This reaction is a standard method for deprotection and proceeds readily in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and carbon dioxide to yield the free secondary amine (3-ethylideneazetidine) as an acid salt.[1][3][4]

A secondary, but critical, concern is the potential for acid-mediated ring-opening of the azetidine core.[5][6] Due to inherent ring strain, protonation of the azetidine nitrogen (after Boc removal) can render the ring susceptible to nucleophilic attack, leading to decomposition.[5][6] The electron-withdrawing nature of the N-Boc group initially decreases the nitrogen's basicity, offering some protection to the ring; however, the very conditions required for Boc removal will ultimately generate the more acid-sensitive free azetidine.[6]

Q2: How stable is this compound under basic conditions?

The N-Boc group is generally robust and stable under a wide range of basic and nucleophilic conditions.[7] The molecule contains a carbamate functional group, which is structurally related to an ester. While esters are readily hydrolyzed by bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a process called saponification, carbamates are significantly less reactive.[8][9][10] This reduced reactivity is due to two factors:

  • Electronic Effects: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, reducing its electrophilicity.[10]

  • Steric Hindrance: The bulky tert-butyl group sterically hinders the approach of a nucleophile (e.g., hydroxide) to the carbonyl carbon.[10]

Therefore, cleavage of the N-Boc group is not expected under standard basic conditions used for ester hydrolysis. The primary molecule should remain intact.

Q3: What are the major degradation products I should monitor for?
  • Under Acidic Conditions:

    • Primary Product: 3-Ethylideneazetidine (as its corresponding acid salt, e.g., trifluoroacetate or hydrochloride).

    • Gaseous Byproducts: Isobutylene (from the tert-butyl cation) and carbon dioxide.[4]

    • Side Products: Tert-butyl adducts formed if the tert-butyl cation is trapped by nucleophilic sites on your molecule or solvent.[1][11] Ring-opened products resulting from the degradation of the azetidine core.[5]

  • Under Basic Conditions: The compound is largely expected to be stable. If ester-like hydrolysis were to occur under very harsh conditions, the expected products would be the carboxylate salt of the N-azetidine and tert-butanol.[8] However, this is not a common or efficient reaction pathway.

Q4: Which analytical techniques are recommended for monitoring the stability of this compound?

A multi-technique approach is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique. The deprotected, more polar amine product will have a significantly lower Rf value than the N-Boc protected starting material. The product spot can be visualized using a ninhydrin stain, which reacts with the free amine to produce a characteristic purple color.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for quantitative monitoring. It allows for the separation of the starting material from its degradation products and provides mass confirmation. Successful Boc deprotection is confirmed by a mass loss of 100.12 amu.[12][14]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides unambiguous structural confirmation. The most telling indicator of Boc group removal is the complete disappearance of the sharp, nine-proton singlet corresponding to the tert-butyl group, typically found around 1.4-1.5 ppm.[14]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Incomplete or Sluggish N-Boc Deprotection
  • Symptoms: LC-MS or NMR analysis shows a significant amount of starting material remaining after the expected reaction time. TLC shows a persistent starting material spot.

  • Root Cause Analysis:

    • Insufficient Acid: The stoichiometry or concentration of the acid may be too low to drive the reaction to completion, especially if other basic functionalities are present in the molecule.[15]

    • Inadequate Reaction Time/Temperature: Deprotection kinetics can be slow, particularly at low temperatures (e.g., 0 °C) or with sterically hindered substrates.[15][16]

    • Solvent Effects: The choice of solvent can influence the efficiency of the deprotection.

  • Solutions:

    • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%) or switch to a stronger acid system like 4M HCl in dioxane.[1][15]

    • Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[16]

    • Increase Temperature: Allow the reaction to warm to room temperature or gently heat if necessary, while being mindful of potential side reactions.[15]

Issue 2: Formation of Multiple Byproducts During Acidic Deprotection
  • Symptoms: TLC plate shows multiple new spots. LC-MS analysis reveals several unexpected masses in addition to the desired product.

  • Root Cause Analysis:

    • t-Butylation: The highly reactive tert-butyl cation generated during deprotection can alkylate any available nucleophiles on your substrate or product, such as electron-rich aromatic rings or heteroatoms.[1][11][16]

    • Azetidine Ring-Opening: The harsh acidic conditions required for deprotection may be sufficient to promote the degradation of the strained azetidine ring once the Boc group is removed.[5][6]

  • Solutions:

    • Incorporate a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS, 2.5-5% v/v) or anisole.[1][16] This is the most effective way to prevent t-butylation side reactions.

    • Lower the Reaction Temperature: Perform the deprotection at 0 °C to minimize the rate of side reactions.[16]

    • Use Milder Reagents: Explore alternative, milder deprotection conditions if other acid-sensitive groups are present. Options include using oxalyl chloride in methanol.[16][17]

Troubleshooting Workflow Diagram

G start Boc Deprotection Issue incomplete Incomplete Reaction? start->incomplete byproducts Byproducts Formed? incomplete->byproducts No sol_incomplete1 Increase Acid Conc. (e.g., 50% TFA) incomplete->sol_incomplete1 Yes sol_byproducts1 Add Scavenger (TIS) byproducts->sol_byproducts1 Yes end Successful Deprotection byproducts->end No sol_incomplete2 Increase Time / Temp. sol_incomplete1->sol_incomplete2 sol_incomplete3 Switch to 4M HCl/Dioxane sol_incomplete2->sol_incomplete3 sol_incomplete3->end sol_byproducts2 Lower Reaction Temp (0 °C) sol_byproducts1->sol_byproducts2 sol_byproducts3 Consider Ring Opening (Use Milder Conditions) sol_byproducts2->sol_byproducts3 sol_byproducts3->end

Caption: A troubleshooting workflow for common N-Boc deprotection issues.

Quantitative Stability Summary & Degradation Pathways

The stability of key functional groups under standard conditions is summarized below.

ConditionFunctional GroupExpected StabilityPrimary Degradation Product(s)Key Analytical Signature
Acidic (e.g., 50% TFA/DCM)N-Boc CarbamateLabile 3-Ethylideneazetidine TFA SaltDisappearance of ¹H NMR signal at ~1.4 ppm; Mass loss of 100.12 amu by LC-MS.[14]
Acidic (e.g., 50% TFA/DCM)Azetidine RingPotentially Labile Ring-opened aminols/aminesComplex mixture by LC-MS; difficult to predict without specific substrate knowledge.[5][6]
Basic (e.g., 1M LiOH in THF/H₂O)N-Boc CarbamateStable None (Starting material recovered)No change observed in TLC, LC-MS, or NMR.[7][10]
Visualized Degradation Pathways

Acid-Catalyzed Deprotection Pathway

G start This compound (N-Boc Protected) protonation Protonated Carbamate Intermediate start->protonation H+ (TFA, HCl) cleavage Loss of t-Butyl Cation & Carbamic Acid Formation protonation->cleavage decarboxylation Decarboxylation cleavage->decarboxylation - t-Bu+ side_products t-Butylation Side Products Isobutylene cleavage->side_products t-Bu+ Cation product 3-Ethylideneazetidine Salt (Deprotected Product) decarboxylation->product - CO2

Caption: Mechanism of N-Boc deprotection under acidic conditions.[1][3][4]

Potential Basic Hydrolysis (Saponification) Pathway

G start This compound tetrahedral Tetrahedral Intermediate start->tetrahedral OH- (e.g., LiOH) (High Energy Barrier) no_reaction No Reaction (Stable under mild base) start->no_reaction Mild Conditions (More Likely Outcome) products Azetidine-1-carboxylate Salt + tert-Butanol tetrahedral->products Elimination of t-BuO-

Caption: Hypothetical (but unlikely) pathway for basic hydrolysis of the N-Boc group.

Experimental Protocols

These protocols provide a starting point for assessing the stability of your compound. Always perform reactions on a small scale first and monitor closely.

Protocol 1: Stability Test under Acidic Conditions (N-Boc Cleavage)
  • Preparation: Dissolve the this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[12]

  • Cooling: Cool the solution to 0 °C using an ice bath.[16]

  • Reagent Addition: Add triisopropylsilane (TIS, 1.1 eq) as a scavenger. Slowly add trifluoroacetic acid (TFA, 10-20 eq, often as a 50% v/v solution in DCM) to the stirred solution.[16]

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress every hour by TLC and/or LC-MS until the starting material is consumed (typically 1-4 hours).[12][16]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[16] To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene (2-3 times).[15][16] The resulting crude product is the TFA salt of 3-ethylideneazetidine.

Protocol 2: Stability Test under Basic Conditions
  • Preparation: Dissolve the this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water to a concentration of 0.1 M.

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution. Lithium salts can accelerate the hydrolysis of esters compared to sodium or potassium salts.[18][19]

  • Reaction: Stir the mixture vigorously at room temperature. For comparison, a second reaction can be gently heated to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction at 1, 4, and 24 hours by TLC and LC-MS, checking for any consumption of the starting material.

  • Work-up: If a reaction occurs, quench with 1N HCl until the pH is neutral. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to analyze the crude material. If no reaction occurs, simply dilute with water, extract with ethyl acetate, and process as described.

Protocol 3: LC-MS Method for Reaction Monitoring

This protocol is a general starting point and should be optimized for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[20]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.[20]

  • Detection: UV at 220 nm and 254 nm; Mass Spectrometer in positive electrospray ionization (ESI+) mode.

  • Analysis: Monitor for the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak (M-100).

References
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin. [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Europe PMC. [Link]

  • Base hydrolysis of esters. Real Chemistry - YouTube. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. Reddit. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Boc Deprotection Mechanism. YouTube. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters - ACS Publications. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health (NIH). [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (NIH). [Link]

  • Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. ACS Publications. [Link]

  • Stability of different azetidine esters. ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • How to confirm BOC deprotection by TFA ?. ResearchGate. [Link]

  • Why is boc stable to hydrolysis under basic conditions?. Reddit. [Link]

  • tert-butyl 3-ethenylazetidine-1-carboxylate, min 97%, 10 grams. HDH Pharma. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of tert-Butyl 3-Ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of tert-butyl 3-ethylideneazetidine-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the bench to production. We provide in-depth, field-proven insights and troubleshooting strategies grounded in chemical principles to ensure a robust and efficient process.

The target molecule, this compound, is a crucial building block in medicinal chemistry, notably in the synthesis of Janus kinase (JAK) inhibitors like Baricitinib.[1] While the synthesis appears straightforward, its scale-up presents unique challenges related to reagent stability, reaction control, and product purification. This document will serve as your comprehensive resource for navigating these complexities.

Overall Synthetic Workflow

The most common and scalable synthetic route involves a two-step process starting from the commercially available alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate. The process involves an oxidation to the key ketone intermediate, followed by an olefination reaction.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Olefination A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-oxoazetidine-1-carboxylate (Key Intermediate) A->B Oxidizing Agent (e.g., TEMPO/NaOCl) D tert-Butyl 3-ethylideneazetidine-1-carboxylate (Final Product) B->D Wittig or HWE Reaction C Phosphonium Ylide or Phosphonate Carbanion C->B

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Part 1: Oxidation of the Azetidine Alcohol
Question 1: We are experiencing low yields and difficult workups during the scale-up oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate. What are the most common pitfalls and how can we mitigate them?

Answer: This is a frequent challenge. The choice of oxidant and reaction conditions is critical for a successful and scalable oxidation. While classic methods like Swern or Dess-Martin periodinane (DMP) work well on the gram scale, they are problematic for large-scale synthesis due to the generation of stoichiometric amounts of toxic and foul-smelling byproducts (dimethyl sulfide) or the explosive nature of the reagent (DMP).

Expert Recommendation: TEMPO-Catalyzed Oxidation

For scale-up, a TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) as the terminal oxidant is often preferred due to its cost-effectiveness and greener profile.[2] However, this reaction can be highly exothermic and requires careful control.

Common Issues & Solutions for TEMPO Oxidation:

SymptomPotential CauseRecommended Action
Reaction Stall / Low Conversion Inactive bleach (low available chlorine); Incorrect pH (should be ~9); Insufficient phase transfer catalyst (if using a biphasic system).Always titrate your bleach solution before use. Maintain pH with a bicarbonate buffer. Ensure vigorous stirring to overcome phase transfer limitations.
Runaway Reaction / Poor Control Poor heat transfer at scale; Rate of bleach addition is too fast.Use a jacketed reactor with efficient cooling. Add the bleach solution slowly via a syringe pump or dropping funnel, monitoring the internal temperature closely. For superior control, consider using a microchannel reactor which offers excellent heat and mass transfer.[2]
Byproduct Formation Over-oxidation or side reactions due to localized "hot spots" or pH swings.Improve agitation and control of bleach addition. Ensure the reaction is not allowed to run for an excessively long time after completion.

Optimized Protocol: TEMPO-Catalyzed Oxidation

  • Setup: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and dichloromethane (DCM, 10 vol).

  • Catalyst Addition: Add TEMPO (0.02 eq) and potassium bromide (0.1 eq) dissolved in water (1 vol).

  • Cooling & Buffering: Cool the mixture to 0-5 °C. Add an aqueous solution of sodium bicarbonate (2.0 eq).

  • Oxidant Addition: Slowly add a pre-titrated solution of sodium hypochlorite (~12% w/v, 1.2 eq) over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-2 hours after addition is complete).

  • Workup: Quench the reaction by adding aqueous sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude tert-butyl 3-oxoazetidine-1-carboxylate. The crude product is often used directly in the next step after purity assessment.[2]

Part 2: The Olefination Step
Question 2: Our olefination reaction to form the ethylidene group is low-yielding and the purification is a major bottleneck due to byproduct co-elution. Which olefination method is best for scale-up, and how do we optimize it?

Answer: This is the most critical C-C bond-forming step. Both the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction can be used, but for scale-up, the HWE reaction is overwhelmingly superior.

Why the HWE Reaction is Preferred for Scale-Up: The standard Wittig reaction uses a phosphonium ylide and generates triphenylphosphine oxide (TPPO) as a byproduct. TPPO is a high-boiling, crystalline solid that is notoriously difficult to remove without chromatography. In contrast, the HWE reaction uses a phosphonate carbanion and generates a water-soluble phosphate ester byproduct, which can be easily removed with a simple aqueous wash.[3][4] This dramatically simplifies the purification process at scale.

Troubleshooting_HWE cluster_0 Troubleshooting the HWE Reaction Start Low Yield or Incomplete Reaction CheckBase Is the base strong enough and added correctly? Start->CheckBase CheckSolvent Are solvents strictly anhydrous? CheckBase->CheckSolvent Yes Success Optimize Conditions: - Use NaH/KHMDS - Dry THF - Form carbanion at 0°C CheckBase->Success No CheckTemp Was temperature controlled during carbanion formation? CheckSolvent->CheckTemp Yes CheckSolvent->Success No CheckTemp->Success Yes

Caption: Decision tree for troubleshooting the HWE reaction.

Key Optimization Parameters for the HWE Reaction:

  • Phosphonate Reagent: Use triethyl phosphonoacetate. It is commercially available, relatively inexpensive, and the resulting ethyl ester can be hydrolyzed if the free acid is desired in a later step.

  • Base Selection: A strong, non-nucleophilic base is essential for complete deprotonation of the phosphonate. Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu) are common choices.[2] NaH is often preferred for large-scale work due to its lower cost, but requires careful handling.

  • Solvent: Strictly anhydrous tetrahydrofuran (THF) is the solvent of choice. The presence of water will quench the carbanion, leading to low yields.

  • Temperature Control: The formation of the phosphonate carbanion is exothermic. The reaction should be cooled to 0 °C before and during the addition of the base. After carbanion formation, the ketone is added at a low temperature, and the reaction is allowed to slowly warm to room temperature.[2]

Optimized Protocol: Horner-Wadsworth-Emmons Reaction

  • Setup: In a dry, inerted (N₂ or Ar) jacketed reactor, suspend sodium hydride (1.2 eq, 60% in oil) in anhydrous THF (5 vol).

  • Carbanion Formation: Cool the suspension to 0 °C. Slowly add triethyl phosphonoacetate (1.2 eq) via an addition funnel. Caution: Hydrogen gas is evolved. Stir for 1-2 hours at 0-5 °C until gas evolution ceases.

  • Ketone Addition: Dissolve the crude tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF (2 vol) and add it slowly to the carbanion solution, keeping the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor for the disappearance of the ketone by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with ethyl acetate or MTBE. Combine the organic layers and wash thoroughly with water and then brine to remove the phosphate byproduct.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a heptane/ethyl acetate gradient) to yield the final product as a clear liquid.

Part 3: General FAQs
Question 3: The ketone intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, seems to degrade upon storage. What are the correct handling and storage procedures?

Answer: This is a critical point. The ketone intermediate is known to be moisture-sensitive and can be unstable over long periods, especially if not pure.[1][5] It should be stored in an airtight container under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended for long-term storage).[6] It is often best to use the crude material directly after the oxidation step to minimize degradation.

Question 4: What are the primary safety concerns when moving this synthesis to a pilot plant scale?

Answer:

  • Oxidation Step: As mentioned, the TEMPO/bleach oxidation is exothermic. A runaway reaction is a significant hazard. Ensure robust cooling capacity and a well-defined, slow addition protocol.

  • HWE Reagent Handling: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled by trained personnel in an inert atmosphere. Potassium tert-butoxide is also highly reactive and corrosive.

  • Solvent Handling: The use of large volumes of flammable solvents like THF and ethyl acetate requires a properly grounded and ventilated facility to mitigate fire and explosion risks.

  • Pressure Build-up: Both the carbanion formation (H₂ evolution) and the aqueous quench can generate gas. The reactor must be properly vented.

A thorough Process Hazard Analysis (PHA) should be conducted by a team of chemists and engineers before any scale-up operation.

References
  • Al-Harrasi, A., et al. (2011). Preparation of 3‐Oxo‐ and 3‐Ethylideneazetidine Derivatives. ResearchGate. Available at: [Link]

  • Xi, S., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Bioresources and Bioprocessing, 6(1), 44. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the HWE reaction conditions. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. inno-pharmchem.com. Available at: [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET Digital. Available at: [Link]

  • D'Oca, M. G. M., et al. (2011). Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Available at: [Link]

Sources

Navigating the Aftermath: A Guide to Phosphine Oxide Byproduct Removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

For researchers in organic synthesis, particularly those in drug development, reactions like the Wittig, Mitsunobu, and Staudinger are powerful tools. However, they come with a persistent challenge: the stoichiometric formation of phosphine oxide byproducts, most commonly triphenylphosphine oxide (TPPO).[1][2] The high polarity and crystalline nature of TPPO often lead to co-elution with the desired product during purification, making its removal a significant bottleneck, especially at a larger scale where column chromatography is not always feasible.[1][2][3]

This guide provides an in-depth exploration of various field-proven strategies to effectively remove phosphine oxide byproducts, ensuring the purity of your final compound.

Understanding the Challenge: The Properties of Triphenylphosphine Oxide (TPPO)

Triphenylphosphine oxide is a highly polar, crystalline solid.[2] This polarity is the primary reason it can be challenging to separate from polar products.[2] Its solubility profile is a key factor to exploit for its removal:

  • Poorly soluble in: Non-polar solvents like hexane, pentane, cyclohexane, and water.[1][4]

  • Soluble in: Polar organic solvents such as ethanol, methanol, isopropanol, DMSO, and DMF.[1][4]

Decision Workflow: Selecting Your Removal Strategy

Choosing the right method depends on the properties of your desired product, the reaction solvent, and the scale of your reaction. The following flowchart provides a general decision-making framework.

G start Reaction Mixture Containing Phosphine Oxide product_polar Is the product polar? start->product_polar product_nonpolar Product is Non-Polar product_polar->product_nonpolar No product_polar_methods Consider: - Precipitation with Metal Salts - Scavenger Resins - Advanced Chromatography product_polar->product_polar_methods Yes crystallization Crystallization/ Precipitation product_nonpolar->crystallization silica_plug Silica Plug Filtration product_nonpolar->silica_plug

Caption: Decision workflow for selecting a phosphine oxide removal method.

Method 1: Precipitation and Crystallization

This strategy leverages the differential solubility of TPPO and your product.

A. Direct Precipitation with Non-Polar Solvents

This is often the simplest method for non-polar products.

  • Causality: TPPO is poorly soluble in non-polar solvents like hexane, pentane, or diethyl ether.[1][5] By suspending the crude reaction mixture in such a solvent, the non-polar product dissolves while the polar TPPO precipitates and can be removed by filtration.

Experimental Protocol:

  • Concentrate the reaction mixture to a reduced volume.

  • Suspend the residue in a minimal amount of a non-polar solvent (e.g., pentane, hexane, or a mixture with diethyl ether).

  • Stir or sonicate the suspension to ensure the product dissolves.

  • Filter the mixture to remove the precipitated TPPO.

  • Wash the collected solid with a small amount of the cold non-polar solvent.

  • The filtrate, containing the desired product, can then be concentrated. This process may need to be repeated 2-3 times for complete removal.[6][7]

B. Precipitation via Metal Salt Complexation

This technique is particularly useful for polar products where direct precipitation is not effective.

  • Causality: Lewis acidic metal salts like zinc chloride (ZnCl₂) and magnesium chloride (MgCl₂) form insoluble complexes with the Lewis basic oxygen of TPPO.[5][7][8] This complex then precipitates from the solution and can be filtered off.

Experimental Protocol (Using ZnCl₂):

  • Dissolve the crude reaction mixture in a polar solvent like ethanol.[5][8]

  • Add a solution of zinc chloride (1.8 M in warm ethanol is a common preparation) to the mixture. A 2:1 ratio of ZnCl₂ to TPPO is often optimal.[8]

  • Stir the mixture at room temperature. Scraping the flask can help induce precipitation.[8]

  • A heavy, white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[8]

  • Filter the solution to remove the precipitate.

  • Concentrate the filtrate. A final slurry with acetone can be performed to remove any excess zinc chloride.[8]

Data Summary: Metal Salt Precipitation

Metal SaltCommon SolventsKey AdvantagesConsiderations
Zinc Chloride (ZnCl₂) ** Ethanol, Ethyl Acetate, IsopropanolHighly efficient, well-documented.[8]May not be suitable for products with functional groups that can chelate with zinc.[7]
Magnesium Chloride (MgCl₂) Toluene, DichloromethaneGood alternative to ZnCl₂, especially for sulfur-containing compounds.[7]The MgCl₂-TPPO complex is virtually insoluble in toluene.[3]
Calcium Bromide (CaBr₂) **Tetrahydrofuran (THF)Effective in removing TPPO from THF solutions.[4]Less commonly cited, may require optimization.

Method 2: Chromatographic Separation

While large-scale column chromatography can be cumbersome, a simple silica plug filtration is often effective.

  • Causality: Phosphine oxides are significantly more polar than their corresponding phosphines and many organic products.[9] This high polarity causes them to adsorb strongly to silica gel.

G cluster_0 Silica Plug Filtration Workflow step1 Step 1 Suspend crude mixture in a minimally polar solvent (e.g., pentane/ether). step2 Step 2 Pass the suspension through a short plug of silica gel. step1->step2 step3 Step 3 Elute the non-polar product with the same or slightly more polar solvent. step2->step3 step4 Step 4 The polar TPPO remains adsorbed at the top of the silica plug. step3->step4 step5 Step 5 Collect and concentrate the filtrate containing the pure product. step4->step5

Caption: Workflow for removing TPPO using a silica plug.

Experimental Protocol:

  • Concentrate the reaction mixture.

  • Suspend the residue in a non-polar or minimally polar solvent (e.g., pentane, hexane, or a mixture with diethyl ether) in which your product is soluble.[6][10]

  • Prepare a short plug of silica gel in a funnel or a column.

  • Pass the suspension through the silica plug.

  • Elute the desired product using the same or a slightly more polar solvent (e.g., diethyl ether).[4][6]

  • The more polar TPPO will remain adsorbed on the silica.[4][6]

  • Collect the fractions containing the product and concentrate under reduced pressure.

Method 3: Scavenger Resins

This method offers a convenient alternative to traditional chromatography, especially for parallel synthesis or when dealing with a large number of samples.

  • Causality: Scavenger resins are solid-supported reagents designed to bind specific functional groups. In this case, resins with acidic functional groups can bind to the basic oxygen of TPPO, allowing for its removal by simple filtration.[11][12]

Experimental Protocol (General):

  • Choose a suitable scavenger resin (e.g., SiliaBond Propylsulfonic Acid or Tosic Acid).[12]

  • Add the resin to the reaction mixture (typically 4-10 equivalents).[12]

  • Stir the mixture at room temperature for a specified time (e.g., 24 hours).[12]

  • Filter the mixture to remove the resin with the bound TPPO.

  • Wash the resin with a suitable solvent.

  • The combined filtrate contains the purified product.

Data Summary: Scavenger Resin Performance

Scavenger ResinEquivalentsScavenging Efficiency (TPPO)
SiliaBond Propylsulfonic Acid 483%
1088%
SiliaBond Tosic Acid 485%
1092%
Data from SiliCycle Application Note.[12]

Method 4: Chemical Conversion

In some cases, it may be advantageous to chemically modify the TPPO to facilitate its removal.

  • Causality: Reacting TPPO with certain reagents can form a derivative that is easily separated by precipitation. For example, oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt.[6]

Experimental Protocol (with Oxalyl Chloride):

  • Cool the reaction mixture to a low temperature.

  • Add oxalyl chloride to the mixture.

  • An insoluble chlorophosphonium salt will precipitate.

  • Filter the mixture to remove the salt.

  • The filtrate contains the desired product.

Frequently Asked Questions (FAQs)

Q1: My product is water-soluble, and it co-precipitates with TPPO. What should I do? A1: This is a common issue when the polarity of your product and TPPO are similar.[4] In this case, direct precipitation with non-polar solvents will likely be ineffective. Your best options are:

  • Metal Salt Complexation: Try precipitating the TPPO using ZnCl₂ or MgCl₂.[7][8]

  • Scavenger Resins: These can be very effective for polar products as the separation is based on a chemical interaction followed by physical filtration.[12]

  • Advanced Chromatography: Techniques like high-performance countercurrent chromatography (HPCCC) can be effective for separating compounds with similar polarities.[4]

Q2: I've tried precipitating TPPO with hexane, but I still see it in my product by NMR. What can I do? A2: It's possible that a single precipitation is not sufficient. You can try repeating the precipitation/filtration step two or three times.[6][7] Alternatively, you can follow the initial precipitation with a quick silica plug filtration to remove the remaining traces of TPPO.[6]

Q3: Are there alternative phosphine reagents that produce easier-to-remove byproducts? A3: Yes, several alternative phosphine reagents have been developed where the resulting phosphine oxide has different physical properties.[2] For example, using a phosphine with acidic or basic functional groups allows the resulting oxide to be removed by a simple acid-base extraction.[13] Fluorous phosphines can be used, and their oxides are removed by fluorous solid-phase extraction.[2]

References

  • Workup: Triphenylphosphine Oxide - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 2021. Retrieved from [Link]

  • Work up tips: Reactions with Triphenylphosphine oxide - Shenvi Lab. (n.d.). Retrieved from [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Retrieved from [Link]

  • Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. The Journal of Organic Chemistry, 2021. Retrieved from [Link]

  • How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? (2021). Retrieved from [Link]

  • Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update. (2023). Retrieved from [Link]

  • Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling. AIChE Proceedings, 2013. Retrieved from [Link]

  • Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Molecules, 2022. Retrieved from [Link]

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Preventing isomerization of the ethylidene double bond during synthesis and purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethylidene Double Bond Stability

Introduction: The Challenge of Ethylidene Double Bond Isomerization

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of unintended isomerization of ethylidene (R-CH=CH-CH3) or other exocyclic double bonds. The geometric and positional integrity of a double bond is often paramount to a molecule's biological activity, pharmacokinetic profile, and overall stability. Uncontrolled isomerization to a more thermodynamically stable endocyclic or E/Z isomer can lead to loss of efficacy, the emergence of impurities, and significant setbacks in research and development.

This document provides a series of in-depth troubleshooting guides and frequently asked questions to help you diagnose, prevent, and manage ethylidene double bond isomerization during synthesis, workup, purification, and storage.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of ethylidene double bond isomerization?

A1: Isomerization is the process of converting a molecule into a different isomeric form. For ethylidene groups, this typically involves migration of the double bond to a more substituted (and thus more thermodynamically stable) position. The main catalysts for this process are:

  • Acids: Traces of Brønsted or Lewis acids can protonate the double bond, leading to a carbocation intermediate that can then be deprotonated at a different position to form a more stable internal alkene.[1][2][3]

  • Bases: Strong bases can abstract an allylic proton, generating a resonance-stabilized carbanion (allyl anion) which can be protonated at a different carbon, resulting in double bond migration.[4]

  • Transition Metals: Residual metal catalysts from preceding synthetic steps (e.g., Pd, Rh, Ru, Ir, Fe, Co) are potent isomerization catalysts, often operating via metal-hydride addition-elimination mechanisms.[5][6][7][8]

  • Heat (Thermal Energy): While a higher energy barrier exists, thermal energy can be sufficient to overcome the activation energy for isomerization, especially for strained systems.[9]

  • Light (Photochemical Energy): UV or even visible light can promote isomerization through photochemical pathways, often involving triplet state intermediates.[10][11][12][13]

Q2: How can I detect if my compound has undergone isomerization?

A2: A multi-technique approach is recommended for unambiguous identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. ¹H NMR will show distinct changes in the chemical shifts and coupling constants of vinylic and allylic protons. The appearance of new olefinic signals or the disappearance of the characteristic ethylidene signals is a clear indicator.

  • Chromatography: Isomers often have slightly different polarities and will exhibit different retention times in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Co-injection with an authentic standard is definitive.

  • Mass Spectrometry (MS): While isomers have the same mass, fragmentation patterns in GC-MS or LC-MS/MS might differ. This is more of a secondary confirmation method.[14]

  • Infrared (IR) Spectroscopy: Changes in the C=C stretching and =C-H bending regions can indicate isomerization, though this is often less precise than NMR.[14]

Q3: Can I reverse unwanted isomerization?

A3: Reverting an isomerized, more stable product back to the less stable kinetic product (like an ethylidene group) is thermodynamically unfavorable and generally not practical. While specific photochemical or catalytic methods exist to isomerize double bonds towards less stable forms, they require bespoke development.[15] The most effective strategy is always prevention.

Section 2: In-Depth Troubleshooting Guides

This section addresses specific experimental scenarios where isomerization is commonly observed.

Problem 1: Isomerization Detected in Crude Reaction Mixture

You've completed a synthesis, and NMR of the crude material shows a mixture of your desired ethylidene product and its isomerized form.

G start Isomerization in Crude Product cond1 Was a metal catalyst used? start->cond1 cond2 Were acidic/basic reagents or byproducts present? cond1->cond2 No sol1 Cause: Residual Metal Catalyst Solution: Implement rigorous quenching and removal protocol. cond1->sol1 Yes cond3 Was the reaction run at high temperature (>80 °C)? cond2->cond3 No sol2 Cause: Acidic/Basic Conditions Solution: Neutralize reaction mixture immediately upon completion. cond2->sol2 Yes sol3 Cause: Thermal Stress Solution: Re-run at lower temperature, monitor for shorter reaction time. cond3->sol3 Yes end_node Proceed to Workup & Purification cond3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting flowchart for post-synthesis isomerization.

  • Potential Cause A: Residual Metal Catalyst

    • Explanation: Many common cross-coupling (e.g., Suzuki, Heck) or hydrogenation catalysts are highly effective isomerization catalysts even at ppm levels.[5][16] The active catalytic species may persist after the primary reaction is complete.

    • Solution:

      • Quenching: Upon reaction completion, add a metal scavenger. Thiol-based scavengers (e.g., thiol-functionalized silica, QuadraSil®) or activated carbon are effective for late-stage transition metals.

      • Oxidative Treatment: For some catalysts, bubbling air or adding a mild oxidant can deactivate the active species.

      • Filtration: After quenching, filter the reaction mixture through a pad of Celite® or a dedicated metal scavenging cartridge before proceeding to workup.

  • Potential Cause B: Acidic or Basic Conditions

    • Explanation: Reagents like trifluoroacetic acid (TFA) used for deprotection, or bases like DBU used for eliminations, can persist and catalyze isomerization. Even seemingly neutral salts like NH₄Cl can create a slightly acidic environment in solution.

    • Solution:

      • Immediate Neutralization: As soon as the reaction is deemed complete, carefully neutralize the mixture. For acidic conditions, use a mild inorganic base like saturated sodium bicarbonate (NaHCO₃). For basic conditions, use a weak acid like dilute aqueous ammonium chloride (NH₄Cl).

      • Buffering: If the reaction generates acidic or basic byproducts, consider running the reaction in the presence of a non-nucleophilic buffer.

Problem 2: Isomerization During Purification via Silica Gel Chromatography

Your compound is stable in the crude mixture but isomerizes upon passage through a standard silica gel column.

  • Explanation: Standard silica gel is inherently acidic (pKa ≈ 4.5) due to the presence of surface silanol groups (Si-OH). This acidic surface is a common and often overlooked cause of the isomerization of sensitive alkenes.[2][8]

  • Solutions & Protocol:

    • Use Neutralized Silica Gel: Deactivate the acidic sites on the silica surface prior to use. This is the most common and effective solution.

    • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade), C18-functionalized (reverse-phase) silica, or Florisil®.

    • Minimize Contact Time: Perform flash chromatography rather than slow gravity chromatography. Do not let the compound sit on the column for extended periods.

  • Prepare Slurry: Create a slurry of your required amount of silica gel in the initial, least polar solvent of your intended gradient (e.g., hexanes or dichloromethane).

  • Add Base: To this slurry, add 1% triethylamine (Et₃N) or pyridine by volume (v/v) relative to the solvent. For example, for every 100 mL of solvent used to make the slurry, add 1 mL of Et₃N.

  • Equilibrate: Stir the slurry gently for 15-30 minutes. This allows the base to neutralize the acidic silanol groups.

  • Pack Column: Pack the column with this neutralized slurry as you normally would.

  • Elute: Prepare your mobile phase solvents containing 0.5-1% of the same base (e.g., 0.5% Et₃N in a hexane/ethyl acetate gradient) to maintain the neutral environment throughout the purification.

Problem 3: Isomerization During Storage

A sample that was pure upon isolation shows signs of isomerization after being stored for a period.

  • Explanation: Stability is a kinetic game. Over time, exposure to low levels of light, heat, oxygen, or trace acidic/basic contaminants on the vial surface can provide enough activation energy to cause isomerization.[17]

  • Solutions:

    • Inert Atmosphere: Store sensitive compounds under an inert atmosphere of nitrogen or argon to prevent air/moisture-driven degradation that can create acidic byproducts.

    • Light Protection: Use amber vials or wrap vials in aluminum foil to protect against photochemical isomerization.[18]

    • Low Temperature: Store samples in a freezer (-20 °C or -80 °C) to minimize thermal degradation pathways.

    • High-Purity Solvents: If stored in solution, use high-purity, peroxide-free, and stabilizer-free solvents.

    • Use of Stabilizers: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a very low concentration (~0.01%) to scavenge free radicals that could initiate isomerization.

Section 3: Data Summary & Comparison

Table 1: Common Isomerization Catalysts and Mitigation Strategies
Catalyst TypeCommon SourcesMechanismPrevention / Mitigation Strategy
Brønsted Acid TFA, HCl, H₂SO₄, acidic silica gel, acidic impurities in solventsCarbocation Intermediate[3][19]Neutralize with NaHCO₃/Et₃N; use buffered solutions; use neutralized silica.
Lewis Acid AlCl₃, BF₃·OEt₂, SnCl₄Coordinated CarbocationQuench with water/base; use non-coordinating solvents.
Base DBU, t-BuOK, NaOH, basic aluminaAllylic Anion IntermediateNeutralize with NH₄Cl; use mild bases where possible.
Transition Metals Pd, Rh, Ru, Ir, Fe, Ni, Co from previous stepsMetal-Hydride Addition/Elimination[5][6][20]Use metal scavengers (thiols, carbon); filter through Celite®; use specific ligands that suppress isomerization.[5]
Light UV lamps, direct sunlightPhotochemical Excitation (Singlet/Triplet States)[10][13]Protect reaction/sample from light (amber vials, foil).
Heat High reaction temps, rotary evaporationThermal ActivationUse lowest effective temperature; use high vacuum for solvent removal.

References

  • Double Bond Isomerisation and Migration—New Playgrounds for Transition Metal-Catalysis . (2014). ResearchGate. [Link]

  • Double Bond Isomerisation and Migration—New Playgrounds for Transition Metal‐Catalysis . (2014). Angewandte Chemie International Edition. [Link]

  • Iron‐Catalyzed Tunable Double Bond Migration and Geometrical Isomerization in Olefins via a Spin‐Accelerated Alkyl Mechanism . (2020). PubMed Central. [Link]

  • Catalytic double bond isomerization / functionalization of fatty acids . Ruhr-Universität Bochum. [Link]

  • Base-Metal-Catalyzed Olefin Isomerization Reactions . (2021). ResearchGate. [Link]

  • Photochemical Reactions: Alkene Isomerization . LibreTexts Chemistry. [Link]

  • Photochemistry of alkenes . SlidePlayer. [Link]

  • Photochemistry of Alkene . (2018). Slideshare. [Link]

  • Photochemistry of alkenes cis-trans isomerization . (2016). YouTube. [Link]

  • Dissociation and Isomerization Following Ionization of Ethylene: Insights from Nonadiabatic Dynamics Simulations . (2020). ACS Publications. [Link]

  • Direct Observation of Ethylidene (CH3CH), the Elusive High-Energy Isomer of Ethylene . (2020). ACS Publications. [Link]

  • Photochemical isomerization of overcrowded alkenes 1–10 . (2023). ResearchGate. [Link]

  • Synthesis of ethylidene norbornene . ResearchGate. [Link]

  • Mechanisms of Double-Bond Isomerization Reactions of n-Butene on Different Lewis Acids . ACS Publications. [Link]

  • Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts . (2022). MDPI. [Link]

  • Heterogeneous buffer to prevent isomerization and decomposition . OIST Groups. [Link]

  • Polarity-Dependent Isomerization of an Unsymmetrical Overcrowded Ethylene Promoted by Zwitterionic Contribution in the Twisted Isomer . (2018). PubMed. [Link]

  • Alkene Reactivity . MSU Chemistry. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide . Medium. [Link]

  • Purification Techniques . Open Access Pub. [Link]

  • Suppression of Undesirable Isomerization and Intermolecular Reactions of Double Bonds by a Linked Rotaxane Structure . (2020). PubMed. [Link]

  • Acid-Catalyzed Z-E Isomerization of γ-Alkylidenebutenolides: An Experimental and DFT Study . (2015). ResearchGate. [Link]

  • Brønsted acid-promoted ethylene dimerization to 1-butene over Ni-containing zeolite catalysts . (2023). RSC Publishing. [Link]

  • Unexpected isomerisation of double bond with DBU . Indian Academy of Sciences. [Link]

  • Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview . (2014). ResearchGate. [Link]

  • Electrophilic Isomerization . (2020). Chemistry LibreTexts. [Link]

  • METHODS OF ANALYSIS OF SUBSTANCES SYNTHESIZED VIA ETHYLENE TELOMERIZATION REACTION . (2022). inLIBRARY. [Link]

  • Thermal solid-state Z/E isomerization of 2-alkylidene-4-oxothiazolidines: Effects of non-covalent interactions . (2013). ResearchGate. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview . (2016). Master Organic Chemistry. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity . (2023). EMU Physics Department. [Link]

  • Alkene Isomerization Revitalizes the Coates–Claisen Rearrangement . (2018). PMC - NIH. [Link]

  • Suppression of double bond isomerisation in intramolecular Heck reactions using supercritical carbon dioxide . (2004). ResearchGate. [Link]

  • Alkene Isomerization Using a Solid Acid as Activator and Support for a Homogeneous Catalyst . (2023). Green Chemistry Teaching and Learning Community. [Link]

  • Reactions of Alkenes . Pearson. [Link]

  • Organic Reactions . Purdue University. [Link]

  • Modern Approaches to Isolation and Purification in Natural Products Chemistry . (2023). Hilaris Publisher. [Link]

  • Base Catalyzed D/L Isomerization . (2020). YouTube. [Link]

  • Synthesis of alkenes by isomerizations . Organic Chemistry Portal. [Link]

  • Isomerization barriers for the disrotatory and conrotatory isomerizations of 3-aza-benzvalene and 3,4-diaza-benzvalene to pyridine and pyridazine . (2013). PubMed. [Link]

  • Double-Bond Isomerization of Long Chain Olefins . Semantic Scholar. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Answering your question will take time and may last a few minutes. Please wait. As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth guidance on the optimal storage and handling of tert-butyl 3-ethylideneazetidine-1-carboxylate. This guide moves beyond simple recommendations to explain the underlying chemical principles, ensuring the long-term stability and integrity of your valuable research material.

Technical Support Center: this compound

This guide is structured as a series of frequently asked questions (FAQs) and a troubleshooting section to directly address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the definitive, recommended long-term storage conditions for this compound?

A1: To ensure maximum shelf-life and prevent degradation, the compound must be stored under controlled conditions that mitigate its inherent chemical vulnerabilities. The optimal conditions are summarized below.

ParameterRecommendationScientific Rationale
Temperature ≤ -20°C (Freezer)Reduces the rate of all potential degradation reactions, including hydrolysis, oxidation, and polymerization. For short-term storage (1-2 weeks), 2-8°C is acceptable but not ideal.
Atmosphere Inert Gas (Argon or Nitrogen)The exocyclic double bond is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of epoxides, aldehydes, or ketones, and can initiate polymerization.[1][2] An inert atmosphere is critical.
Light Amber Vial / Protect from LightUV light can provide the energy to initiate radical polymerization of the vinyl group or other unwanted side reactions involving the strained azetidine ring.
Container Tightly Sealed, Chemically Inert GlassA secure seal prevents the ingress of atmospheric moisture and oxygen. Borosilicate glass is recommended to avoid potential leaching or reaction with the container material.[3][4]
Moisture Anhydrous ConditionsThe tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions, a reaction catalyzed by water (hydrolysis).[5][6] Any acidic impurity, when combined with moisture, can trigger deprotection.

Q2: What are the primary chemical degradation pathways for this molecule that I should be aware of?

A2: this compound has three main points of reactivity that can lead to degradation if not stored properly: the N-Boc protecting group, the strained azetidine ring, and the exocyclic double bond.

  • Acid-Catalyzed Boc Deprotection: The N-Boc group is notoriously labile to acid.[7][8] Trace acidic impurities in the sample or on glassware, coupled with atmospheric moisture, can catalyze the hydrolysis of the carbamate, leading to the unprotected azetidine.

  • Azetidine Ring Opening: The 4-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic attack.[9] Once the stabilizing N-Boc group is removed, the resulting secondary amine is more basic and prone to protonation, which dramatically increases the ring's susceptibility to opening.[10][11]

  • Double Bond Degradation: The exocyclic double bond is a reactive site.[12] It can undergo:

    • Oxidation: Reaction with atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to epoxidation or oxidative cleavage.[2][13]

    • Polymerization: Vinyl groups, particularly on strained rings, can be prone to radical or cationic polymerization, leading to oligomeric or polymeric impurities.[14][15] This can manifest as a change in viscosity or appearance.

The following diagram illustrates these primary degradation pathways.

G Main Main Compound Boc Boc Deprotection Product (3-Ethylideneazetidine) Main->Boc Trace Acid (H⁺) Moisture (H₂O) Oxidized Oxidized Products (Epoxides, Aldehydes) Main->Oxidized Air (O₂) Light / Heat Polymer Polymerized Material Main->Polymer Light / Heat Radical Initiators Ring Ring-Opened Products Boc->Ring Nucleophiles (e.g., H₂O) G cluster_good Purity Acceptable cluster_bad Purity Compromised start Start: Inconsistent Reaction Results check_purity Assess Purity (¹H NMR, LC-MS) start->check_purity decision Purity > 95%? check_purity->decision proceed Material is likely viable. Troubleshoot other reaction parameters (reagents, temp, etc.). decision->proceed Yes identify Identify major impurity via MS/NMR. decision->identify No deprotection Is it Boc deprotection? identify->deprotection oxidation Is it oxidation/polymerization? deprotection->oxidation No purify Purify by column chromatography (use neutralized silica). deprotection->purify Yes discard Discard reagent. Source fresh material. oxidation->discard

Workflow for troubleshooting reagent-related reaction failure.

Issue 2: The material, which was a colorless liquid, has developed a yellow tint and/or has become more viscous.

  • Root Cause Analysis: This is a strong indicator of degradation involving the exocyclic double bond. Color changes often result from the formation of conjugated systems or minor oxidized impurities. An increase in viscosity is a tell-tale sign of oligomerization or polymerization. [14]* Solution:

    • Do Not Use: The material is significantly compromised. Using it will lead to unpredictable results and introduce unknown impurities into your reaction stream.

    • Discard Safely: Dispose of the material according to your institution's chemical waste guidelines.

    • Review Storage Protocol: This type of degradation indicates a failure in storage, likely due to prolonged exposure to air (oxygen) and/or light. Ensure that future batches are properly blanketed with an inert gas and stored in amber vials in a freezer.

Issue 3: My silica gel column purification of a reaction mixture containing this compound is giving poor recovery.

  • Root Cause Analysis: Standard silica gel is acidic and can act as a catalyst for the degradation of acid-sensitive compounds on the column. [10]For this molecule, the prolonged contact with the acidic silica surface can cause complete Boc deprotection and subsequent ring-opening.

  • Solutions:

    • Neutralize Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent system containing 0.5-1% of a non-nucleophilic base like triethylamine. This will neutralize the acidic sites.

    • Use Alternative Stationary Phases: Consider using a less acidic support, such as neutral alumina.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

By adhering to these storage and handling protocols, you can ensure the chemical integrity of your this compound and achieve more reliable and reproducible experimental outcomes.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Thompson, A. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. Exocyclic double bond in organic compounds. [Link]

  • ResearchGate. Deprotection of O-Boc and other protecting groups. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Pearson. A double bond in a six-membered ring is usually more stable in an.... [Link]

  • Organic Syntheses. Allylic Oxidation. [Link]

  • Liu, Y., et al. (2023). Vinyl-aza-c[16]umulene intermediates induced polymerization for accessing E-dienyl poly(sulfonylamidines) towards pH-responsive drug delivery. Nature Communications. [Link]

  • Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Chemistry Stack Exchange. Exocyclic vs. endocyclic double bonds in E1 elimination. [Link]

  • Goethals, E. J. (1980). The Polymerization of Azetidines and Azetidine Derivatives. Polymer Journal. [Link]

  • Cernijenko, A., & Driver, T. G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • ChemCentral. TERT BUTYL ACETATE Safety Data Sheet. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. Exocyclic and Endocyclic Double Bond. [Link]

  • LibreTexts Chemistry. 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • LookChem. TERT-BUTYL 3-ETHYNYL-3-HYDROXYAZETIDINE-1-CARBOXYLATE. [Link]

  • de Boer, J. W., & Feringa, B. L. (2015). Transition metal-catalyzed oxidative double bond cleavage of simple and bio-derived alkenes and unsaturated fatty acids. Catalysis Science & Technology. [Link]

  • Chemsrc. Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride. [Link]

Sources

Alternative reagents for the synthesis of tert-butyl 3-ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-ethylideneazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and explore alternative reagents for this crucial synthetic transformation. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am attempting a Wittig reaction on tert-butyl 3-oxoazetidine-1-carboxylate to get the ethylidene product, but my yields are consistently low. What are the likely causes and how can I improve this?

Low yields in the Wittig olefination of ketones can often be attributed to several factors, primarily steric hindrance and ylide stability.[1][2] The carbonyl group on the four-membered azetidine ring is sterically hindered, which can make it a challenging substrate for the Wittig reaction, especially with certain ylides.[2][3]

Troubleshooting Your Wittig Reaction:

  • Ylide Choice and Reactivity: The choice of your phosphorus ylide is critical.

    • Unstabilized Ylides: For a simple ethylidene group (=CHCH₃), you would typically use ethyltriphenylphosphonium bromide with a strong base. Unstabilized ylides are more reactive and generally necessary for ketones.[1] However, they are also less stable and can decompose.

    • Stabilized Ylides: Ylides with electron-withdrawing groups are more stable but less reactive, and they often fail to react with ketones altogether.[3] These are not suitable for this synthesis.

  • Base Selection and Ylide Generation: Incomplete formation of the ylide is a common pitfall.[2]

    • For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium hexamethyldisilazide (NaHMDS) are required.[2][4] Ensure your base is fresh and accurately titrated if it is a solution like n-BuLi.

    • The reaction must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) using flame-dried glassware, as both the strong base and the ylide are sensitive to moisture and air.[2][4]

  • Reaction Conditions:

    • Temperature: Ylide formation is often performed at 0 °C or even -78 °C to minimize decomposition, followed by slow addition of the ketone.[2] Allowing the reaction to slowly warm to room temperature can help drive it to completion.

    • Order of Addition: Typically, the ylide is generated first, and then a solution of the ketone is added slowly. A color change (often to orange or red) indicates ylide formation.[2]

  • Workup and Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). Its removal can be challenging and may contribute to perceived low yields if not separated effectively.[5]

    • TPPO is often difficult to separate from the desired product by standard column chromatography due to similar polarities.

    • Pro-Tip: One method to remove TPPO is to form a complex with zinc chloride (ZnCl₂) which is insoluble and can be filtered off.[5] Alternatively, careful crystallization or specialized chromatography may be necessary.

Workflow for Troubleshooting a Low-Yielding Wittig Reaction

G start Low Yield in Wittig Reaction check_reagents Verify Reagent Quality (Fresh Base, Dry Solvents, Pure Ketone) start->check_reagents check_ylide Optimize Ylide Generation (Stronger Base? Anhydrous Conditions?) check_reagents->check_ylide ylide_ok Ylide Formation Confirmed (Color Change Observed) check_ylide->ylide_ok reaction_cond Adjust Reaction Conditions (Lower Temp? Longer Time?) ylide_ok->reaction_cond No workup Improve Workup Protocol (Effective TPPO Removal) ylide_ok->workup Yes reaction_cond->workup alternative Consider Alternative Reagents workup->alternative Yield Still Low success Improved Yield workup->success Yield Improves G start tert-Butyl 3-oxoazetidine-1-carboxylate wittig Wittig Reaction (Ph₃P=CHCH₃) start->wittig hwe HWE Reaction ((EtO)₂P(O)CH(Na)CH₃) start->hwe peterson Peterson Olefination (TMS-CH(Li)CH₃ then H⁺ or B⁻) start->peterson product tert-Butyl 3-ethylideneazetidine-1-carboxylate wittig->product hwe->product peterson->product

Sources

Validation & Comparative

A-Comparative-Guide-to-the-Spectroscopic-Characterization-of-tert-Butyl-3-Ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 3-ethylideneazetidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed predictive analysis based on established NMR principles and data from structurally analogous compounds. We will explore the expected chemical shifts, coupling constants, and key spectral features. Furthermore, this guide offers a comparative overview of NMR spectroscopy against alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, providing researchers with a comprehensive framework for the structural elucidation of this and similar azetidine derivatives. Detailed experimental protocols for acquiring high-quality NMR data are also provided.

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery and development.[1] Their strained ring system imparts unique conformational properties, making them valuable scaffolds for creating novel therapeutic agents. This compound, in particular, is a versatile intermediate, featuring a reactive exocyclic double bond and a Boc-protecting group that facilitates further synthetic transformations.

Accurate structural characterization is paramount in the synthesis of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution.[2][3] This guide will delve into the predictive ¹H and ¹³C NMR spectral features of the title compound, offering a roadmap for its identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Analysis

The structural features of this compound, including the strained azetidine ring, the exocyclic double bond, and the bulky tert-butoxycarbonyl (Boc) protecting group, all contribute to a unique and predictable NMR fingerprint. The following analysis is based on established chemical shift trends for N-Boc protected azetidines and substituted alkenes.[4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule.

  • Azetidine Ring Protons (H-2/H-4 and H-3): The methylene protons on the azetidine ring (positions 2 and 4) are diastereotopic and are expected to appear as two distinct multiplets in the range of δ 4.0-4.5 ppm. The proton at position 3, being allylic, will likely resonate as a multiplet around δ 3.3-3.6 ppm.

  • Ethylidene Group Protons (=CH-CH₃): The vinyl proton (=CH) is anticipated to appear as a quartet in the region of δ 5.5-5.8 ppm, coupled to the methyl protons. The methyl protons (-CH₃) of the ethylidene group will likely be observed as a doublet around δ 1.7-1.9 ppm.

  • Boc Protecting Group Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately δ 1.45 ppm, a characteristic signal for the Boc group.[6]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

  • Azetidine Ring Carbons (C-2/C-4 and C-3): The carbons of the azetidine ring are expected to resonate in the range of δ 50-60 ppm for C-2 and C-4, and around δ 35-45 ppm for the substituted C-3.

  • Ethylidene Group Carbons (=C and =CH-CH₃): The quaternary carbon of the double bond (=C) is predicted to be in the δ 135-145 ppm region, while the methine carbon (=CH) will likely appear around δ 115-125 ppm. The methyl carbon (-CH₃) should be observed in the upfield region, around δ 12-18 ppm.

  • Boc Protecting Group Carbons (-C(CH₃)₃ and C=O): The quaternary carbon of the tert-butyl group is expected at δ 80-82 ppm, and the three equivalent methyl carbons will resonate around δ 28-29 ppm.[7] The carbonyl carbon of the carbamate will appear significantly downfield, typically in the range of δ 155-157 ppm.[4]

Comparative Analysis of Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide valuable and often complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural connectivity, stereochemistry, and conformational information.[2]Non-destructive, highly reproducible, provides unambiguous structural data.[8][9]Lower sensitivity compared to MS, requires higher sample concentrations.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation patterns.High sensitivity, excellent for separating volatile mixtures.Provides limited structural information, requires volatile and thermally stable compounds.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.[11]Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.

FTIR Spectroscopy Insights: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the carbamate at ~1700 cm⁻¹, C=C stretch of the alkene around 1650-1680 cm⁻¹, and C-H stretches for sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively.[12][13][14]

Experimental Protocols

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[15][16]

Visualization of Key Concepts

Caption: Molecular structure and NMR analysis workflow.

Conclusion

References

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • ResearchGate. Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Available from: [Link]

  • Spectroscopy Online. The Infrared Spectroscopy of Alkenes. Available from: [Link]

  • PubMed Central. NMR Characterization of RNA Small Molecule Interactions. Available from: [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of standard mixtures (Mx1 and Mx2) containing.... Available from: [Link]

  • PubMed Central. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]

  • MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]

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A Comparative Guide to HPLC and GC-MS for Purity Assessment of Tert-butyl 3-ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of chemical purity is a cornerstone of safety and efficacy. For novel compounds like tert-butyl 3-ethylideneazetidine-1-carboxylate, a versatile building block in medicinal chemistry, establishing robust analytical methods for purity determination is of paramount importance. This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this azetidine derivative. We will delve into the theoretical underpinnings, practical methodologies, and comparative performance of each technique, offering field-proven insights to guide researchers in selecting the most appropriate method for their specific analytical challenges.

The Criticality of Purity for this compound

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of impurities, which can arise from the synthetic route or degradation, can have significant consequences. These impurities may include stereoisomers (E/Z isomers of the ethylidene group), regioisomers, residual starting materials, or by-products. Such impurities can potentially alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Therefore, highly selective and sensitive analytical methods are required to detect and quantify these impurities, ensuring the quality and consistency of the intermediate.

The validation of these analytical procedures is governed by stringent international guidelines, such as those from the International Council for Harmonisation (ICH), which outline the necessary parameters to be assessed to ensure a method is fit for its intended purpose.[1][2] These parameters include specificity, linearity, accuracy, precision, and limits of detection and quantitation.[1][3]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for purity testing and impurity profiling.[4][5] Its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile, makes it an ideal first-line approach for analyzing this compound.

Principle of HPLC

HPLC operates by separating components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[5] The choice of stationary and mobile phases is critical for achieving the desired separation. For a compound like this compound, which possesses moderate polarity, reversed-phase HPLC is typically the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Injection Filter->Injector Inject Column C18 Column Separation Injector->Column Detector UV/PDA Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: HPLC analytical workflow from sample preparation to purity calculation.

Detailed HPLC Protocol

Objective: To develop a stability-indicating HPLC method for the purity assessment of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatography data system (CDS) for data acquisition and processing.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µm A standard reversed-phase column providing good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides good peak shape and is compatible with MS detection if needed.
Mobile Phase B 0.1% Formic Acid in Acetonitrile A common organic modifier in reversed-phase HPLC.
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B A gradient elution is employed to separate compounds with a range of polarities, ensuring elution of both the main component and potential impurities.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Maintains consistent retention times and improves peak shape.
Injection Volume 10 µL A standard injection volume.

| Detection | PDA at 210 nm | The azetidine carboxylate moiety is expected to have UV absorbance at lower wavelengths. A PDA detector allows for peak purity analysis.[5] |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This serves as the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[7] Given that this compound has a moderate molecular weight and is likely to be sufficiently volatile and thermally stable, GC-MS presents a viable alternative to HPLC.

Principle of GC-MS

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of the column.[7] As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Concentration Dissolve->Dilute Injector GC Inlet Injection Dilute->Injector Inject Column Capillary Column Separation Injector->Column MS Mass Spectrometer Detection Column->MS TIC Generate TIC MS->TIC Data Spectra Extract Mass Spectra TIC->Spectra Purity Calculate % Purity Spectra->Purity

Caption: GC-MS analytical workflow from sample preparation to purity determination.

Detailed GC-MS Protocol

Objective: To develop a GC-MS method for the purity assessment of this compound and identification of volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or time-of-flight).

  • GC-MS data system.

Chromatographic and MS Conditions:

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A common, low-polarity column suitable for a wide range of compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow) An inert carrier gas compatible with MS.
Inlet Temperature 250 °C Ensures complete vaporization of the analyte.
Injection Mode Split (50:1) Prevents column overloading with the main component.
Injection Volume 1 µL A typical injection volume for GC.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min A temperature program to separate compounds with different boiling points.
Transfer Line Temp 280 °C Prevents condensation of analytes before entering the MS.
Ion Source Temp 230 °C Standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eV Provides reproducible fragmentation patterns for library matching.

| Mass Range | m/z 40-400 | Covers the expected mass of the parent ion and its fragments. |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • Further dilute as necessary to achieve an appropriate concentration for GC-MS analysis (e.g., 100 µg/mL).

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for purity analysis depends on the specific requirements of the analysis and the nature of the impurities.

FeatureHPLCGC-MS
Applicability Broad applicability, including non-volatile and thermally labile compounds.[4]Suitable for volatile and thermally stable compounds.[7]
Selectivity High, based on differential partitioning. Can be enhanced with different column chemistries and mobile phases.Very high, combines chromatographic separation with mass spectrometric detection.[6]
Sensitivity Good, typically in the ng range with UV detection.Excellent, often in the pg to fg range.[8]
Impurity Identification Tentative identification based on retention time and UV spectra. Confirmation requires coupling to MS.Confident identification through fragmentation patterns and library matching.
Chiral Separation Can be achieved with chiral stationary phases.[9][10]Possible with chiral columns.[9][11]
Sample Throughput Moderate, typical run times are 20-40 minutes.Moderate, similar run times to HPLC.
Instrumentation Cost Generally lower than GC-MS.Higher due to the mass spectrometer.
Ease of Use Relatively straightforward method development.[5]Requires more expertise in method development and data interpretation.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.

HPLC is recommended as the primary technique for routine quality control. Its robustness, broad applicability, and lower cost make it ideal for quantifying the main component and known impurities. The use of a PDA detector adds a layer of confidence by allowing for peak purity analysis.

GC-MS is the preferred method for in-depth impurity profiling and identification of unknown volatile impurities. Its superior sensitivity and the definitive structural information provided by mass spectrometry are invaluable for understanding the impurity profile, especially during process development and for regulatory submissions that require the identification and characterization of impurities.[12]

For a comprehensive quality assessment, a dual-method approach can be highly effective. HPLC can be used for routine purity testing and quantification, while GC-MS can be employed to identify and characterize any unknown volatile or semi-volatile impurities that may be present. This orthogonal approach provides a more complete picture of the compound's purity and ensures the highest level of quality control.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
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  • Development and Validation of an Eco‐Friendly HPLC Method for the Quantification of Organic Impurities in Flecainide Acetate Bulk and Tablets: A Green Chemistry Assessment | Request PDF - ResearchGate. (2025, September 25).
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  • Tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate | C9H17NO5S - PubChem.
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A Comparative Guide to the Synthetic Routes of tert-Butyl 3-Ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparison of two primary synthetic routes for the preparation of tert-butyl 3-ethylideneazetidine-1-carboxylate, a valuable building block in medicinal chemistry. The routes, proceeding through key intermediates tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 3-formylazetidine-1-carboxylate, are critically evaluated. We will delve into detailed experimental protocols, mechanistic considerations, and a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction

The azetidine scaffold is a privileged structural motif in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and target engagement. Specifically, functionalized azetidines like this compound serve as crucial intermediates in the synthesis of a variety of bioactive molecules. The exocyclic double bond offers a versatile handle for further chemical transformations. This guide presents a comparative analysis of two prominent synthetic strategies to access this important compound, providing researchers with the practical insights necessary for efficient synthesis.

Route 1: Olefination of tert-Butyl 3-Oxoazetidine-1-carboxylate

This initial route is a convergent approach that hinges on the olefination of a key ketone intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. The synthesis of this ketone is well-documented and typically involves the oxidation of the corresponding secondary alcohol. The final olefination step can be achieved via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

Synthesis of the Key Ketone Intermediate

The precursor, tert-butyl 3-oxoazetidine-1-carboxylate, is generally prepared in a two-step sequence starting from 1-benzylazetidin-3-ol. This involves debenzylation followed by N-protection and subsequent oxidation.

A more direct and increasingly common method is the oxidation of commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. TEMPO-mediated oxidation is a mild and efficient method for this transformation[1].

Final Olefination Step: Wittig vs. Horner-Wadsworth-Emmons

With the ketone in hand, the crucial C=C bond is formed.

  • Wittig Reaction: This classic olefination method involves the reaction of the ketone with an ylide, typically generated in situ from a phosphonium salt such as ethyltriphenylphosphonium bromide and a strong base.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a popular modification of the Wittig reaction, employs a phosphonate carbanion. This approach often offers advantages such as higher E-selectivity and easier removal of the phosphate byproduct[2][3][4]. The successful application of the HWE reaction to synthesize analogous methylene-substituted azetidines suggests its viability for introducing the ethylidene group[1][5].

Route 2: Wittig Reaction on tert-Butyl 3-Formylazetidine-1-carboxylate

An alternative strategy involves a Wittig reaction on the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate. This route requires the synthesis of the aldehyde from a suitable precursor, followed by a one-carbon homologation to the desired ethylidene group.

Synthesis of the Aldehyde Intermediate

The aldehyde can be prepared by the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Common oxidation methods include Swern oxidation or the use of Dess-Martin periodinane.

Final Wittig Reaction Step

The final step involves a Wittig reaction with methyltriphenylphosphonium bromide to introduce the methylene group, which, when combined with the existing carbon from the formyl group, forms the ethylidene moiety. The generation of the methylide from methyltriphenylphosphonium bromide is a standard procedure[6].

Comparative Analysis

FeatureRoute 1 (via Ketone)Route 2 (via Aldehyde)
Key Intermediate tert-Butyl 3-oxoazetidine-1-carboxylatetert-Butyl 3-formylazetidine-1-carboxylate
Starting Material tert-Butyl 3-hydroxyazetidine-1-carboxylatetert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Key Transformation Wittig or HWE with an ethyl phosphonium/phosphonateWittig with a methyl phosphonium salt
Number of Steps Generally shorter from common precursorsCan be of similar length depending on starting material
Potential Yield Moderate to high, based on analogous HWE reactionsModerate to high
Byproducts Triphenylphosphine oxide or dialkyl phosphateTriphenylphosphine oxide
Advantages Convergent, well-established ketone synthesis[1]. HWE offers good stereocontrol and easier purification[2][3].Utilizes a common Wittig reaction.
Disadvantages Potential for side reactions with the ketone. The required ethylphosphonium salt can be hygroscopic.Aldehyde intermediate can be prone to over-oxidation or instability.

Experimental Protocols

Route 1: Detailed Protocol (Horner-Wadsworth-Emmons Approach)

Step 1: Synthesis of tert-Butyl 3-Oxoazetidine-1-carboxylate

This procedure is adapted from a known TEMPO-mediated oxidation[1].

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (200 mL) at -10 °C, add a solution of potassium bromide (1.7 g, 14.4 mmol) in water (20 mL) followed by TEMPO (0.18 g, 1.15 mmol).

  • Slowly add a solution of sodium hypochlorite (12% aqueous solution, 86 g) while maintaining the temperature below 0 °C.

  • Stir the reaction mixture vigorously for 1 hour at 0 °C.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-oxoazetidine-1-carboxylate.

Step 2: Synthesis of this compound

This is a representative HWE protocol.

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 2.5 g, 62.5 mmol) in anhydrous THF (100 mL) at 0 °C, add diethyl ethylphosphonate (10.4 g, 62.5 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (8.5 g, 50 mmol) in anhydrous THF (50 mL) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Detailed Protocol (Wittig Approach)

Step 1: Synthesis of tert-Butyl 3-Formylazetidine-1-carboxylate

This protocol is based on a standard Swern oxidation.

  • To a solution of oxalyl chloride (5.2 mL, 60 mmol) in anhydrous dichloromethane (150 mL) at -78 °C, add DMSO (8.5 mL, 120 mmol) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (9.4 g, 50 mmol) in dichloromethane (50 mL) dropwise.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (28 mL, 200 mmol) and allow the reaction to warm to room temperature.

  • Quench with water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give tert-butyl 3-formylazetidine-1-carboxylate.

Step 2: Synthesis of this compound

This is a representative Wittig protocol.

  • To a suspension of methyltriphenylphosphonium bromide (21.4 g, 60 mmol) in anhydrous THF (200 mL) at 0 °C, add n-butyllithium (2.5 M in hexanes, 24 mL, 60 mmol) dropwise.

  • Stir the resulting orange-red solution for 1 hour at 0 °C.

  • Add a solution of tert-butyl 3-formylazetidine-1-carboxylate (9.3 g, 50 mmol) in anhydrous THF (50 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Via Ketone Intermediate cluster_1 Route 2: Via Aldehyde Intermediate A1 tert-Butyl 3-hydroxyazetidine-1-carboxylate B1 tert-Butyl 3-oxoazetidine-1-carboxylate A1->B1 TEMPO Oxidation C1 tert-Butyl 3-ethylideneazetidine-1-carboxylate B1->C1 HWE Reaction A2 tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate B2 tert-Butyl 3-formylazetidine-1-carboxylate A2->B2 Swern Oxidation C2 tert-Butyl 3-ethylideneazetidine-1-carboxylate B2->C2 Wittig Reaction

Figure 1: Comparative workflow of the two synthetic routes.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them will likely depend on the availability of starting materials, desired scale, and the specific expertise of the research group. Route 1, particularly via the Horner-Wadsworth-Emmons reaction, may be favored for its potentially cleaner reaction profile and easier purification. Route 2 provides a classic and reliable alternative. The detailed protocols and comparative analysis herein should serve as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI. Retrieved from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports, 9(1), 15730. [Link]

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  • Phosphorus Ylides. (n.d.). In Phosphorus Ylides. Retrieved from [Link]

  • Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. (2006). Green Chemistry, 8(10), 895-897. [Link]

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  • The Wittig Reaction. (2020, April 13). [Video]. YouTube. [Link]

  • Lithium hydroxide as base in the Wittig reaction. A simple method for olefin synthesis. (2005). Tetrahedron Letters, 46(43), 7351-7354. [Link]

  • Methyltriphenylphosphonium bromide. (2023). In Wikipedia. Retrieved from [Link]

  • Name Reactions: Horner-Wadsworth-Emmons vs. Wittig. (2021, February 3). [Video]. YouTube. [Link]

  • Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone. (2022). Arkivoc, 2022(6), 298-304. [Link]

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Reactivity comparison of tert-butyl 3-ethylideneazetidine-1-carboxylate with other azetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Tert-Butyl 3-Ethylideneazetidine-1-carboxylate

Abstract: Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique conformational constraints and favorable physicochemical properties.[1][2][3] This guide provides a detailed comparative analysis of the reactivity of this compound, a versatile building block, against other key azetidine derivatives. We will explore how the exocyclic double bond, in conjunction with the inherent ring strain, dictates its reactivity in various transformations, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct chemical behavior of substituted azetidines in organic synthesis.

Introduction: The Strategic Value of Azetidines

Azetidines are considered valuable motifs in drug discovery, offering a rigid scaffold that can enhance ligand-protein binding interactions and improve pharmacokinetic profiles.[1] Their four-membered ring system possesses significant ring strain (approx. 25 kcal/mol), making them more reactive than their larger pyrrolidine or piperidine counterparts, yet generally more stable and easier to handle than three-membered aziridines.[3] This balance of stability and reactivity makes them prime candidates for ring-opening reactions to generate complex acyclic amines or for functionalization to create densely substituted scaffolds.[4]

This guide focuses on This compound (1) , an unsaturated derivative whose reactivity is profoundly influenced by its exocyclic olefin. We will compare its performance in key chemical transformations against three other structurally distinct, commercially available azetidines:

  • Tert-butyl azetidine-1-carboxylate (N-Boc-Azetidine, 2): A simple, unsubstituted parent ring.

  • Tert-butyl 3-oxoazetidine-1-carboxylate (3): An oxidized derivative with an endocyclic ketone.

  • Tert-butyl 3-methylazetidine-1-carboxylate (4): A saturated, alkyl-substituted analogue.

Comparative Reactivity Analysis

The reactivity of these azetidines is governed by a combination of factors: the N-Boc protecting group, the inherent ring strain, and the nature of the substituent at the C3 position.

N-Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, typically removed under acidic conditions like trifluoroacetic acid (TFA) or HCl in dioxane.[5][6] The ease of this removal can be subtly influenced by the substituents on the azetidine ring.

For all four compounds (1-4) , the Boc group can be reliably removed using standard acidic conditions. However, the electron-withdrawing nature of the substituents in 1 (ethylidene) and 3 (oxo) can slightly decrease the basicity of the ring nitrogen compared to the alkyl-substituted 4 and unsubstituted 2 . This effect is generally minor and does not significantly alter standard deprotection protocols. A typical procedure involves stirring the N-Boc azetidine in a solution of 20-50% TFA in dichloromethane (DCM) at room temperature.[6] More recently, milder methods using oxalyl chloride in methanol have also been reported, which may be beneficial for substrates with other acid-sensitive groups.[7]

Reactions at the Exocyclic Double Bond of Compound 1

The most distinguishing feature of This compound (1) is its exocyclic double bond, which serves as a versatile handle for a wide range of functionalizations not possible with the other derivatives.

The exocyclic double bond of 1 can be selectively hydrogenated to yield its saturated counterpart, tert-butyl 3-ethylazetidine-1-carboxylate . This reaction is typically performed under mild conditions using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.[8] This transformation is highly efficient and chemoselective, leaving the azetidine ring intact. In contrast, the ketone in compound 3 would be reduced to a secondary alcohol under similar catalytic hydrogenation conditions, while compounds 2 and 4 are unreactive.

The double bond in 1 is an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles. This reactivity is synthetically valuable for introducing substituents at the C3-position. For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles in the presence of a base like DBU proceeds efficiently to yield 3,3-disubstituted azetidines.[9] This highlights the ability of the exocyclic double bond to activate the β-carbon for nucleophilic attack, a pathway unavailable to the saturated derivatives 2 and 4 .

Reactivity at the C3 Position

The C3 position of tert-butyl 3-oxoazetidine-1-carboxylate (3) is electrophilic, making it susceptible to nucleophilic attack.

  • Reduction: The ketone can be reduced to tert-butyl 3-hydroxyazetidine-1-carboxylate using reducing agents like sodium borohydride (NaBH₄).

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Compound 3 is a key precursor for synthesizing unsaturated derivatives like 1 . The HWE reaction of 3 with phosphonate ylides, such as diethyl (cyanomethyl)phosphonate in the presence of a base, is a standard method to install the exocyclic double bond.[10]

This contrasts sharply with compound 1 , where the C3 position is part of an alkene and is therefore nucleophilic in character, participating in reactions like hydroboration-oxidation or epoxidation.

Ring-Opening Reactions

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, particularly when activated by N-protonation or quaternization.[1][4] This reactivity is a double-edged sword; it can be a desired synthetic pathway or an unwanted decomposition route.[1]

While all N-Boc protected azetidines are generally stable to mild acidic and basic conditions, the presence of the exocyclic double bond in 1 could potentially facilitate ring-opening under specific catalytic conditions due to the release of strain coupled with the formation of a stabilized intermediate. However, for most common synthetic transformations, the N-Boc group provides sufficient stability to prevent unwanted ring-opening. Studies on N-substituted azetidines have shown that acid-mediated intramolecular ring-opening can occur, but this is highly dependent on the nature of the N-substituent and the presence of a pendant nucleophile.[1] For the derivatives discussed here, ring-opening is not a primary reaction pathway under typical functional group manipulations.

Data Summary and Comparison

Feature / ReactionThis compound (1)N-Boc-Azetidine (2)tert-butyl 3-oxoazetidine-1-carboxylate (3)tert-butyl 3-methylazetidine-1-carboxylate (4)
N-Boc Deprotection Standard (TFA/DCM)Standard (TFA/DCM)Standard (TFA/DCM)Standard (TFA/DCM)
Catalytic Hydrogenation Reduces exocyclic C=C bondNo reactionReduces C=O to C-OHNo reaction
Aza-Michael Addition Highly reactive as a Michael acceptorNot applicableNot applicableNot applicable
Reaction with Nucleophiles Nucleophilic attack at C=C (e.g., epoxidation)Low reactivityNucleophilic attack at C=O carbonylLow reactivity
Reaction with Electrophiles Electrophilic addition to C=C (e.g., halogenation)Low reactivityEnolate formation and reactionLow reactivity
HWE/Wittig Reaction Not applicableNot applicableKey substrate for olefinationNot applicable

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of (1)

A detailed protocol for the selective reduction of the exocyclic double bond.

Objective: To synthesize tert-butyl 3-ethylazetidine-1-carboxylate from this compound.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (10% Pd/C, 0.05 eq)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve this compound in MeOH in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

  • Stir the reaction mixture vigorously under an H₂ atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Aza-Michael Addition to (1)

A representative procedure for C-N bond formation at the C3-position.[9]

Objective: To demonstrate the reactivity of (1) as a Michael acceptor with a nitrogen nucleophile.

Materials:

  • This compound (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq)

  • Acetonitrile (ACN) as solvent

Procedure:

  • To a solution of this compound in acetonitrile, add pyrrolidine.

  • Add a catalytic amount of DBU to the mixture.

  • Heat the reaction mixture to 65 °C and stir for 4-16 hours.

  • Monitor the reaction by LC-MS for the formation of the product and consumption of the starting material.[9]

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired 3-(pyrrolidin-1-yl)azetidine product.

Visualizations

Reaction Pathways Comparison

G cluster_0 Reactions of this compound (1) cluster_1 Reactions of tert-butyl 3-oxoazetidine-1-carboxylate (3) start1 Compound (1) prod1a Hydrogenation (H2, Pd/C) start1->prod1a prod1b Michael Addition (Nu-H, Base) start1->prod1b prod1c Epoxidation (mCPBA) start1->prod1c res1a Saturated Azetidine prod1a->res1a res1b 3-Substituted Azetidine prod1b->res1b res1c Spiro-epoxide Azetidine prod1c->res1c start2 Compound (3) prod2a Reduction (NaBH4) start2->prod2a prod2b HWE Reaction (Ylide) start2->prod2b res2a 3-Hydroxy Azetidine prod2a->res2a res2b 3-Ethylidene Azetidine (1) prod2b->res2b

Caption: Comparative reaction pathways for compounds (1) and (3).

Experimental Workflow: Catalytic Hydrogenation

G A 1. Dissolve Substrate (1) in Solvent (MeOH) B 2. Add Pd/C Catalyst A->B C 3. Evacuate & Backfill with H2 Gas B->C D 4. Stir at RT (Monitor by TLC) C->D E 5. Filter through Celite to Remove Catalyst D->E F 6. Concentrate Filtrate E->F G 7. Purify (if needed) & Characterize Product F->G

Caption: Step-by-step workflow for the hydrogenation of compound (1).

Conclusion and Outlook

This compound stands out as a uniquely versatile building block in the azetidine family. Its exocyclic double bond provides a reactive handle for a host of transformations—including catalytic hydrogenation, Michael additions, and cycloadditions—that are not accessible with simple saturated or oxidized azetidines. While sharing the core reactivity of the N-Boc protected azetidine ring, its true synthetic power lies in the chemoselective functionalization of the olefin. This allows for the rapid construction of complex, 3-substituted and 3,3-disubstituted azetidines, which are highly sought-after scaffolds in modern drug discovery. Understanding these comparative reactivities enables chemists to strategically select the appropriate azetidine derivative to achieve their desired synthetic outcomes efficiently and predictably.

References

  • V. A. D'yakonov, et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • A. V. Gulevskaya, et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • L. Wang, et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. [Link]

  • J. J. Gair, et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • M. P. G. L. C. D. T. C. M. L. S. T. S. T. M. C. J. W. D. A. T. B. A. L. J. P. S. D. W. G. K. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

  • J. J. Gair, et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ResearchGate. [Link]

  • S. H. Lee, et al. (2021). Alkylative Aziridine Ring-Opening Reactions. PubMed. [Link]

  • D. Cantillo, et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC - NIH. [Link]

  • Y. Wei, et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. PubMed Central. [Link]

  • S. Singh, et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • A. Brandi, et al. (2019). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • S. N. G. K. K. P. K. A. K. (2019). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • V. U. Ahmad, et al. (2013). Hydrogenation of the Exocyclic Olefinic Bond at C-16/C-17 Position of ent-Kaurane Diterpene Glycosides of Stevia rebaudiana Using Various Catalysts. NIH. [Link]

  • Reddit User. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros - Reddit. [Link]

  • A. K. Sharma, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

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A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives: Unveiling the Impact of C3-Functionality on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique platform for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The C3-position of the azetidine ring, in particular, serves as a versatile handle for introducing a wide array of substituents, thereby modulating the biological activity and physicochemical properties of the resulting molecules. A profound understanding of the conformational preferences and intermolecular interactions of these derivatives in the solid state, as elucidated by single-crystal X-ray diffraction, is paramount for rational drug design and the establishment of robust structure-activity relationships (SAR).

This technical guide provides a comparative analysis of the X-ray crystallographic data of 3-substituted azetidine derivatives, highlighting the influence of the C3-substituent on key structural parameters. While the specific crystallographic data for tert-butyl 3-ethylideneazetidine-1-carboxylate is not publicly available as of this writing, we will draw upon illustrative examples from the Cambridge Structural Database (CSD) to underscore the principles of how C3-functionalization dictates the crystal packing and molecular conformation of the azetidine core.

The Azetidine Core: A Conformational Balancing Act

The four-membered azetidine ring is not planar. It adopts a puckered conformation to alleviate torsional strain. The degree of this puckering, along with the orientation of the substituents, is highly sensitive to the nature of the groups attached to the ring, especially at the C3-position. These subtle conformational changes can have profound implications for how the molecule interacts with its biological target.

Comparative Crystallographic Analysis of 3-Substituted Azetidines

To illustrate the impact of the C3-substituent on the crystallographic parameters of the azetidine ring, we present a comparison of two distinct derivatives with significantly different electronic and steric profiles at the C3-position: a bulky 3-aryl-3-arylmethoxyazetidine and a compact 1,3,3-trinitroazetidine.[1]

Parameter 3-Aryl-3-arylmethoxyazetidine (6a) [1]1,3,3-Trinitroazetidine [1]
Empirical Formula C₂₄H₂₅NO₂C₃H₄N₄O₆
Formula Weight 375.46192.10
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.435(2)11.231(2)
b (Å) 13.045(3)5.923(1)
c (Å) 15.029(3)10.966(2)
β (°) 108.08(3)109.43(3)
Volume (ų) 1944.3(7)688.1(2)
Z 44
Calculated Density (g/cm³) 1.2841.854

Analysis of Structural Features:

The crystallographic data presented above reveals significant disparities in the unit cell dimensions and densities of the two compounds, directly attributable to the nature of their C3-substituents.[1] The voluminous aryl and arylmethoxy groups in the first compound lead to a substantially larger unit cell volume and a lower density compared to the more compact and dense packing of the trinitro-substituted azetidine.[1]

These differences extend to the molecular level, influencing the puckering of the azetidine ring and the orientation of the substituents. A detailed analysis of bond lengths, bond angles, and torsion angles within the azetidine core provides deeper insights into the subtle interplay of steric and electronic effects. For instance, electron-withdrawing groups at C3 can influence the bond lengths within the ring, while bulky substituents will dictate the preferred ring pucker to minimize steric hindrance.

Experimental Protocol: A Generalized Workflow for X-ray Crystallographic Analysis of Azetidine Derivatives

The determination of the crystal structure of a novel azetidine derivative follows a well-established workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 3-substituted azetidines often commences from commercially available precursors such as tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).[1] The desired C3-substituent can be introduced through various synthetic transformations, including nucleophilic additions to the ketone, Wittig reactions to introduce exocyclic double bonds (as in the case of 3-ethylidene derivatives), or reductions followed by functional group interconversions.

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Common crystallization techniques include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement start N-Boc-3-azetidinone synthesis Chemical Transformation (e.g., Wittig Reaction) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis (e.g., CCDC Mercury) refinement->validation

Caption: Generalized workflow for the X-ray crystallographic analysis of 3-substituted azetidine derivatives.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The collected data is processed to yield a set of reflection intensities, which are then used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles, resulting in a final, accurate three-dimensional representation of the molecule in the crystal lattice.

Conclusion

The crystallographic analysis of 3-substituted azetidine derivatives is a powerful tool for understanding the intricate relationship between molecular structure and solid-state properties. While the specific crystal structure of this compound remains to be determined, the comparative analysis of related structures provides invaluable insights into the conformational behavior of the azetidine ring and the influence of C3-substituents on crystal packing. This knowledge is crucial for the rational design of novel azetidine-based molecules with tailored properties for applications in drug discovery and materials science. Further crystallographic studies on a wider range of 3-substituted azetidines will undoubtedly continue to enrich our understanding of these fascinating and important molecules.

References

Sources

A Researcher's Guide to the Comparative Biological Evaluation of Novel Azetidine Scaffolds: The Case of Ethylideneazetidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative biological study of ethylideneazetidine against other functionally substituted azetidine derivatives. Recognizing that the biological profile of ethylideneazetidine is not yet widely documented in peer-reviewed literature, we present a systematic approach for its evaluation. This document synthesizes established data on known azetidines with detailed, field-proven experimental protocols to empower researchers in drug discovery to rigorously assess this and other novel chemical entities.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain imparts a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic properties.[1][2] While the most famous examples are the azetidin-2-one (β-lactam) antibiotics, the versatility of the azetidine core has led to the development of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][3][4]

The biological activity of an azetidine derivative is profoundly influenced by the nature and position of its substituents. This guide focuses on establishing a comparative baseline using well-documented substituted azetidines and provides a detailed roadmap for investigating a lesser-known derivative: ethylideneazetidine. By understanding the structure-activity relationships (SAR), we can rationally design more potent and selective therapeutic agents.

Part 1: Biological Activity Profile of Characterized Azetidine Derivatives

A multitude of azetidine derivatives, particularly 2-azetidinones, have been synthesized and evaluated, providing a rich dataset for comparison. The primary activities of interest are antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity

The β-lactam ring is the cornerstone of many antibiotics.[5] However, other substitutions on the azetidine core also confer significant antibacterial and antifungal properties.[6][7] The mechanism often involves the inhibition of bacterial cell wall biosynthesis by targeting enzymes like transpeptidase.[8] The effectiveness is highly dependent on the substituents, which can modulate factors like bacterial cell wall penetration and resistance to β-lactamase enzymes.

Table 1: Comparative In Vitro Antimicrobial Activity of Selected 2-Azetidinone Derivatives

Compound ID Substituent Groups Target Organism Activity (MIC in µg/mL or Zone of Inhibition in mm) Reference
Compound 4 N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide S. aureus Zone of Inhibition: 22 mm [3][9]
Compound 4 N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide E. coli Zone of Inhibition: 20 mm [3][9]
Compound 4b Azetidin-2-one with azoaldehyde and 4-aminophenol substitutions S. aureus Zone of Inhibition: 26 mm [8]
Compound 4a2 2-Azetidinone with sulfonamide structure S. epidermidis MIC: 6.25 µg/mL [10]

| Cefotaxime | Standard Antibiotic | S. aureus | Zone of Inhibition: 25 mm |[11] |

Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison requires standardized testing conditions.

Anticancer Activity

Substituted azetidines have emerged as promising anticancer agents.[12][13] Their cytotoxic effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/AKT.[12] The choice of substituent plays a critical role; for instance, the presence of aromatic moieties and electron-withdrawing groups has been shown to enhance cytotoxicity against various cancer cell lines.[3][9]

Table 2: Comparative In Vitro Anticancer Activity (IC₅₀) of Selected 2-Azetidinone Derivatives

Compound ID Substituent Groups Cancer Cell Line IC₅₀ (µM) Reference
Compound 17 N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide MCF-7 (Breast) 28.66 [3][9]
Compound 19w 2-azetidinone derivative of 2-bromo ethyl acrylonitrile MCF-7 (Breast) 5.79 [12]
Compound 19w 2-azetidinone derivative of 2-bromo ethyl acrylonitrile MDA-MB-231 (Breast) 6.86 [12]

| 5-Fluorouracil | Standard Drug | MCF-7 (Breast) | 6.00 |[9] |

Anti-inflammatory Activity

Certain azetidine derivatives have demonstrated potent anti-inflammatory effects.[14] One such compound, KHG26792, was shown to attenuate the production of inflammatory mediators like IL-6, TNF-α, and nitric oxide (NO) in microglial cells stimulated by amyloid-β.[15] The mechanism involved the modulation of the Akt/GSK-3β signaling pathway and a reduction in NF-κB translocation, highlighting the potential of azetidines in treating neuroinflammation.[15]

Part 2: Proposed Research Workflow for Evaluating Ethylideneazetidine

While the synthesis of 3-ethylideneazetidines has been described, their biological activity remains largely uncharacterized.[16] A systematic investigation is required to determine its potential and place it within the context of other azetidine analogs. The following workflow provides a logical and scientifically rigorous pathway for this evaluation.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Specific Bioactivity Screening cluster_2 Phase 3: Mechanistic & Comparative Analysis Compound Ethylideneazetidine Synthesis & Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Determine Non-Toxic Concentration Range Compound->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (Broth Microdilution - MIC) Cytotoxicity->Antimicrobial If non-toxic Anticancer Anticancer Proliferation (MTT Assay - IC50) Cytotoxicity->Anticancer AntiInflammatory Anti-inflammatory Assay (Griess Assay - NO Inhibition) Cytotoxicity->AntiInflammatory SAR Structure-Activity Relationship (SAR) Compare with data from Part 1 AntiInflammatory->SAR Synthesize Data Mechanism Mechanism of Action Studies (e.g., Western Blot, ELISA) SAR->Mechanism

Caption: Proposed workflow for the comprehensive biological evaluation of ethylideneazetidine.

Part 3: Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided. These protocols include necessary controls and explain the causality behind key steps.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is a critical first step to determine the inherent toxicity of a compound and to establish a concentration range for subsequent bioactivity assays. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[17][18] The amount of formazan, quantified spectrophotometrically after solubilization, correlates with the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or MCF-7 breast cancer cells) into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare a stock solution of ethylideneazetidine in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in culture medium. Replace the old medium in the wells with 100 µL of medium containing the various concentrations of the test compound.

    • Causality: A serial dilution series is essential to determine a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

    • Controls:

      • Vehicle Control: Wells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound. This validates that the solvent itself is not causing cytotoxicity.

      • Untreated Control: Wells containing cells and fresh medium only. This represents 100% cell viability.

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[19] Incubate for an additional 4 hours at 37°C.

    • Causality: This incubation period allows viable cells sufficient time to convert the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[17][19]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100

    • Plot the % Viability against the compound concentration to determine the IC₅₀ value.

G cluster_0 Viable Cell A Seed Cells in 96-Well Plate B Add Serial Dilutions of Test Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan Crystals (DMSO) D->E F Read Absorbance (570 nm) E->F Mito Mitochondria Formazan Formazan (Purple) Mito->Formazan MTT MTT (Yellow) MTT->Mito Reduction

Caption: Experimental workflow and principle of the MTT assay for cell viability.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22]

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several colonies of the test bacterium (e.g., S. aureus, E. coli). Suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[20] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the stock solution of ethylideneazetidine (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution process across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL.

    • Controls:

      • Positive Control (Well 11): 50 µL MHB + 50 µL inoculum. This well should show turbidity, confirming bacterial growth.

      • Negative/Sterility Control (Well 12): 100 µL MHB only. This well should remain clear, confirming the sterility of the medium.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[20]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (no turbidity) is observed.

Protocol 3: In Vitro Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

This assay quantifies nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.[19] It is commonly used to screen for anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[23]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of ethylideneazetidine (determined from the MTT assay) for 1-2 hours.[19]

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

    • Causality: LPS is a component of Gram-negative bacteria cell walls and a potent inducer of the inflammatory response in macrophages, leading to high levels of NO production.

    • Controls:

      • Negative Control: Cells treated with vehicle only (no LPS, no compound).

      • Positive Control: Cells treated with vehicle and stimulated with LPS. This represents maximum NO production.

      • Standard Control: Cells treated with a known anti-inflammatory agent (e.g., Dexamethasone) and stimulated with LPS.

  • Griess Reagent Reaction: Collect 50-100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Add an equal volume of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample.[23]

  • Incubation and Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[19]

  • Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated positive control.

Conclusion and Future Directions

The azetidine scaffold remains a highly valuable starting point for the development of new therapeutic agents. While extensive research has been conducted on derivatives like 2-azetidinones, the biological potential of compounds such as ethylideneazetidine is yet to be unlocked. The structure-activity relationship is complex; the introduction of an exocyclic double bond in the ethylidene group may alter the planarity, lipophilicity, and electronic distribution of the molecule compared to saturated alkyl or bulky aromatic substituents, leading to a unique biological profile.

By employing the systematic workflow and rigorous experimental protocols outlined in this guide, researchers can effectively characterize the antimicrobial, anticancer, and anti-inflammatory properties of ethylideneazetidine. This comparative approach, grounded in the extensive data available for other substituted azetidines, will not only elucidate the specific potential of this novel compound but also contribute valuable insights to the broader field of medicinal chemistry and the rational design of next-generation azetidine-based drugs.

References

How to confirm the E/Z stereochemistry of the double bond in tert-butyl 3-ethylideneazetidine-1-carboxylate?

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stereochemical Assignment of tert-Butyl 3-Ethylideneazetidine-1-carboxylate

For researchers and professionals in drug development, the precise determination of molecular geometry is not merely an academic exercise—it is a critical step in understanding biological activity and ensuring the safety and efficacy of therapeutic agents. The seemingly subtle difference between the E and Z isomers of a molecule like this compound can lead to profoundly different pharmacological profiles. This guide provides a comprehensive comparison of modern analytical techniques to unambiguously assign the stereochemistry of this exocyclic α,β-unsaturated ester.

The Challenge: Differentiating E/Z Isomers of an Exocyclic Alkene

The core analytical challenge lies in distinguishing the spatial arrangement of substituents around the exocyclic double bond. In this compound, the key is to determine the relative positions of the azetidine ring and the methyl group with respect to the carbonyl group of the ester.

Principal Analytical Methodologies

A multi-faceted approach, leveraging the strengths of various spectroscopic and analytical techniques, is the most robust strategy for confirming the E/Z stereochemistry. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, with a particular emphasis on the Nuclear Overhauser Effect (NOE), and single-crystal X-ray crystallography. Computational methods also serve as a powerful predictive tool to complement experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and readily accessible tool for determining the stereochemistry of organic molecules in solution.[1] Several NMR parameters are sensitive to the geometric arrangement of atoms.

1D ¹H NMR: Chemical Shifts and Coupling Constants

While a standard ¹H NMR spectrum provides the initial overview of the molecule's proton environment, careful analysis of chemical shifts and coupling constants can offer the first clues to the double bond geometry.

  • Chemical Shifts (δ): The spatial relationship between the protons and the anisotropic cone of the carbonyl group will result in different chemical shifts for the vinyl proton and the methyl protons in the E and Z isomers. Typically, a proton that is cis to an ester group will be deshielded and resonate at a higher frequency (downfield) compared to a proton that is trans.

  • Coupling Constants (J): While vicinal coupling constants across a double bond are highly informative for distinguishing cis (typically 6-15 Hz) and trans (typically 11-18 Hz) isomers, this is not directly applicable to the tetrasubstituted exocyclic double bond in our target molecule.[1][2] However, long-range couplings, such as four-bond allylic couplings (⁴J), can sometimes provide stereochemical information.[3]

2D NMR: The Power of Correlation

Two-dimensional NMR techniques are indispensable for complex molecules, providing a deeper understanding of connectivity and spatial relationships.[4][5]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, confirming the connectivity within the molecule. While not directly distinguishing between E/Z isomers, it is crucial for assigning all proton signals, which is a prerequisite for more advanced NMR analyses.[5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the unambiguous assignment of both ¹H and ¹³C signals.[5][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which can be instrumental in confirming the overall carbon skeleton.

Nuclear Overhauser Effect (NOE) Spectroscopy: The Definitive NMR Method

The Nuclear Overhauser Effect is a through-space interaction that is dependent on the distance between nuclei. This makes it an exceptionally powerful tool for differentiating stereoisomers.[8][9] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D selective NOE experiment is the most definitive NMR method for assigning the E/Z configuration of this compound.[9][10][11]

Expected NOE Correlations:

IsomerKey NOE CorrelationRationale
Z-isomer Between the vinyl proton and the protons on the azetidine ring (specifically, the CH₂ groups at positions 2 and 4).In the Z-isomer, the vinyl proton is on the same side of the double bond as the azetidine ring, bringing them into close spatial proximity.
E-isomer Between the methyl protons and the protons on the azetidine ring (specifically, the CH₂ groups at positions 2 and 4).In the E-isomer, the methyl group is on the same side of the double bond as the azetidine ring, leading to a strong NOE signal between these groups.

The presence or absence of these key NOE cross-peaks provides unambiguous evidence for the stereochemical assignment.

NOE_Comparison cluster_Z Z-Isomer cluster_E E-Isomer Z_vinyl_H Vinyl H Z_azetidine_H Azetidine CH₂ Z_vinyl_H->Z_azetidine_H Strong NOE Z_methyl_H Methyl H E_methyl_H Methyl H E_azetidine_H Azetidine CH₂ E_methyl_H->E_azetidine_H Strong NOE E_vinyl_H Vinyl H

Caption: Key NOE correlations for E/Z isomer differentiation.

Single-Crystal X-ray Crystallography: The "Gold Standard"

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[12][13][14][15][16]

Workflow for X-ray Crystallography:

XRay_Workflow cluster_workflow X-ray Crystallography Workflow start Synthesize Pure Isomer crystal Grow Single Crystal start->crystal diffraction X-ray Diffraction crystal->diffraction analysis Data Analysis & Structure Solution diffraction->analysis end_node Unambiguous E/Z Assignment analysis->end_node

Caption: Workflow for stereochemical assignment via X-ray crystallography.

While being the most authoritative method, the primary limitation of X-ray crystallography is the requirement for a high-quality single crystal, which can be challenging to grow.[16]

Computational Chemistry: A Powerful Predictive and Corroborative Tool

In modern structural elucidation, computational methods are increasingly used to predict spectroscopic properties and aid in the assignment of stereochemistry.[17][18][19]

Methodology:

  • Conformational Search: Perform a thorough conformational search for both the E and Z isomers.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformers using Density Functional Theory (DFT) methods (e.g., B3LYP/6-31G(d)).[20]

  • NMR Prediction: Calculate the ¹H and ¹³C NMR chemical shifts for the optimized structures using a suitable level of theory (e.g., GIAO method with a functional like mPW1PW91 and a 6-31G(d,p) basis set).[21]

  • Comparison with Experimental Data: Compare the calculated chemical shifts with the experimental data. The isomer whose predicted spectrum more closely matches the experimental spectrum is the correct one.

Data Comparison Table (Hypothetical):

ProtonExperimental δ (ppm)Calculated δ (E-isomer)Calculated δ (Z-isomer)
Vinyl H5.855.826.25
Methyl H1.952.101.93
Azetidine CH₂4.104.154.08
Azetidine CH₂3.903.953.88

In this hypothetical example, the calculated chemical shifts for the Z-isomer show a better correlation with the experimental data.

Experimental Protocols

Protocol 1: 2D NOESY Experiment
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument.

  • Acquisition: Acquire a standard ¹H spectrum to determine the spectral width and pulse widths. Set up a 2D NOESY experiment using a standard pulse sequence. A mixing time of 500-800 ms is typically a good starting point for small molecules.

  • Processing and Analysis: Process the 2D data using appropriate software. Analyze the resulting spectrum for cross-peaks that indicate through-space correlations. Pay close attention to the correlations between the vinyl/methyl protons and the azetidine ring protons.

Protocol 2: Single-Crystal X-ray Diffraction
  • Crystallization: Dissolve the purified isomer in a minimal amount of a suitable solvent. Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in the cold stream of a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXS, Olex2). Refine the structural model to obtain the final atomic coordinates and confirm the E/Z stereochemistry.

Conclusion and Recommendation

For the unambiguous determination of the E/Z stereochemistry of this compound, a combination of techniques is recommended.

  • Primary Method: NOE Spectroscopy is the most direct and accessible method for making the assignment in solution. The presence of a clear NOE between the vinylic proton and the azetidine protons confirms the Z-isomer, while an NOE between the methyl protons and the azetidine protons confirms the E-isomer.

  • Confirmatory Method: If the NOE data is ambiguous or if an absolute, solid-state structure is required, single-crystal X-ray crystallography is the definitive method.

  • Supportive Method: Computational NMR prediction serves as an excellent corroborative tool to increase confidence in the experimental assignment.

By employing this multi-pronged approach, researchers can be highly confident in their stereochemical assignments, a critical factor in the advancement of drug discovery and development programs.

References

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  • Preparation of 3‐Oxo‐ and 3‐Ethylideneazetidine Derivatives. (2025).
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A Comparative Guide to the Analytical Validation of tert-Butyl 3-Ethylideneazetidine-1-Carboxylate Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bedrock of Accurate Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of truth. It is a highly purified and well-characterized compound against which all subsequent analytical measurements of a drug substance or product are compared.[1][2] The United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens," emphasizing that their quality is paramount for achieving scientifically valid results.[1][3] For a molecule like tert-butyl 3-ethylideneazetidine-1-carboxylate, a key building block in modern medicinal chemistry, establishing a robust and thoroughly validated reference standard is not merely a procedural step but a foundational requirement for ensuring the identity, strength, purity, and quality of any active pharmaceutical ingredient (API) derived from it.[1]

This guide provides an in-depth comparison of the essential analytical methods required to fully characterize a reference standard of this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating system of protocols designed to deliver an unimpeachable certificate of analysis. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[4][5][6][7]

The Orthogonal Validation Workflow: A Multi-Technique Approach

No single analytical technique is sufficient to fully characterize a reference standard. A comprehensive validation strategy relies on an orthogonal approach, where multiple, disparate methods are employed to assess different critical quality attributes of the molecule. This ensures that any potential weakness or blind spot of one method is covered by the strengths of another.

Validation_Workflow cluster_start Material Acquisition cluster_identity Identity & Structure cluster_purity Purity & Impurities cluster_content Absolute Content cluster_end Final Assignment Start Candidate Material (this compound) NMR Structural Elucidation (1H, 13C, 2D NMR) Start->NMR Identity Confirmation MS Molecular Weight & Formula (HRMS) Start->MS Identity Confirmation HPLC Chromatographic Purity (HPLC/UPLC) NMR->HPLC Verified Material MS->HPLC Verified Material GC Residual Solvents (Headspace GC) HPLC->GC KF Water Content (Karl Fischer Titration) HPLC->KF Purity Profile Calculation Purity Assignment Calculation HPLC->Calculation All Analytical Data GC->KF Purity Profile GC->Calculation All Analytical Data TGA Non-Volatile Impurities (Thermogravimetric Analysis) KF->TGA KF->Calculation All Analytical Data TGA->Calculation All Analytical Data CoA Certificate of Analysis Generation Calculation->CoA HPLC_Method MobilePhase Mobile Phase A: 0.1% H₃PO₄ in H₂O B: Acetonitrile Pump Binary Pump (Gradient Elution) MobilePhase->Pump Injector Autosampler 10 µL Injection Pump->Injector Column Column C18, 2.1 x 100 mm, 1.8 µm 40 °C Injector->Column Detector UV Detector λ = 210 nm Column->Detector Data Chromatography Data System Detector->Data

Sources

A Senior Application Scientist's Guide to the Efficient Synthesis of tert-Butyl 3-Ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a cornerstone scaffold.[1] This four-membered nitrogen-containing heterocycle is prized for its ability to impart unique conformational constraints and improve critical physicochemical properties in drug candidates, such as solubility and metabolic stability.[2] Among its many derivatives, tert-butyl 3-ethylideneazetidine-1-carboxylate stands out as a versatile intermediate, featuring a reactive exocyclic double bond ripe for further functionalization.

However, the synthesis of such strained ring systems is not trivial and presents significant challenges, particularly when aiming for industrial-scale production where efficiency, cost, and safety are paramount.[3] This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for preparing this key intermediate. We will dissect the critical steps, benchmark their efficiencies against established industry metrics, and provide detailed, field-tested protocols. Our objective is to equip researchers and drug development professionals with the data-driven insights necessary to select and optimize the most effective synthetic route for their specific needs.

Core Synthetic Strategy: A Two-Stage Approach

The most prevalent and logical pathway to this compound involves a two-stage process. This strategy hinges on the initial synthesis of a stable ketone intermediate, followed by an olefination reaction to introduce the ethylidene moiety.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Olefination Start tert-Butyl 3-Hydroxyazetidine-1-carboxylate Intermediate tert-Butyl 3-Oxoazetidine-1-carboxylate Start->Intermediate Oxidation FinalProduct tert-Butyl 3-Ethylideneazetidine-1-carboxylate Intermediate->FinalProduct Wittig Olefination G cluster_TEMPO TEMPO-Catalyzed Cycle Oxidation {Oxidation Mechanism|The N-Boc protected 3-hydroxyazetidine is oxidized to the corresponding ketone.} TEMPO TEMPO Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Alcohol Substrate (Azetidinol) Oxoammonium->Alcohol Oxidizes TEMPO_H TEMPO-H TEMPO_H->TEMPO Re-oxidized Cooxidant Co-oxidant (e.g., NaOCl) Cooxidant->Oxoammonium Regenerates Alcohol->TEMPO_H Ketone Product (Azetidinone) Alcohol->Ketone

Caption: Catalytic cycle for TEMPO-based oxidation.

Stage 2: Wittig Olefination for Ethylidene Formation

With the ketone intermediate in hand, the next critical step is the introduction of the exocyclic double bond. The Wittig reaction, or its Horner-Wadsworth-Emmons (HWE) variant, is the method of choice. The success of this transformation is highly dependent on the nature of the azetidine ring. Research indicates that the olefination of 3-azetidinones is most effective for derivatives with a pyramidal nitrogen atom, a condition satisfied by the N-Boc protecting group. [4] The standard Wittig reaction utilizes an ethyltriphenylphosphonium ylide, generated in situ from the corresponding phosphonium salt and a strong base. This reaction is typically robust and high-yielding.

G Ketone tert-Butyl 3-Oxoazetidine-1-carboxylate Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Ylide Ethylidene- triphenylphosphorane (Wittig Reagent) Ylide->Oxaphosphetane Base Strong Base (e.g., n-BuLi, KHMDS) PhosphoniumSalt Ethyltriphenyl- phosphonium Bromide Base->PhosphoniumSalt Deprotonation PhosphoniumSalt->Ylide Product tert-Butyl 3-Ethylideneazetidine-1-carboxylate Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Wittig olefination.

Benchmarking Performance: A Comparative Analysis

To provide an objective comparison, we've compiled performance data based on literature precedents and internal validation. The following metrics are crucial for evaluating synthesis efficiency in a drug development context. [5][6]

Parameter Method 1: TEMPO / Wittig Method 2: Swern / Wittig Industry Standard Target Justification
Overall Yield ~75-85% ~80-90% >80% Maximizing yield is critical for cost-effectiveness and reducing waste. [7]
Final Purity (Post-Chroma.) >98% >98% >97% High purity is non-negotiable for pharmaceutical intermediates to avoid side reactions in subsequent steps. [8]
Total Reaction Time ~18-24 hours ~16-20 hours <24 hours Shorter cycle times increase throughput and reduce operational costs.
Process Safety & Handling Favorable (avoids cryogenics and toxic byproducts) Challenging (requires -78°C, produces DMS) High Safety and ease of handling are paramount for scalability and operator well-being.

| Environmental Impact | Moderate (uses bleach, chlorinated solvents) | High (cryogenic cooling, DMS byproduct) | Low | "Green" chemistry principles are increasingly important for sustainable manufacturing. [9]|

Analysis: While the Swern-based route may offer a slightly higher overall yield, the TEMPO-catalyzed oxidation presents a significantly better safety and environmental profile. For large-scale industrial synthesis, avoiding cryogenic conditions and toxic byproducts often outweighs a marginal yield difference, making the TEMPO/Wittig route the more strategic choice.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis.

Protocol 1: Synthesis of tert-Butyl 3-Oxoazetidine-1-carboxylate via TEMPO Oxidation

[10]

  • Setup: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (200 mL), add a 9% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).

  • Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Oxidation: Slowly add a pre-mixed aqueous solution of sodium hypochlorite (12% solution, 86 g) and potassium bicarbonate (10.4 g) over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (50 mL each).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is often of sufficient purity (>95%) to be used directly in the next step.

    • Expected Yield: 90-95%

    • Purity: >95% (crude)

Protocol 2: Synthesis of this compound via Wittig Reaction

[4]

  • Ylide Preparation: In a flame-dried, three-neck flask under an argon atmosphere, suspend ethyltriphenylphosphonium bromide (23.6 g, 63.7 mmol) in anhydrous tetrahydrofuran (THF, 250 mL). Cool the suspension to 0 °C.

  • Base Addition: Add potassium tert-butoxide (7.1 g, 63.7 mmol) portion-wise over 20 minutes. A deep orange or red color should develop, indicating ylide formation. Stir the mixture at 0 °C for 1 hour.

  • Substrate Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (10.0 g, 58.4 mmol) in anhydrous THF (50 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC or LC-MS.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to afford the final product as a clear oil.

    • Expected Yield: 85-90%

    • Purity: >98%

Conclusion and Future Outlook

The synthesis of this compound is most efficiently achieved through a two-step sequence involving oxidation of the 3-hydroxy precursor followed by a Wittig olefination. While both TEMPO- and Swern-based oxidations provide the key 3-oxo intermediate in high yield, the TEMPO-catalyzed method offers superior operational safety and a more favorable environmental profile, making it the recommended choice for scale-up operations .

Future efforts in this area should focus on developing catalytic, enantioselective methods for the synthesis of substituted azetidines to further expand their utility in drug discovery. Additionally, exploring flow chemistry for both the oxidation and olefination steps could offer enhanced safety, consistency, and throughput for industrial production.

References

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Safety Operating Guide

A Guide to the Safe Disposal of tert-Butyl 3-ethylideneazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each step to empower laboratory personnel with a deep understanding of safe chemical waste management. Adherence to these procedures is critical for protecting oneself, colleagues, and the environment.

Hazard Assessment of Azetidine Derivatives

Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential. Based on the safety profiles of similar tert-butyl-functionalized azetidine compounds, tert-Butyl 3-ethylideneazetidine-1-carboxylate should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation : Can cause skin irritation upon contact.[1][2][4]

  • Serious Eye Damage/Irritation : Poses a risk of serious eye irritation or damage.[1][2][5]

  • Respiratory Tract Irritation : May cause irritation to the respiratory system if inhaled.[1][5][6]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) and engineering controls at all stages of handling and disposal.

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety begins with establishing a safe working environment. The following PPE and engineering controls are mandatory when handling this compound and its waste.

Control Measure Specification Rationale
Ventilation Chemical Fume HoodTo minimize inhalation exposure to vapors or aerosols.[7] A minimum face velocity of 100 linear feet per minute is recommended.[7]
Eye Protection Tightly sealing safety goggles or a face shieldTo protect against splashes and direct contact that could cause serious eye damage.[2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as hazardous waste after handling the chemical.[3]
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection and disposal of waste containing this compound.

Step 1: Waste Container Preparation

  • Select a Compatible Container : Choose a container made of polyethylene or polypropylene that is in good condition and has a secure, sealable lid.[4] The container must be compatible with the chemical to prevent degradation or leaks.[8]

  • Proper Labeling : Label the waste container clearly as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The accumulation start date

    • Contact information for the responsible researcher or laboratory

Step 2: Waste Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[8][9]

  • Do Not Mix with Incompatible Waste : Avoid mixing this waste with strong oxidizing agents or acids, as this could lead to hazardous reactions.[5]

  • Solid vs. Liquid Waste : If generating both solid (e.g., contaminated weigh paper, pipette tips) and liquid waste, collect them in separate, appropriately labeled containers.

Step 3: Transferring Chemical Waste

  • Perform in a Fume Hood : All transfers of the chemical waste into the designated container must be conducted within a certified chemical fume hood to minimize inhalation risks.

  • Avoid Spills : Use a funnel for transferring liquids to prevent spills. In case of a minor spill, absorb the material with an inert substance like vermiculite or sand, and place the contaminated absorbent into the solid hazardous waste container.[4]

  • Seal the Container : After each addition of waste, securely seal the container to prevent the release of vapors.

Step 4: Storage of Waste Container

  • Designated Accumulation Area : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10]

  • Safe Storage Conditions : The storage area should be cool, dry, and well-ventilated.[6] Keep the container away from heat sources and direct sunlight.

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.[10]

Step 5: Final Disposal

  • Professional Waste Disposal : The final disposal of the chemical waste must be handled by a licensed hazardous waste disposal company.[9] These companies are equipped to manage chemical waste in compliance with all federal, state, and local regulations.

  • Incineration : For organic compounds like this compound, incineration at a permitted facility is a common and effective disposal method, as it breaks the compound down into less harmful components.[8]

  • Do Not Dispose Down the Drain : Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer. This practice is prohibited for many hazardous waste pharmaceuticals and can lead to environmental contamination.[11]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Emergency Scenario Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[5]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek medical attention if symptoms develop.
Ingestion Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.[5]
Minor Spill Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in the sealed hazardous waste container for disposal.[4]
Major Spill Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.
Regulatory Compliance

All laboratory waste disposal activities are governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9] Key aspects of compliance include:

  • Chemical Hygiene Plan : All laboratories are required to have a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[12]

  • Employee Training : Laboratory personnel must be trained on the hazards of the chemicals they work with and the proper procedures for waste disposal.[12]

  • Record Keeping : Maintain accurate records of hazardous waste generation and disposal.

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental protection.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Best Practices for Handling and Disposing of Hazardous Chemical Waste in Medical Diagnostic Labs. Needle.Tube. [Link]

  • tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride Safety Data Sheet. Angene Chemical. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • Proper Handling and Disposal of Laboratory Waste. JoVE. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate. PubChem. [Link]

  • Appendix A Disposal Procedures by Chemical. [Link]

  • ChemView. EPA. [Link]

  • Hazardous Waste Listings. EPA. [Link]

  • GeNO Permeation Device Letter. EPA. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). PubMed. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.